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  • Product: 3-(4-Chlorophenyl)pentan-3-amine hydrochloride
  • CAS: 667864-91-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the core basic properties of 3-(4-Chlorophenyl)pentan-3-amine hyd...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core basic properties of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, a tertiary amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental literature for this specific compound, this document integrates foundational organic chemistry principles with data from analogous structures to present a robust technical profile.

Chemical Identity and Physicochemical Properties

3-(4-Chlorophenyl)pentan-3-amine hydrochloride is a salt of a tertiary amine, where the amine nitrogen is bonded to a carbon atom which is, in turn, attached to a 4-chlorophenyl ring and two ethyl groups.

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

PropertyValueSource
IUPAC Name 3-(4-chlorophenyl)pentan-3-amine hydrochlorideChemScene[1]
CAS Number 667864-91-7Aaronchem[2], ChemScene[1]
Molecular Formula C₁₁H₁₇Cl₂NAaronchem[2], ChemScene[1]
Molecular Weight 234.17 g/mol ChemScene[1]
Chemical Structure See Figure 1
Predicted XlogP 3.1PubChemLite[3]
Predicted Hydrogen Bond Donor Count 1 (for the free base)PubChemLite[3]
Predicted Hydrogen Bond Acceptor Count 1 (for the free base)PubChemLite[3]
Predicted Rotatable Bond Count 3PubChemLite[3]

Figure 1: Chemical Structure of 3-(4-Chlorophenyl)pentan-3-amine

G A

Caption: 2D structure of the free base form.

Proposed Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride is scarce, its structure suggests a plausible and efficient synthesis can be achieved via the addition of a Grignard reagent to a nitrile, followed by hydrolysis. This approach is a cornerstone of carbon-carbon bond formation in organic synthesis.[4]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 4-chlorobenzonitrile and ethylmagnesium bromide as readily available starting materials.

retrosynthesis target 3-(4-Chlorophenyl)pentan-3-amine intermediates Imine Intermediate target->intermediates Hydrolysis starting_materials 4-Chlorobenzonitrile + Ethylmagnesium Bromide intermediates->starting_materials Grignard Addition

Caption: Retrosynthetic analysis of the target amine.

Proposed Synthetic Protocol

This protocol is based on well-established procedures for the synthesis of tertiary amines from nitriles and Grignard reagents.[5]

Step 1: Grignard Reagent Addition to Nitrile

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add 1.0 equivalent of 4-chlorobenzonitrile dissolved in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2.2 equivalents of ethylmagnesium bromide (typically a 1.0 M solution in THF) via the dropping funnel with vigorous stirring. The excess Grignard reagent ensures complete reaction of the nitrile and the intermediate imine.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis and Work-up

  • Cool the reaction mixture to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the intermediate magnesium salt of the imine.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-chlorophenyl)pentan-3-amine.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation of the hydrochloride salt is complete.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield 3-(4-Chlorophenyl)pentan-3-amine hydrochloride.

synthesis_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Hydrolysis & Work-up cluster_step3 Step 3: Salt Formation A Dissolve 4-chlorobenzonitrile in anhydrous ether B Cool to 0°C A->B C Add Ethylmagnesium Bromide B->C D Reflux for 2-4 hours C->D E Quench with aq. NH4Cl D->E F Separate organic layer E->F G Extract aqueous layer F->G H Dry and concentrate G->H I Dissolve amine in ether H->I J Add HCl solution I->J K Filter and dry the salt J->K

Caption: Proposed workflow for the synthesis of the target compound.

Analytical Characterization

Due to the absence of published spectra, this section outlines the expected analytical data based on the chemical structure.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Triplets and quartets in the aliphatic region corresponding to the two ethyl groups.- Aromatic protons of the 4-chlorophenyl ring appearing as two doublets (an AA'BB' system).- A broad singlet for the amine proton (N-H), which may exchange with D₂O.
¹³C NMR - Two signals in the aliphatic region for the CH₃ and CH₂ carbons of the ethyl groups.- A quaternary carbon signal for the C-N carbon.- Four signals in the aromatic region for the carbons of the 4-chlorophenyl ring.
IR Spectroscopy - N-H stretching vibrations in the region of 3300-3500 cm⁻¹.- C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).- C=C stretching vibrations in the aromatic region (around 1600 cm⁻¹).- A C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) for the free base (C₁₁H₁₆ClN) at m/z ≈ 197, with a characteristic M+2 peak at ≈ 199 due to the ³⁷Cl isotope.

Potential Applications and Future Directions

Tertiary amines bearing an aryl group are common scaffolds in medicinal chemistry. The presence of a chlorine atom on the phenyl ring can influence the compound's lipophilicity and metabolic stability, potentially making it a valuable building block for the synthesis of novel therapeutic agents.

While no specific biological activity has been reported for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, structurally related compounds have shown a wide range of pharmacological effects. Future research could explore its potential as a precursor for compounds with activity in the central nervous system or as an antimicrobial agent.

Safety and Handling

As with all amine hydrochlorides, 3-(4-Chlorophenyl)pentan-3-amine hydrochloride should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is likely to be an irritant to the skin, eyes, and respiratory tract. A comprehensive safety data sheet (SDS) should be consulted before handling.

Conclusion

This technical guide provides a foundational understanding of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride based on established chemical principles. While direct experimental data is limited, the proposed synthesis and predicted analytical characteristics offer a solid starting point for researchers interested in this compound. Further experimental validation is necessary to fully elucidate its properties and potential applications.

References

  • Ritter, J. J. The Ritter Reaction. Wikipedia. [Link][6]

  • The Ritter Reaction. Grokipedia. [Link][7]

  • Ritter Reaction. OpenOChem Learn. [Link][8]

  • Krasovskiy, A.; Krasovskaya, V.; Knochel, P. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. ResearchGate. [Link][9]

  • Ritter Reaction. NROChemistry. [Link][10]

  • O'Brien, P.; et al. Tertiary Amine Synthesis via Reductive Coupling of Amides with Grignard Reagents. ResearchGate. [Link][11]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link][4]

  • 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. Beijing Innochem Science & Technology Co., Ltd. [Link]

  • Weiberth, F. J.; Hall, S. S. Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines. The Journal of Organic Chemistry. [Link][12]

  • 3-(4-chlorophenyl)pentan-3-amine hydrochloride. PubChemLite. [Link]

  • Synthesis of N, N-Alkylated α- Tertiary Amines by Coupling of α-Aminoalkyltrifluoroborates and Grignard Reagents. ETH Zurich Research Collection. [Link]

  • 1-amino-2,3-dihydro-1H-indene-1-carboxylic acid. ChemYelling. [Link]

  • One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. eGrove - University of Mississippi. [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central. [Link]

  • 3-Pentanamine. PubChem. [Link]

Sources

Exploratory

A Multi-technique Approach to the Definitive Structural Elucidation of 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride

Abstract The rigorous structural characterization of novel chemical entities is a foundational pillar of modern drug discovery, chemical synthesis, and materials science. This technical guide provides a comprehensive, fi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rigorous structural characterization of novel chemical entities is a foundational pillar of modern drug discovery, chemical synthesis, and materials science. This technical guide provides a comprehensive, field-proven methodology for the structural elucidation of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride (CAS: 667864-91-7), a tertiary amine salt with potential applications as a research chemical or pharmaceutical intermediate.[1][2] By synergistically applying Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, we demonstrate a self-validating workflow that moves beyond simple data collection to an integrated, causal analysis. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for confirming the identity and purity of complex small molecules.

Introduction and Foundational Properties

3-(4-Chlorophenyl)pentan-3-amine hydrochloride is a tertiary amine salt.[3][4] The core structure consists of a central carbon atom bonded to a 4-chlorophenyl group, two ethyl groups, and an amino group. As a hydrochloride salt, the nitrogen atom is protonated, forming an ammonium cation (R₃NH⁺) with a chloride (Cl⁻) counter-ion.[5] This salt form is common for amines, enhancing their stability and solubility in polar solvents.

The first step in any elucidation process is to establish the expected fundamental properties. These computationally predicted and empirically known values provide a crucial baseline for validating experimental results.

PropertyValueSource
CAS Number 667864-91-7[6][7]
Molecular Formula C₁₁H₁₇Cl₂N[6][7]
Molecular Weight 234.17 g/mol [6][7]
Chemical Class Tertiary Amine Hydrochloride[3][8]
Monoisotopic Mass 197.09712 Da (Free Base)[9]

The Elucidation Workflow: A Strategy of Orthogonal Confirmation

A definitive structural assignment relies not on a single piece of evidence, but on the convergence of data from multiple, independent analytical techniques. Our workflow is designed as a self-validating system where each step provides a unique piece of the structural puzzle, which is then confirmed by the subsequent analyses.

Elucidation_Workflow cluster_start Initial Analysis cluster_core Core Structural Mapping cluster_end Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups MS->IR Orthogonal Data NMR NMR Spectroscopy (¹H, ¹³C, 2D) Establish C-H Framework & Connectivity IR->NMR Functional Group Context Integrate Integrate All Spectroscopic Data NMR->Integrate Definitive Framework Confirm Unambiguous Structure Confirmation Integrate->Confirm Cross-Validation

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Gate of Verification

Expertise & Causality: We begin with Mass Spectrometry because it provides the most direct and unambiguous measure of molecular weight and elemental composition. For a pre-charged species like an amine hydrochloride, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. The solvent system gently desolvates the molecule, allowing the intact protonated free amine [M+H]⁺ to enter the mass analyzer.

Expected Mass Spectrum Data

The key observation will be the molecular ion of the free amine, as the hydrochloride salt dissociates in the ESI source.

Ion SpeciesFormula (Ion)Calculated m/zExpected Observation
[M+H]⁺ [C₁₁H₁₆ClN + H]⁺198.1044The base peak in the spectrum.
[M+H+2]⁺ N/A200.1015Isotope peak due to ³⁷Cl, with an intensity ~32% of the [M+H]⁺ peak.
[M+Na]⁺ [C₁₁H₁₆ClN + Na]⁺220.0863Common sodium adduct, may be present at lower intensity.[9]

Trustworthiness: The presence of the distinct chlorine isotopic pattern (a ~3:1 ratio of M to M+2) is a critical self-validating feature. Observing this pattern provides high confidence in the presence of one chlorine atom in the molecule.

Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 50:50 mixture of methanol and deionized water with 0.1% formic acid to ensure complete protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to manufacturer specifications.

  • Ionization: Use an ESI source in positive ion mode.

  • Acquisition: Acquire data over a mass range of m/z 50-500.

  • Analysis: Determine the accurate mass of the parent ion and compare it to the theoretical mass of [C₁₁H₁₇ClN]⁺. Analyze the isotopic distribution to confirm the presence of chlorine.

Infrared Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: While MS gives us the formula, IR spectroscopy confirms the presence of key functional groups. Its primary role here is to definitively identify the compound as an amine salt, not a free amine. The vibrational energy of the N-H⁺ bond in a tertiary amine salt is fundamentally different from a primary or secondary amine's N-H bond.[5]

Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeSignificance
~2400-3000 N-H⁺ Stretch (Ammonium) Key Diagnostic Peak. A very broad and strong absorption, characteristic of a tertiary amine salt. Its breadth is due to extensive hydrogen bonding.[5]
~3100-3000Aromatic C-H StretchConfirms the presence of the phenyl ring.
~2970-2850Aliphatic C-H StretchConfirms the presence of the ethyl groups.
~1600, ~1480Aromatic C=C BendingFurther evidence of the phenyl ring.
~1100-1000C-Cl StretchConfirms the carbon-chlorine bond (fingerprint region).[10]

Trustworthiness: The diagnostic power of IR lies in comparing the expected spectrum with the observed one. The presence of the broad N-H⁺ stretch and the absence of sharp N-H stretches around 3300-3500 cm⁻¹ provides unequivocal evidence for the protonated amine salt structure.

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum.

  • Data Processing: Perform ATR correction and baseline correction as needed.

NMR Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: NMR spectroscopy provides the final, high-resolution map of the molecule's carbon-hydrogen framework. It allows us to "see" the chemical environment of each proton and carbon, confirming their connectivity and spatial relationships.

¹H NMR Spectroscopy: Proton Environments

The symmetry of the molecule simplifies the proton NMR spectrum. The two ethyl groups are chemically equivalent.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~9.0 - 11.0Broad Singlet1HN-H⁺ The acidic proton on the nitrogen. Its chemical shift is highly dependent on solvent and concentration and will disappear upon a D₂O shake.[11]
~7.4 - 7.6Doublet (AA'BB')4HAromatic-H The four protons on the para-substituted chlorophenyl ring. They appear as two distinct doublets due to symmetry.
~2.5 - 2.8Quartet4H-CH₂- (Ethyl)The methylene protons are adjacent to the methyl group (3 protons), resulting in a quartet (3+1=4). They are deshielded by the adjacent quaternary carbon and nitrogen.
~0.8 - 1.1Triplet6H-CH₃ (Ethyl)The methyl protons are adjacent to the methylene group (2 protons), resulting in a triplet (2+1=3).
¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

Predicted δ (ppm)AssignmentRationale
~140-145C -N (Aromatic)The ipso-carbon of the phenyl ring, bonded to the nitrogen.
~133-136C -Cl (Aromatic)The para-carbon of the phenyl ring, bonded to chlorine.
~128-130CH (Aromatic)The two equivalent carbons ortho to the C-N bond.
~127-129CH (Aromatic)The two equivalent carbons meta to the C-N bond.
~65-70C (Quaternary)The central carbon atom bonded to the nitrogen, phenyl ring, and two ethyl groups. Highly deshielded.
~25-30-CH₂- (Ethyl)The methylene carbons of the two equivalent ethyl groups.
~8-12-CH₃ (Ethyl)The methyl carbons of the two equivalent ethyl groups.
Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for amine salts as it allows observation of the N-H⁺ proton.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum to confirm the N-H⁺ peak.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum to observe single lines for each unique carbon.

  • 2D NMR (Optional but Recommended): For unequivocal assignment, acquire a HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton signal with its directly attached carbon.

Synthesis Context: A Plausible Formation Pathway

Understanding a molecule's likely synthesis provides additional confidence in its proposed structure. A plausible route to 3-(4-Chlorophenyl)pentan-3-amine involves a Grignard reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Final Product Grignard 4-Chlorophenyl magnesium bromide Step1 1. Grignard Addition Grignard->Step1 Nitrile Propionitrile Nitrile->Step1 Step2 2. Aqueous Workup Step1->Step2 Step3 3. HCl Treatment Step2->Step3 Product 3-(4-Chlorophenyl)pentan-3-amine hydrochloride Step3->Product

Caption: Plausible Grignard synthesis pathway.

This pathway rationally assembles the key fragments—the 4-chlorophenyl ring and the two ethyl groups—around a central carbon, strengthening the structural hypothesis derived from spectroscopic data.

Conclusion: Convergent Evidence for Unambiguous Confirmation

The structural elucidation of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride is achieved through a logical, multi-step process where each technique provides layers of mutually reinforcing evidence.

  • Mass Spectrometry confirms the molecular formula C₁₁H₁₆ClN (as the free base) via high-resolution mass and the characteristic chlorine isotope pattern.[9]

  • Infrared Spectroscopy provides definitive proof of the amine salt functional group through the presence of the broad N-H⁺ stretch, a key diagnostic feature.[5]

  • NMR Spectroscopy delivers the final, detailed blueprint, mapping the connectivity of the aromatic and aliphatic protons and carbons, consistent with the proposed tertiary amine structure.

By integrating these orthogonal datasets, we move from a proposed structure to a confirmed identity with the highest degree of scientific certainty. This systematic, evidence-based approach represents the gold standard in chemical analysis and is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Tertiary amine. Available at: [Link]

  • YouTube. Primary, Secondary, and Tertiary Amines || Structure, Examples & Identification. (2024-11-13). Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • ChemistryStudent. Amines (A-Level). Available at: [Link]

  • PubChemLite. 3-(4-chlorophenyl)pentan-3-amine hydrochloride (C11H16ClN). Available at: [Link]

  • Reddit. Analytical methods to determine if a compound is in the form of a salt. (2024-05-29). Available at: [Link]

  • PubMed. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Available at: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019-09-01). Available at: [Link]

  • Chemistry LibreTexts. 15.10: Amines - Structures and Names. (2022-09-15). Available at: [Link]

  • Google Patents. US4670232A - Recovery of amines from by-product chloride salts.
  • Supplementary Information. General Procedure for Imine Syntheses and Characterization Data. Available at: [Link]

  • 北京欣恒研科技有限公司. 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. Available at: [Link]

  • MySkinRecipes. 1-(4-Chlorophenyl)pentan-1-amine hydrochloride. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

  • PubMed Central. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022-10-26). Available at: [Link]

  • PubChem. 3-Pentanamine | C5H13N | CID 12019. Available at: [Link]

  • AIR Unimi. NMR SPECTRA OF CHAPTER 1. Available at: [Link]

  • Google Patents. EP2606030B1 - Process for the preparation of tapentadol.
  • PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Available at: [Link]

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Foundational

An In-Depth Technical Guide to 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, a terti...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, a tertiary amine of interest in synthetic and medicinal chemistry. Drawing upon established principles and data from structurally related compounds, this document offers insights into its chemical identity, potential synthetic routes, and analytical characterization.

Core Compound Identity and Physicochemical Properties

3-(4-Chlorophenyl)pentan-3-amine hydrochloride is a chemical compound with the CAS Number 667864-91-7 .[1][2] Its structure features a central pentan-3-amine core, with a 4-chlorophenyl group and two ethyl groups attached to the tertiary carbon atom. The hydrochloride salt form enhances its solubility in aqueous media.

Table 1: Physicochemical Properties of 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride

PropertyValueSource(s)
CAS Number 667864-91-7[1][2]
Molecular Formula C₁₁H₁₇Cl₂N[1][2]
Molecular Weight 234.16 g/mol [1]
Alternate Molecular Weight 234.17 g/mol [2]
Chemical Structure A tertiary amine with a 4-chlorophenyl substituent.Inferred from name
Physical Form Solid (predicted)[3]
Solubility Soluble in water and methanol (predicted for hydrochloride salt).[4]

Synthesis Strategies: A Mechanistic Perspective

Proposed Synthetic Workflow: A Two-Step Approach

This proposed synthesis leverages commercially available starting materials and well-established reaction mechanisms to afford the target compound.

Step 1: Grignard Reaction for Tertiary Alcohol Formation

The synthesis would commence with the reaction of an ethyl magnesium halide (e.g., ethyl magnesium bromide) with 4-chloroacetophenone. This nucleophilic addition to the carbonyl group forms the corresponding tertiary alcohol, 1-(4-chlorophenyl)-1-ethylpropan-1-ol.

  • Causality: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ketone. The choice of two equivalents of the Grignard reagent ensures the formation of the tertiary alcohol from the ester precursor.

Step 2: Ritter Reaction for Amine Installation

The tertiary alcohol intermediate can then be subjected to a Ritter reaction. In the presence of a strong acid and a nitrile (e.g., acetonitrile), the alcohol is converted into a stable carbocation, which is then trapped by the nitrile to form a nitrilium ion. Subsequent hydrolysis affords the desired tertiary amine.

  • Expertise & Experience: The Ritter reaction is a classic and reliable method for the synthesis of tertiary amines from tertiary alcohols. The acidic conditions facilitate both the formation of the carbocation and the subsequent hydrolysis of the intermediate nitrilium ion.

Protocol 1: Proposed Synthesis of 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride

  • Grignard Reaction:

    • To a solution of 4-chloroacetophenone in anhydrous diethyl ether, add two equivalents of ethyl magnesium bromide dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

  • Ritter Reaction & Hydrochloride Salt Formation:

    • Dissolve the crude tertiary alcohol in acetonitrile and cool to 0 °C.

    • Slowly add concentrated sulfuric acid and allow the mixture to stir at room temperature for 24 hours.

    • Pour the reaction mixture onto ice and basify with a concentrated sodium hydroxide solution.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate.

    • Dissolve the crude amine in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

    • Filter and dry the solid to obtain 3-(4-Chlorophenyl)pentan-3-amine hydrochloride.

Caption: Proposed two-step synthesis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride.

Analytical Characterization and Quality Control

A robust analytical workflow is crucial to confirm the identity, purity, and quality of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules. A reverse-phase method would be suitable for this compound.

Protocol 2: Reverse-Phase HPLC Method

  • Column: C18 column (e.g., Waters X-Bridge C18).[4]

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the chlorophenyl group (e.g., 220-230 nm).

  • Trustworthiness: The use of a C18 column provides excellent separation for non-polar to moderately polar compounds. The acidic modifier in the mobile phase ensures good peak shape for the amine.

Spectroscopic Identity Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, the ethyl groups, and the amine proton (which may be broad or exchangeable).

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base would be at m/z 198.10.[5]

Analytical_Workflow sample Synthesized Compound hplc RP-HPLC sample->hplc nmr NMR Spectroscopy (¹H & ¹³C) sample->nmr ms Mass Spectrometry (ESI-MS) sample->ms purity Purity Assessment hplc->purity identity Structural Confirmation nmr->identity mw Molecular Weight Verification ms->mw final_assessment Compound Quality Verified purity->final_assessment identity->final_assessment mw->final_assessment

Caption: A comprehensive analytical workflow for quality control.

Potential Applications and Future Research Directions

The structural motif of a chlorophenyl group attached to an amine is present in various biologically active molecules, including some with potential antidepressant or anticonvulsant properties.[6][7] While no specific biological activity has been reported for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, its structure warrants investigation in several areas:

  • Neuropharmacology: The compound could be screened for activity at various central nervous system targets, such as serotonin or dopamine receptors, or ion channels.

  • Drug Discovery: It can serve as a scaffold or intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Material Science: Aromatic amines are also used in the development of polymers and functional materials.[8]

Further research is required to elucidate the specific properties and potential applications of this compound.

References

  • 3-(4-Chlorophenyl)pentan-3-amine hydrochloride - 北京欣恒研科技有限公司. (URL: )
  • 667864-91-7 | 3-(4-Chlorophenyl)pentan-3-amine hydrochloride | ChemScene. (URL: )
  • 1-(4-Chlorophenyl)pentan-1-amine hydrochloride | 91428-39-6 - Sigma-Aldrich. (URL: )
  • 3-(4-chlorophenyl)pentan-3-amine hydrochloride (C11H16ClN) - PubChemLite. (URL: )
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC - PubMed Central. (URL: )
  • amine - Smolecule. (URL: )

  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by - Rasayan Journal of Chemistry. (URL: )
  • Molecular mechanism of action and safety of 5-(3-chlorophenyl)

Sources

Exploratory

A Predictive Spectroscopic Guide to 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride for Advanced Drug Development

Abstract This technical guide offers a comprehensive analysis of the anticipated spectral data for the novel compound 3-(4-Chlorophenyl)pentan-3-amine hydrochloride (C₁₁H₁₇Cl₂N). In the absence of publicly available expe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive analysis of the anticipated spectral data for the novel compound 3-(4-Chlorophenyl)pentan-3-amine hydrochloride (C₁₁H₁₇Cl₂N). In the absence of publicly available experimental spectra, this document leverages foundational principles of spectroscopy and comparative data from analogous structures to provide a robust predictive framework for its characterization. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations are presented with the causality of experimental choices at the forefront, ensuring a self-validating system for researchers embarking on the synthesis and analysis of this and similar molecules.

Introduction and Molecular Structure

3-(4-Chlorophenyl)pentan-3-amine hydrochloride is a small molecule featuring a central quaternary carbon bonded to a 4-chlorophenyl group, two ethyl groups, and a primary amine, which is protonated to form a hydrochloride salt. This structure presents a unique combination of a rigid aromatic system and flexible aliphatic chains, making detailed spectroscopic analysis crucial for confirming its identity, purity, and conformation in drug discovery pipelines. The hydrochloride form enhances solubility in polar solvents, a key consideration for both analytical procedures and potential pharmaceutical applications.

Molecular Structure:

This guide will proceed to delineate the predicted spectroscopic fingerprint of this molecule, offering a baseline for empirical verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the cornerstone of small molecule structure elucidation. For 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, specific choices in sample preparation are critical for acquiring high-quality data.

Recommended Experimental Protocol: NMR

Rationale for Solvent Selection: The hydrochloride salt structure necessitates a polar, deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended choice over D₂O. While D₂O is polar, it would lead to the rapid exchange of the amine protons (-NH₃⁺), causing their signal to broaden or disappear, thus losing valuable structural information. DMSO-d₆ will dissolve the salt and slow the exchange rate of the amine protons, allowing for their observation.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 10-15 mg of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of high-purity DMSO-d₆ in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a spectrometer operating at a minimum of 400 MHz for ¹H.

  • Data Processing: Process the acquired Free Induction Decay (FID) with appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio before Fourier transformation.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is predicted to show four distinct sets of signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Key Insights
~ 8.5 - 9.0Broad singlet3H-NH₃⁺The protons of the ammonium group are expected to be significantly deshielded due to the positive charge and hydrogen bonding with the solvent. The broadness is characteristic of protons on a nitrogen atom due to quadrupolar relaxation and potential slow exchange.
~ 7.55Doublet (d)2HAr-H (ortho to C-Cl)These aromatic protons are ortho to the electron-withdrawing chlorine atom, causing a downfield shift. They will appear as a doublet due to coupling with the meta protons. The expected coupling constant is ~8.5 Hz.
~ 7.45Doublet (d)2HAr-H (ortho to C-alkyl)These protons are ortho to the alkyl substituent and will be a doublet due to coupling with the protons ortho to the chlorine. The expected coupling constant is ~8.5 Hz.[1]
~ 2.0 - 2.2Quartet (q)4H-CH₂-CH₃The methylene protons are adjacent to the methyl group (3 protons), resulting in a quartet splitting pattern (n+1 rule). The expected coupling constant (³J) is typically around 7-8 Hz.
~ 0.85Triplet (t)6H-CH₂-CH₃The terminal methyl protons are coupled to the adjacent methylene group (2 protons), resulting in a triplet. The coupling constant will be identical to that of the quartet they are coupled to.[2]
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The carbon spectrum will provide key information about the carbon skeleton.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Key Insights
~ 140 - 145Ar-C (quaternary, C-alkyl)The ipso-carbon attached to the pentyl group. Quaternary carbons typically have lower intensity signals.
~ 132 - 135Ar-C (quaternary, C-Cl)The ipso-carbon attached to the chlorine atom. Its chemical shift is influenced by the halogen's electronegativity and anisotropic effects.[3][4]
~ 129 - 131Ar-CH (ortho to C-alkyl)Aromatic CH carbons ortho to the alkyl substituent.
~ 128 - 129Ar-CH (ortho to C-Cl)Aromatic CH carbons ortho to the chlorine atom.
~ 60 - 65C-NH₃⁺ (quaternary)The central quaternary carbon atom bonded to the nitrogen. Its shift is significantly influenced by the attached heteroatoms (N and Cl on the ring).
~ 30 - 35-CH₂-CH₃The methylene carbons of the ethyl groups.
~ 8 - 10-CH₂-CH₃The terminal methyl carbons of the ethyl groups.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Recommended Experimental Protocol: IR

Rationale for Method Selection: For a solid hydrochloride salt, the Attenuated Total Reflectance (ATR) method is superior to traditional KBr pellets. ATR requires minimal sample preparation, avoids potential hygroscopic issues with KBr, and ensures excellent sample-to-crystal contact for a strong, reproducible signal.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.

  • Sample Application: Place a small amount (1-2 mg) of the solid 3-(4-Chlorophenyl)pentan-3-amine hydrochloride onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the built-in press to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation and Significance
3200 - 2800N-H stretch (-NH₃⁺)Strong, BroadThis very broad and intense absorption envelope is the hallmark of an amine salt.[5][6][7] It often overlaps with the C-H stretching frequencies. The broadness is due to extensive hydrogen bonding.
3000 - 2850C-H stretch (alkyl)MediumThese bands, often appearing as shoulders on the broad N-H stretch, correspond to the symmetric and asymmetric stretching of the C-H bonds in the ethyl groups.
~3100 - 3000C-H stretch (aromatic)Medium-WeakStretching vibrations of the C-H bonds on the phenyl ring typically appear just above 3000 cm⁻¹.
~1620 - 1560N-H bend (-NH₃⁺)MediumThe asymmetric and symmetric bending (scissoring) vibrations of the ammonium group are characteristic and confirm the presence of the protonated amine.[7]
~1590, ~1480C=C stretch (aromatic)MediumThese two bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
~1100 - 1080C-N stretchMediumThe stretching vibration of the carbon-nitrogen bond.
~1090, ~1015C-Cl stretch (aromatic)StrongA strong band in this region is indicative of the C-Cl bond on the aromatic ring.
~830C-H bend (aromatic)StrongThis strong out-of-plane bending vibration is characteristic of 1,4-disubstitution (para) on a benzene ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial information about the compound's connectivity through fragmentation analysis.

Recommended Experimental Protocol: MS

Rationale for Ionization Method: Electrospray Ionization (ESI) is the ideal technique for this molecule. As a hydrochloride salt, the compound is already pre-ionized in solution, making it perfectly suited for the gentle ionization process of ESI, which will readily produce the protonated molecular ion [M+H]⁺. Electron Impact (EI) would be too harsh and would likely cause excessive fragmentation, preventing the observation of the molecular ion.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

  • Mass Analysis: Acquire the full scan mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass data.

  • Tandem MS (MS/MS): To confirm the structure, perform a product ion scan on the isolated molecular ion ([M+H]⁺). This involves collision-induced dissociation (CID) to generate characteristic fragment ions.

Predicted Mass Spectrum Data (ESI+)

The mass of the free base (C₁₁H₁₆ClN) is 197.10 g/mol .

m/z (mass-to-charge)IonRationale and Significance
198.11[M+H]⁺This will be the base peak or a very prominent peak in the ESI+ spectrum, representing the protonated free amine. The presence of a peak at m/z 200.11 with ~1/3 the intensity (the A+2 peak) will be a definitive indicator of the single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
169.08[M+H - C₂H₅]⁺Loss of an ethyl radical (29 Da) from the molecular ion via alpha-cleavage is a common fragmentation pathway for amines.[8] This results in a stable iminium ion.
111.02[C₆H₄Cl]⁺Cleavage of the bond between the quaternary carbon and the aromatic ring can generate a chlorophenyl cation.
77.04[C₆H₅]⁺Subsequent loss of chlorine from the chlorophenyl fragment.

Integrated Spectroscopic Analysis Workflow

The synergy between these techniques provides a comprehensive and self-validating characterization of the molecule.

G cluster_0 Characterization Workflow MS Mass Spectrometry (ESI+) MS_Data Molecular Weight (m/z 198.11) Chlorine Isotope Pattern Fragmentation Pattern MS->MS_Data IR IR Spectroscopy (ATR) IR_Data Key Functional Groups: -NH3+ (broad 3200-2800) -NH3+ bend (~1600) Para-subst. (~830) IR->IR_Data NMR NMR Spectroscopy (1D & 2D) NMR_Data Detailed Connectivity: Proton/Carbon Count Splitting Patterns 2D Correlations (COSY, HSQC) NMR->NMR_Data Conclusion Verified Structure of 3-(4-Chlorophenyl)pentan-3-amine HCl MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Integrated workflow for the structural verification of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride.

Conclusion

This guide provides a detailed, predictive spectroscopic framework for the characterization of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. By explaining the rationale behind experimental choices and interpreting the anticipated data from NMR, IR, and Mass Spectrometry, it serves as a foundational resource for scientists. The predicted spectra, fragmentation patterns, and absorption bands herein offer a reliable benchmark for the empirical analysis of this compound, facilitating its unambiguous identification and quality control in research and development settings.

References

  • Taylor & Francis Online. (n.d.). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]3]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]5]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]2]

  • ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from [Link]6]

  • Royal Society of Chemistry. (n.d.). The halogen effect on the ¹³C NMR chemical shift in substituted benzenes. Retrieved from [Link]4]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]7]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]8]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]1]

Sources

Foundational

"3-(4-Chlorophenyl)pentan-3-amine hydrochloride" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(4-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride (CAS No: 667864-91-7). As a compound of interest in medicinal chemistry and organic synthesis, a thorough understanding of its characteristics is paramount for its effective application and further development. This document collates available data and provides expert insights into its molecular structure, physicochemical properties, potential synthetic routes, and safety considerations. Due to the limited availability of direct experimental data for this specific molecule, this guide also draws upon established principles of organic chemistry and data from structurally related compounds to offer a well-rounded and scientifically grounded perspective.

Introduction and Molecular Identity

3-(4-Chlorophenyl)pentan-3-amine hydrochloride is a tertiary amine salt with a distinct molecular architecture. The core structure features a pentan-3-amine moiety where the nitrogen atom is bonded to a 4-chlorophenyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media, a desirable characteristic for many research and pharmaceutical applications.

The presence of a chiral center at the tertiary carbon atom bonded to the phenyl ring and the amine group suggests that this compound can exist as a racemic mixture of enantiomers. The biological activity and pharmacological profile of each enantiomer may differ significantly, a critical consideration in drug discovery and development.

Table 1: Compound Identification

IdentifierValueSource
Chemical Name 3-(4-Chlorophenyl)pentan-3-amine hydrochloride[1]
CAS Number 667864-91-7[1]
Molecular Formula C₁₁H₁₇Cl₂N[1]
Molecular Weight 234.17 g/mol [1]
Canonical SMILES CCC(C1=CC=C(C=C1)Cl)(CC)N.Cl[1]
InChI Key (Free Base) HTENYNLAYZIWRS-UHFFFAOYSA-N

Physicochemical Properties

Direct experimental data on the physicochemical properties of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride is not extensively available in the public domain. However, we can infer certain characteristics based on its structure and data from analogous compounds.

Table 2: Predicted and Inferred Physicochemical Properties

PropertyPredicted/Inferred ValueRemarks and Justification
Physical State SolidAmine hydrochlorides are typically crystalline solids at room temperature.
Melting Point Not availableExpected to be a relatively high-melting solid, characteristic of salts.
Boiling Point Not applicableLikely to decompose upon strong heating before boiling.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).The hydrochloride salt form significantly increases aqueous solubility compared to the free base.
pKa (of the conjugate acid) ~9-10Estimated based on the pKa of similar tertiary benzylic amines. This value is crucial for understanding its behavior in physiological and formulation buffers.
LogP (Octanol-Water Partition Coefficient) Not availableThe free base is expected to be moderately lipophilic due to the chlorophenyl and pentyl groups. The hydrochloride salt will have a lower LogP.

Synthesis and Manufacturing

While a specific, documented synthesis for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride is not readily found in the literature, its structure lends itself to established synthetic methodologies in organic chemistry. A plausible and efficient route would involve a two-step process starting from 4-chlorobenzonitrile and ethyl magnesium bromide, followed by a Ritter reaction.

Proposed Synthetic Pathway: A Mechanistic Perspective

The chosen synthetic approach leverages common and scalable reactions, making it suitable for both laboratory-scale synthesis and potential industrial production.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation 4-chlorobenzonitrile 4-Chlorobenzonitrile ketone_intermediate 1-(4-Chlorophenyl)pentan-3-one 4-chlorobenzonitrile->ketone_intermediate 1. EtMgBr, THF 2. H₃O⁺ workup ethyl_grignard Ethyl Magnesium Bromide (excess) ethyl_grignard->ketone_intermediate free_base 3-(4-Chlorophenyl)pentan-3-amine (Free Base) ketone_intermediate->free_base Reductive Amination amine Ammonia (or source) amine->free_base reducing_agent Reducing Agent (e.g., NaBH₃CN, H₂/Pd) reducing_agent->free_base final_product 3-(4-Chlorophenyl)pentan-3-amine hydrochloride free_base->final_product Protonation hcl HCl (in a suitable solvent, e.g., ether or isopropanol) hcl->final_product

Sources

Exploratory

An In-depth Technical Guide to 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride as a Research Chemical

Abstract This whitepaper provides a comprehensive technical overview of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride (CAS No. 667864-91-7), a compound classified as a research chemical. Given the limited availability o...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This whitepaper provides a comprehensive technical overview of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride (CAS No. 667864-91-7), a compound classified as a research chemical. Given the limited availability of published data, this guide synthesizes information from structurally related molecules and established chemical principles to provide a foundational resource for researchers, scientists, and drug development professionals. The document covers physicochemical properties, hypothesized synthesis and analytical workflows, potential pharmacological targets, and the necessary safety and handling protocols. The primary objective is to equip researchers with the essential knowledge to safely handle and investigate this compound, framing its status as a "research chemical" by highlighting the current knowledge gaps and outlining methodologies for its scientific exploration.

Introduction: The Landscape of Research Chemicals

In the realm of drug discovery and neuroscience, the term "research chemical" designates substances intended exclusively for laboratory-based scientific and forensic research.[1] These compounds are not approved for human consumption and often have uncharacterized toxicological and pharmacological profiles. The value of a research chemical like 3-(4-Chlorophenyl)pentan-3-amine hydrochloride lies in its potential to serve as a tool for probing biological systems, acting as a reference standard for novel psychoactive substances, or serving as a scaffold for the development of new therapeutic agents.[1]

3-(4-Chlorophenyl)pentan-3-amine hydrochloride belongs to a class of substituted arylalkylamines. Its structure, featuring a tertiary amine on a pentyl chain with a chlorophenyl moiety, suggests potential interactions with central nervous system targets. This guide provides a logical framework for its synthesis, characterization, and preliminary pharmacological assessment, underscoring the importance of rigorous, controlled investigation.

Physicochemical and Structural Data

The fundamental identity of a research chemical is established by its chemical and physical properties. This data is critical for dose preparation, analytical method development, and interpretation of experimental results.

PropertyValueSource(s)
CAS Number 667864-91-7[2][3]
Molecular Formula C₁₁H₁₇Cl₂N[2]
Molecular Weight 234.17 g/mol [2][4]
IUPAC Name 3-(4-chlorophenyl)pentan-3-amine hydrochloride[2]
Physical Form Powder[5]
Storage Temperature Room Temperature[2][5]
SMILES CCC(CC)(C1=CC=C(C=C1)Cl)N[6]
InChI Key HTENYNLAYZIWRS-UHFFFAOYSA-N[6]

Laboratory Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride is not widely available, data from structurally similar chlorophenyl-alkylamine hydrochlorides provides a strong basis for establishing safe handling protocols.[4][5] The compound is considered hazardous and must be handled with appropriate precautions.[7][8]

GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral: Warning[9]

  • Skin Corrosion/Irritation: Warning[5]

  • Serious Eye Damage/Eye Irritation: Warning[5]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory System: Warning[5]

Pictogram:

  • GHS07 (Exclamation Mark)[5]

Precautionary Measures & Personal Protective Equipment (PPE):

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[7][10]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[10]

  • Respiratory Protection: Avoid breathing dust. If ventilation is inadequate, use a NIOSH-approved respirator with a particle filter.[7]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place away from strong oxidizing agents.[7]

Proposed Synthesis and Characterization Workflows

The synthesis of novel compounds is a cornerstone of chemical research. While a published route for this specific molecule is elusive, a logical pathway can be proposed based on fundamental organic reactions.

Hypothesized Synthesis Pathway: A Two-Step Approach

A plausible and efficient route to synthesize the parent amine involves the reaction of an organometallic reagent with a nitrile, a method known as the Ritter Reaction, or a related pathway.

  • Step 1: Grignard Reaction to form Ketone Intermediate. The synthesis begins with the reaction of 4-chlorobenzonitrile with ethylmagnesium bromide. This forms an intermediate imine, which is then hydrolyzed with a mild acid to yield 1-(4-chlorophenyl)propan-1-one.

  • Step 2: Reductive Amination. The resulting ketone undergoes reductive amination. The ketone is reacted with an excess of ammonia and a reducing agent like sodium cyanoborohydride or catalytic hydrogenation to form the target primary amine, 3-(4-chlorophenyl)pentan-3-amine.

  • Step 3: Salt Formation. The free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with hydrochloric acid to precipitate the stable hydrochloride salt.

This proposed pathway is efficient and utilizes common laboratory reagents, making it a practical choice for initial synthesis.

G cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation 4-chlorobenzonitrile 4-chlorobenzonitrile Ketone 1-(4-chlorophenyl)propan-1-one 4-chlorobenzonitrile->Ketone + EtMgBr EtMgBr Ethylmagnesium Bromide Hydrolysis Aqueous Acid Workup Amine 3-(4-Chlorophenyl)pentan-3-amine (Free Base) Ketone->Amine + NH3 + Reducing Agent Ammonia Ammonia (NH3) ReducingAgent Reducing Agent (e.g., NaBH3CN) FinalProduct 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride Amine->FinalProduct + HCl HCl HCl in Ether

Caption: Hypothesized synthesis workflow for the target compound.

Analytical Characterization Workflow

Post-synthesis, a rigorous analytical workflow is non-negotiable to confirm the identity, purity, and structure of the compound. This self-validating process ensures the reliability of subsequent experimental data.

G cluster_confirm cluster_quant CrudeProduct Crude Synthesized Product TLC TLC Analysis (Purity Check) CrudeProduct->TLC Purification Column Chromatography or Recrystallization TLC->Purification StructureConfirm Structural Confirmation Purification->StructureConfirm PurityQuant Purity Quantitation StructureConfirm->PurityQuant NMR 1H & 13C NMR StructureConfirm->NMR MS Mass Spectrometry (HRMS) StructureConfirm->MS Final Characterized Compound PurityQuant->Final HPLC HPLC-UV (>98% Purity) PurityQuant->HPLC EA Elemental Analysis (CHN) PurityQuant->EA

Caption: Standard analytical workflow for compound validation.

Potential Pharmacological Profile (Hypothesized)

The classification as a research chemical stems from its uncharacterized biological activity. Structural analysis allows for the formulation of testable hypotheses regarding its potential mechanism of action.

  • Structural Analogy to Phenethylamines: The core structure is related to phenethylamines, a broad class of compounds known to interact with monoamine neurotransmitter systems. This suggests a potential for this compound to modulate dopamine, norepinephrine, or serotonin receptors or transporters. One related compound, 1-(4-chlorophenyl)pentan-1-amine, is used as a reference standard in the study of designer drugs, implying a potential for psychoactive properties.[1]

  • Potential as a Serotonin Receptor Ligand: Trazodone analogues containing a chlorophenyl group have shown high affinity for serotonin 5-HT1A and 5-HT7 receptors.[11] This suggests that 3-(4-chlorophenyl)pentan-3-amine could be investigated as a potential ligand for various serotonin receptor subtypes.

  • Ion Channel Modulation: The anticonvulsant activity of a structurally distinct but also chlorophenyl-containing compound was linked to its effect on voltage-gated sodium channels (VGSCs).[12] This presents another plausible, albeit more distant, avenue of investigation.

The legal status of such a compound remains undefined until it is either approved for medical use or scheduled by regulatory bodies like the DEA. However, if intended for human consumption, it could be considered a controlled substance analogue if it is structurally and pharmacologically similar to a Schedule I or II substance.

Caption: Hypothesized biological targets and cellular effects.

Experimental Protocols

The following protocols are illustrative and should be adapted based on available laboratory equipment and preliminary results. They represent a starting point for the synthesis and analysis of the title compound.

Protocol: Synthesis of 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride

Objective: To synthesize and isolate the target compound.

Materials:

  • 4-chlorobenzonitrile

  • Ethylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Ammonium chloride (saturated aqueous solution)

  • Ammonia (7N in methanol)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (2.0 M in diethyl ether)

  • Standard glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Ketone Synthesis: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 4-chlorobenzonitrile (1 eq). b. Dissolve in anhydrous diethyl ether. Cool the flask to 0°C in an ice bath. c. Add ethylmagnesium bromide (2.5 eq) dropwise via syringe, maintaining the temperature below 10°C. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. e. Quench the reaction by slowly adding saturated ammonium chloride solution at 0°C. f. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone. Purify by column chromatography if necessary.

  • Reductive Amination: a. Dissolve the purified ketone (1 eq) in methanol. b. Add ammonia solution (10 eq). c. Stir the mixture for 30 minutes, then add sodium cyanoborohydride (1.5 eq) portion-wise. d. Stir the reaction at room temperature for 24 hours, monitoring by TLC. e. Quench the reaction by adding water and concentrate under reduced pressure to remove methanol. f. Make the aqueous solution basic (pH > 11) with 2M NaOH and extract with dichloromethane (3x). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free base amine.

  • Salt Formation: a. Dissolve the crude free base in a minimal amount of cold diethyl ether. b. Slowly add 2.0 M HCl in diethyl ether dropwise with stirring. c. A white precipitate should form. Continue addition until no more precipitate is observed. d. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final hydrochloride salt.

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound.

Materials & Equipment:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Synthesized compound

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. Dilute to a working concentration of ~0.1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm and 254 nm

    • Column Temperature: 30°C

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-20 min: 5% B

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity of ≥98% is typically required for further biological studies.

Conclusion

3-(4-Chlorophenyl)pentan-3-amine hydrochloride represents a classic example of a research chemical—a molecule with a defined structure but an undefined biological role. Its structural characteristics suggest plausible interactions with key CNS targets, making it a compound of interest for neuropharmacological research. This guide provides the necessary foundational information for its safe handling, logical synthesis, and rigorous analysis. The provided workflows and hypothesized targets are not exhaustive but are intended to serve as a validated starting point for researchers. The true scientific value of this compound will only be revealed through systematic investigation, embodying the core purpose of research chemicals in expanding the frontiers of molecular science and drug development.

References

  • PubChemLite. 3-(4-chlorophenyl)pentan-3-amine hydrochloride (C11H16ClN). Available at: [Link]

  • Starowicz, M. et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central. Available at: [Link]

  • Beijing Xinheng Research Technology Co., Ltd. 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

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  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Google Patents. RU2228327C1 - Method for preparing 4,4-dimethyl-1-(para-chlorophenyl)-pentane-3-one.
  • Jarogniew, J. et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3 H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. PubMed. Available at: [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. Orange Book - List of Controlled Substances and Regulated Chemicals. Available at: [Link]

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  • BYJU'S. NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. Available at: [Link]

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Foundational

"3-(4-Chlorophenyl)pentan-3-amine hydrochloride" structural analogs and derivatives

An In-Depth Technical Guide Topic: 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride: A Guide to its Structural Analogs, Derivatives, and Therapeutic Exploration Audience: Researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride: A Guide to its Structural Analogs, Derivatives, and Therapeutic Exploration

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-(4-chlorophenyl)pentan-3-amine scaffold represents a compelling starting point for medicinal chemistry campaigns, particularly in the realm of central nervous system (CNS) drug discovery. Its tertiary amine structure, coupled with a strategically placed chlorophenyl moiety, offers a versatile framework for structural modification. This technical guide provides a comprehensive analysis of this core molecule, its structural analogs, and derivatives. We delve into plausible synthetic strategies, systematically explore structure-activity relationships (SAR) gleaned from related compounds, and propose therapeutic hypotheses grounded in established pharmacological principles. Detailed experimental protocols for synthesis and biological evaluation are provided to equip researchers with actionable methodologies for exploring this promising chemical space.

The Core Scaffold: 3-(4-Chlorophenyl)pentan-3-amine

The foundational molecule, 3-(4-chlorophenyl)pentan-3-amine, is characterized by a central tertiary carbon atom bonded to two ethyl groups, a 4-chlorophenyl ring, and a primary amine. Its hydrochloride salt form enhances solubility and stability for experimental handling.[1][2]

Chemical Properties:

  • Molecular Formula: C₁₁H₁₆ClN (base)[1]

  • Molecular Weight: 234.16 g/mol (hydrochloride salt)[2]

  • Structure (SMILES): CCC(CC)(C1=CC=C(C=C1)Cl)N[1]

While literature on the specific biological activity of this exact compound is sparse, its structural motifs are prevalent in pharmacologically active agents, suggesting a high potential for derivatization into novel therapeutics.

Synthetic Strategies and Methodologies

The synthesis of the core scaffold and its analogs can be achieved through established organic chemistry reactions. A logical retrosynthetic approach points to two primary pathways: Grignard addition to an amino-ketone precursor or reductive amination.

G cluster_0 Route A: Grignard Reaction cluster_1 Route B: Reductive Amination target 3-(4-Chlorophenyl)pentan-3-amine grignard 4-Chlorophenyl magnesium bromide grignard->target Grignard Addition aminoketone 3-Aminopentan-3-one (Hypothetical Precursor) aminoketone->target ketone 3-(4-Chlorophenyl) pentan-3-one ketone->target Reductive Amination ammonia Ammonia Source (e.g., NH4OAc) ammonia->target reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->target

Caption: Retrosynthetic analysis of the target scaffold.

Protocol 1: Synthesis via Grignard Reaction (Hypothetical)

This protocol is adapted from methodologies used for structurally similar compounds, such as tapentadol.[3] The key is the synthesis of the requisite amino ketone, which is a non-trivial step. A more direct, albeit less common, approach involves the Grignard addition to a nitrile followed by reduction. A plausible route involves the Grignard reaction with 4-chlorobenzonitrile followed by reaction with ethylmagnesium bromide.

  • Preparation of 4-Chlorophenylmagnesium Bromide: React 4-bromochlorobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Grignard Addition to Diethyl Carbonate: Slowly add a solution of diethyl carbonate in anhydrous THF to the Grignard reagent at 0°C.

  • Work-up and Hydrolysis: Quench the reaction with saturated aqueous ammonium chloride and extract the organic layer. Acid hydrolysis of the resulting ester will yield 3-(4-chlorophenyl)pentan-3-one.

  • Reductive Amination: The final step involves reacting the ketone with a source of ammonia (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride in methanol.

  • Purification and Salt Formation: Purify the resulting amine base using column chromatography (silica gel, gradient of methanol in dichloromethane). Dissolve the purified amine in diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt. Filter and dry the solid under vacuum.

Protocol 2: Characterization
  • NMR Spectroscopy: Confirm the structure using ¹H and ¹³C NMR. The aromatic protons should appear as two doublets characteristic of a 1,4-disubstituted benzene ring. The ethyl groups will present as a triplet and a quartet.

  • Mass Spectrometry (MS): Determine the molecular weight and confirm the isotopic pattern for the chlorine atom.

  • Purity Analysis: Assess purity using High-Performance Liquid Chromatography (HPLC).

The Landscape of Structural Analogs and Derivatives

Systematic modification of the core scaffold can be used to modulate pharmacokinetic and pharmacodynamic properties. The following sections explore key modification points.

Phenyl Ring Modifications

The electronic and steric properties of the phenyl ring are critical for target engagement.

  • Halogen Substitution: The 4-chloro substituent is a crucial feature. Structure-activity relationship studies on analogous compounds like amphetamines and cathinones have demonstrated that a 4-chloro ring substitution consistently improves potency at the serotonin transporter (SERT).[4] This suggests that the 3-(4-chlorophenyl)pentan-3-amine scaffold is a prime candidate for developing SERT-targeting agents. Further modulation, such as creating a 3,4-dichloro analog, could fine-tune this activity.[5]

  • Bioisosteric Replacement: The phenyl ring can be replaced with other aromatic systems. For instance, replacing it with a chlorophenyl-substituted pyrimidine introduces hydrogen bond acceptors and may alter target specificity.[6]

Aliphatic Core Modifications

The pentane core dictates the molecule's three-dimensional shape and lipophilicity.

  • Positional Isomerism: Moving the amine and phenyl group to a different position, as in 1-(4-chlorophenyl)pentan-1-amine, drastically changes the molecule's geometry and can alter its biological target profile.[7]

  • Constrained Analogs: Introducing conformational rigidity can enhance binding affinity and selectivity. A key strategy is the replacement of the flexible pentane core with a cyclic system. The 3-(4-chlorophenyl)oxetan-3-amine analog is an excellent example.[8][9] The oxetane ring is a bioisostere for a gem-diethyl group that can improve metabolic stability and aqueous solubility, making it a valuable modification in drug design.[8]

Amine Group Derivatization

The primary amine is a key site for modification, influencing basicity, hydrogen bonding capacity, and metabolic stability.

  • N-Alkylation/Acylation: Conversion to secondary or tertiary amines (e.g., amine or 3-[(4-chlorophenyl)methyl]-N-methyl-pentan-3-amine) can significantly impact receptor interaction and selectivity.[10][11]

  • Incorporation into Heterocycles: Using the amine as a building block to construct larger, more complex molecules can lead to highly specific agents. An example is 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine, where the core idea is extended into a potent histamine H3 receptor inverse agonist.[12]

G 1 Core Scaffold 3-(4-Cl-Ph)-pentan-3-amine 2 Phenyl Ring Mods (e.g., 3,4-di-Cl) 1->2 Modify 3 Aliphatic Core Mods (e.g., Oxetane) 1->3 Modify 4 Amine Derivatization (e.g., N-Alkylation) 1->4 Modify 5 Increased SERT Affinity 2->5 Leads to 6 Improved Metabolic Stability & Solubility 3->6 Leads to 7 Altered Receptor Selectivity (e.g., Histamine H3) 4->7 Leads to

Caption: Key structure-activity relationship insights.

Therapeutic Hypotheses and Data

Based on the analysis of structural analogs, this chemical class holds significant potential, primarily in CNS disorders.

Primary Hypothesis: Modulators of Monoamine Transporters

The strong evidence that 4-chloro substitution enhances SERT affinity makes this class a promising starting point for novel selective serotonin reuptake inhibitors (SSRIs) or dual serotonin-norepinephrine reuptake inhibitors (SNRIs).[4] Analogs of citalopram, a known SSRI, have shown that subtle modifications to the core structure can yield high-affinity ligands for SERT.[13]

Secondary Hypotheses:

  • Cognitive Enhancers: The histamine H3 receptor is a validated target for enhancing vigilance and cognition. The discovery of a potent H3 inverse agonist based on a related scaffold suggests this is a fruitful area for exploration.[12]

  • Anticancer / Anti-inflammatory Agents: Analogs incorporating aminophenyl or oxetane moieties have been investigated for anticancer and anti-inflammatory properties, indicating broader therapeutic potential beyond the CNS.[8][14]

Table 1: Summary of Structural Modifications and Potential Biological Effects

Modification ClassExample AnalogStructural ChangePotential Biological ConsequenceReference
Phenyl Ring 3-(3,4-Dichlorophenyl)pentan-3-amineAddition of a second chlorine atomModulation of electronic properties; potential fine-tuning of SERT affinity.[5]
Aliphatic Core 3-(4-Chlorophenyl)oxetan-3-amineReplacement of pentane with oxetane ringIncreased rigidity; improved metabolic stability and solubility; potential for neurological, anti-inflammatory applications.[8][9]
Amine Group 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidineComplex derivatization incorporating a piperidine ringLeads to potent and selective histamine H3 receptor inverse agonism.[12]
Overall Scaffold 4-Chloro-substituted CathinonesAddition of 4-chloro group to cathinone coreConsistently increases potency for serotonin release and uptake inhibition via SERT.[4]

Experimental Workflow for Biological Evaluation

To validate the primary hypothesis of SERT engagement, a radioligand binding assay is the gold standard for initial screening.

G A Synthesize Analog Library B Purify & Characterize (HPLC, NMR, MS) A->B C In Vitro Screening (SERT Binding Assay) B->C D Determine IC50 Values C->D E Identify Lead Compounds (High Affinity & Selectivity) D->E F In Vivo Studies E->F

Caption: Workflow for analog synthesis and screening.

Protocol 3: In Vitro SERT Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (expressed as IC₅₀ or Kᵢ) of test compounds for the serotonin transporter.

A. Materials:

  • Tissue Source: Rat brain cortex homogenate (rich in SERT).

  • Radioligand: [³H]-Citalopram or [³H]-Paroxetine (high-affinity SERT ligands).

  • Assay Buffer: Tris-HCl buffer with NaCl and KCl.

  • Non-specific Binding Control: A high concentration of a known SSRI (e.g., 10 µM Fluoxetine).

  • Test Compounds: Synthesized analogs dissolved in DMSO, then diluted in assay buffer.

  • Instrumentation: Scintillation counter, 96-well plates, filter mats.

B. Methodology:

  • Tissue Preparation: Homogenize rat brain cortices in ice-cold assay buffer. Centrifuge the homogenate, discard the supernatant, and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup (in 96-well plate):

    • Total Binding Wells: Add buffer, radioligand, and tissue homogenate.

    • Non-specific Binding Wells: Add buffer, radioligand, non-specific control (Fluoxetine), and tissue homogenate.

    • Test Compound Wells: Add buffer, radioligand, serially diluted test compound, and tissue homogenate.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

  • Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

C. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism). The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[14]

  • Calculate Kᵢ (optional): Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion and Future Directions

The 3-(4-chlorophenyl)pentan-3-amine hydrochloride scaffold is a structurally simple yet pharmacologically promising starting point for drug discovery. The existing body of literature on related analogs strongly suggests that this chemical class is ripe for exploration as modulators of monoamine transporters, with a high probability of yielding potent SERT ligands. Future work should focus on the systematic synthesis and screening of a focused library of analogs based on the modifications outlined in this guide. Promising hits from in vitro binding assays should be advanced to functional uptake assays and subsequently to in vivo models to assess their therapeutic potential for conditions such as depression, anxiety, and cognitive disorders.

References

  • PubChem. (n.d.). 3-(4-chlorophenyl)pentan-3-amine hydrochloride. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1159-1168. [Link]

  • MySkinRecipes. (n.d.). 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride. Retrieved from MySkinRecipes. [Link]

  • Beijing Eireagail Chemical Technology Co., Ltd. (n.d.). 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. Retrieved from xh-y.com. [Link]

  • Shrivastava, S. K., et al. (2010). Synthesis and pharmacology of novel antidepressant agents with dopamine autoreceptor agonist properties. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 179-191. [Link]

  • Sata, M., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7288. [Link]

  • Blough, B. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4429-4444. [Link]

  • Iannelli, P., et al. (2023). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. Marine Drugs, 21(3), 173. [Link]

  • PubChem. (n.d.). 3-[5-(3-Chlorophenyl)pyrimidin-2-yl]pentan-3-amine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine sulfate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

  • Al-Ostoot, F. H., et al. (2026). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research, 87(1), e70219. [Link]

  • Google Patents. (n.d.). EP2606030B1 - Process for the preparation of tapentadol.
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  • Lian, M.Q., et al. (2025). Pharmacokinetic study of 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one, a derivative of soybean isoflavone by LC-MS/MS in normal rats. Journal of Hebei University of Science and Technology. [Link]

  • Henry, L. K., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry, 53(16), 6147-6158. [Link]

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Exploratory

Unveiling the Potential of a Sparsely Explored Molecule: A Technical Guide to 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride

For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide delves into the novelty and prospective discovery pathway for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, a compo...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the novelty and prospective discovery pathway for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, a compound situated at the intersection of known chemical space and unexplored therapeutic potential. While listed in chemical databases, its limited presence in peer-reviewed literature suggests a significant opportunity for novel research and development. This document provides a comprehensive framework for its synthesis, characterization, and potential applications, empowering researchers to unlock its latent value.

Situating Novelty: Beyond the Catalog Entry

3-(4-Chlorophenyl)pentan-3-amine hydrochloride, identified by CAS number 667864-91-7, is a commercially available compound.[1][2] Its novelty, therefore, does not lie in its absolute discovery, but rather in its profound lack of characterization and exploration within the scientific literature. A thorough search reveals its inclusion in chemical supplier catalogs, yet a conspicuous absence of dedicated studies on its synthesis, pharmacological profile, or mechanistic action. This positions the compound as a frontier molecule, ripe for investigation.

The core structure, a tertiary amine with a 3-pentyl backbone and a 4-chlorophenyl substituent, is intriguing. The chlorophenyl moiety is a common feature in many centrally acting drugs, influencing properties like metabolic stability and receptor binding. The tertiary amine suggests potential activity as a neuromodulator, ion channel blocker, or antimicrobial agent. The specific arrangement of these functional groups in 3-(4-Chlorophenyl)pentan-3-amine hydrochloride remains a scientifically uncharted territory.

Proposed Synthetic Pathway: A Retrosynthetic Approach

Given the absence of a published synthesis, a plausible and efficient route can be designed based on established organic chemistry principles. A logical retrosynthetic analysis points towards a Grignard reaction followed by a Ritter reaction and hydrolysis, or a direct reductive amination approach.

Experimental Protocol: Proposed Synthesis via Grignard and Ritter Reactions

Objective: To synthesize 3-(4-Chlorophenyl)pentan-3-amine hydrochloride from commercially available starting materials.

Materials:

  • 4-chlorobromobenzene

  • Diethyl ketone

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Acetonitrile

  • Sulfuric acid

  • Sodium hydroxide

  • Hydrochloric acid (in diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of 4-chlorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 4-chlorophenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

  • Addition to Diethyl Ketone: The solution of 4-chlorophenylmagnesium bromide is cooled to 0°C. A solution of diethyl ketone in anhydrous diethyl ether is then added dropwise. The reaction mixture is stirred at room temperature until the consumption of the starting material is confirmed by thin-layer chromatography (TLC).

  • Work-up and Alcohol Formation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the tertiary alcohol, 3-(4-chlorophenyl)pentan-3-ol.

  • Ritter Reaction and Amine Formation: The crude 3-(4-chlorophenyl)pentan-3-ol is dissolved in acetonitrile. Concentrated sulfuric acid is added dropwise at 0°C. The reaction mixture is stirred at room temperature, leading to the formation of a stable nitrilium ion intermediate, followed by nucleophilic attack by water during workup to form the corresponding N-acetylated amine.

  • Hydrolysis: The N-acetylated intermediate is then hydrolyzed by refluxing with an aqueous solution of sodium hydroxide to yield the free base, 3-(4-chlorophenyl)pentan-3-amine.

  • Salt Formation: The purified free base is dissolved in anhydrous diethyl ether and cooled to 0°C. A solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete. The resulting white solid, 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Diagram of the Proposed Synthetic Workflow:

G cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_ritter Ritter Reaction & Hydrolysis cluster_salt Salt Formation 4-chlorobromobenzene 4-chlorobromobenzene 4-chlorophenylmagnesium bromide 4-chlorophenylmagnesium bromide 4-chlorobromobenzene->4-chlorophenylmagnesium bromide Mg, Et2O 4-chlorobromobenzene->4-chlorophenylmagnesium bromide 3-(4-chlorophenyl)pentan-3-ol 3-(4-chlorophenyl)pentan-3-ol 4-chlorophenylmagnesium bromide->3-(4-chlorophenyl)pentan-3-ol Diethyl ketone 4-chlorophenylmagnesium bromide->3-(4-chlorophenyl)pentan-3-ol 3-(4-chlorophenyl)pentan-3-amine 3-(4-chlorophenyl)pentan-3-amine 3-(4-chlorophenyl)pentan-3-ol->3-(4-chlorophenyl)pentan-3-amine 1. CH3CN, H2SO4 2. NaOH, H2O 3-(4-chlorophenyl)pentan-3-ol->3-(4-chlorophenyl)pentan-3-amine 3-(4-Chlorophenyl)pentan-3-amine hydrochloride 3-(4-Chlorophenyl)pentan-3-amine hydrochloride 3-(4-chlorophenyl)pentan-3-amine->3-(4-Chlorophenyl)pentan-3-amine hydrochloride HCl in Et2O 3-(4-chlorophenyl)pentan-3-amine->3-(4-Chlorophenyl)pentan-3-amine hydrochloride

Caption: Proposed synthetic pathway for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride.

Comprehensive Characterization: A Self-Validating Protocol

For a compound with limited published data, rigorous characterization is paramount. The following workflow ensures the identity, purity, and structural integrity of the synthesized molecule.

Table 1: Analytical Techniques for Structural Elucidation and Purity Assessment
Technique Purpose Expected Outcome
¹H NMR Spectroscopy To determine the proton environment and confirm the carbon skeleton.Peaks corresponding to the aromatic protons of the 4-chlorophenyl group, the ethyl groups' methylene and methyl protons, and the amine proton.
¹³C NMR Spectroscopy To identify all unique carbon atoms in the molecule.Resonances for the aromatic carbons (with characteristic splitting for the carbon attached to chlorine), the quaternary carbon, and the ethyl carbons.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the free base and characteristic fragments from the loss of ethyl and chlorophenyl groups.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify functional groups.Characteristic stretches for N-H (amine salt), C-H (aliphatic and aromatic), C-N, and C-Cl bonds.
High-Performance Liquid Chromatography (HPLC) To assess purity.A single major peak indicating high purity (>95%).
Melting Point Analysis To determine the melting point range as an indicator of purity.A sharp and reproducible melting point range.
Elemental Analysis To confirm the empirical formula (C₁₁H₁₇Cl₂N).The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values.

Diagram of the Characterization Workflow:

G cluster_purity Purity Assessment cluster_structure Structural Elucidation Synthesized Compound Synthesized Compound Purity Assessment Purity Assessment Synthesized Compound->Purity Assessment Structural Elucidation Structural Elucidation Synthesized Compound->Structural Elucidation HPLC HPLC Purity Assessment->HPLC Melting Point Melting Point Purity Assessment->Melting Point Elemental Analysis Elemental Analysis Purity Assessment->Elemental Analysis 1H NMR 1H NMR Structural Elucidation->1H NMR 13C NMR 13C NMR Structural Elucidation->13C NMR Mass Spectrometry Mass Spectrometry Structural Elucidation->Mass Spectrometry FTIR FTIR Structural Elucidation->FTIR

Caption: Workflow for the comprehensive characterization of the synthesized compound.

Exploring the Frontier: Postulated Applications and Future Directions

The true novelty of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride lies in its potential applications. Based on its structural motifs, several avenues of research are worth pursuing.

  • Central Nervous System (CNS) Activity: The presence of the 4-chlorophenyl group, a common feature in psychoactive drugs, suggests potential interactions with CNS targets such as serotonin or dopamine transporters, or NMDA receptors. Initial screening could involve radioligand binding assays and in vitro functional assays.

  • Antimicrobial Properties: Many tertiary amines exhibit antimicrobial activity. The lipophilic nature of this compound could facilitate its interaction with microbial cell membranes. Screening against a panel of pathogenic bacteria and fungi would be a logical first step.

  • Ion Channel Modulation: The structure bears some resemblance to known ion channel blockers. Electrophysiological studies on various ion channels (e.g., sodium, potassium, calcium channels) could reveal novel modulatory effects.

  • Material Science Applications: Aryl amines can be utilized in the synthesis of polymers and other advanced materials.[3] The specific properties of this compound could be explored for such applications.

The discovery pathway for this compound will involve a systematic screening approach, followed by more in-depth mechanistic studies for any identified "hits." The journey from a catalog entry to a well-characterized molecule with defined biological activity represents a significant opportunity for innovation in drug discovery and chemical research.

References

  • 1211618-19-7,1-amino-2,3-dihydro-1H-indene-1-carboxylic acid... Available at: [Link]

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  • Synthesis of the non-commercially available arylamines. - ResearchGate. Available at: [Link]

  • Arylamine synthesis by amination (arylation) - Organic Chemistry Portal. Available at: [Link]

  • WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google Patents.
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Protocols & Analytical Methods

Method

Application Note: A Protocol for the Synthesis of 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride via Grignard Reaction

Abstract This document provides a detailed protocol for the synthesis of 3-(4-chlorophenyl)pentan-3-amine hydrochloride, a tertiary carbinamine derivative. The synthetic strategy is centered on the robust and well-establ...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-chlorophenyl)pentan-3-amine hydrochloride, a tertiary carbinamine derivative. The synthetic strategy is centered on the robust and well-established Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry[1]. The protocol outlines the addition of two equivalents of ethylmagnesium bromide to the nitrile functionality of 4-chlorobenzonitrile. This approach facilitates the construction of the quaternary carbon center characteristic of the target molecule. This guide provides a comprehensive, step-by-step methodology, from the preparation of the Grignard reagent to the isolation and purification of the final hydrochloride salt. It includes critical safety considerations, characterization data, and troubleshooting insights, designed for researchers in organic synthesis and drug development.

Synthetic Strategy and Mechanistic Overview

The synthesis of tertiary carbinamines from nitriles is a classic and efficient transformation. The core of this strategy involves the nucleophilic addition of an organometallic reagent, in this case, a Grignard reagent, to the electrophilic carbon of a nitrile.

Chosen Pathway: Double Alkylation of a Nitrile using a Grignard Reagent.

  • Precursor Selection: The retrosynthetic analysis identifies 4-chlorobenzonitrile and ethylmagnesium bromide as the logical starting materials. 4-chlorobenzonitrile provides the aryl core and the nitrogen atom, while ethylmagnesium bromide serves as the source for both pentane ethyl groups.

  • Mechanism: The reaction proceeds in two stages. The first equivalent of ethylmagnesium bromide attacks the nitrile carbon, forming a magnesium salt of an N-metallo ketimine intermediate. This intermediate is still electrophilic and readily undergoes a second nucleophilic attack by another equivalent of the Grignard reagent. This second addition forms a dimagnesium salt (dianion).

  • Workup and Salt Formation: Aqueous acidic workup hydrolyzes the dimagnesium salt intermediate to yield the primary amine free base. Due to the often oily nature and purification challenges of the free amine, it is subsequently converted to its hydrochloride salt. This process typically affords a stable, crystalline solid that is easier to handle, purify by recrystallization, and characterize.

Overall Reaction Scheme:

G cluster_products Products precursor1 4-Chlorobenzonitrile intermediate Amine Free Base 3-(4-Chlorophenyl)pentan-3-amine precursor1->intermediate 1. Grignard Addition (THF) 2. H3O+ Workup precursor2 Ethylmagnesium Bromide (2 eq.) final_product Final Product 3-(4-Chlorophenyl)pentan-3-amine HCl intermediate->final_product HCl in Solvent (e.g., Isopropanol)

Caption: Overall synthetic route from precursors to the final hydrochloride salt.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaPuritySupplierNotes
Magnesium TurningsMg>99.5%StandardActivate before use.
BromoethaneC₂H₅Br>99%StandardUse freshly distilled.
4-ChlorobenzonitrileC₇H₄ClN>99%StandardEnsure it is dry.
Tetrahydrofuran (THF)C₄H₈OAnhydrous, >99.9%StandardMust be distilled from Na/benzophenone.
IodineI₂ACS GradeStandardUsed as an initiator.
Hydrochloric AcidHClconc. (37%)StandardFor workup and salt formation.
Diethyl Ether(C₂H₅)₂OAnhydrousStandardFor extractions.
Sodium HydroxideNaOHACS GradeStandardFor basification during workup.
Anhydrous Sodium SulfateNa₂SO₄ACS GradeStandardFor drying organic layers.
Isopropanol (IPA)C₃H₈OAnhydrousStandardFor salt formation and recrystallization.
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser and drying tube (CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bars

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Schlenk line for handling anhydrous reagents

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Detailed Experimental Protocol

Critical Prerequisite: All glassware must be rigorously dried in an oven (120 °C) overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions. Grignard reagents are extremely sensitive to moisture[1][2].

Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)
  • Place magnesium turnings (2.6 g, 0.11 mol) and a single small crystal of iodine into the dry three-neck flask equipped with a stir bar, condenser, and dropping funnel.

  • Assemble the glassware and flush the system with inert gas (N₂ or Ar).

  • In the dropping funnel, prepare a solution of bromoethane (10.9 g, 7.3 mL, 0.10 mol) in 40 mL of anhydrous THF.

  • Add approximately 5 mL of the bromoethane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming with a heat gun may be required to start the reaction.

  • Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic[2]. Use an ice bath to moderate the reaction if it becomes too vigorous.

  • After the addition is complete, stir the resulting gray-brown solution at room temperature for an additional 30-45 minutes to ensure all the magnesium has reacted. The reagent is now ready for use.

Step 2: Grignard Addition to 4-Chlorobenzonitrile
  • Prepare a solution of 4-chlorobenzonitrile (6.2 g, 0.045 mol) in 50 mL of anhydrous THF in a separate dry flask.

  • Transfer this solution to the dropping funnel on the Grignard reaction setup.

  • Cool the Grignard reagent solution in the flask to 0 °C using an ice-water bath.

  • Add the 4-chlorobenzonitrile solution dropwise to the stirred Grignard reagent. A thick precipitate may form. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours to ensure the reaction goes to completion.

Step 3: Hydrolysis (Workup) and Isolation of the Free Amine
  • Cool the reaction mixture again in a large ice bath.

  • Slowly and cautiously quench the reaction by adding 100 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. This step is highly exothermic and will produce gas.

  • Continue stirring until the magnesium salts are dissolved, and two clear layers form.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash them with brine (saturated NaCl solution).

  • To isolate the amine, perform a liquid-liquid acid-base extraction. Extract the combined organic layers with 1 M HCl (3 x 40 mL). The amine will move into the aqueous layer as its protonated salt.

  • Combine the acidic aqueous extracts. Cool this solution in an ice bath and basify by slowly adding 6 M NaOH until the pH is >12. The amine free base will precipitate or form an oily layer.

  • Extract the free amine back into diethyl ether (3 x 50 mL).

  • Combine these final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The result is the crude 3-(4-chlorophenyl)pentan-3-amine free base, likely as a viscous oil.

Step 4: Formation and Purification of the Hydrochloride Salt
  • Dissolve the crude amine oil in 50 mL of anhydrous isopropanol (or diethyl ether).

  • Prepare a solution of HCl in isopropanol by bubbling HCl gas through the solvent or by the controlled addition of acetyl chloride to isopropanol[3].

  • Slowly add the HCl/isopropanol solution to the stirred amine solution until the mixture is acidic (check with pH paper).

  • A white precipitate of the hydrochloride salt should form immediately.

  • Stir the resulting slurry at 0 °C for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Recrystallize the crude salt from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain the pure 3-(4-chlorophenyl)pentan-3-amine hydrochloride.

  • Dry the final product in a vacuum oven.

Experimental Workflow Diagram

G cluster_prep Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization A 1. Prepare Anhydrous Glassware B 2. Form Grignard Reagent (EtMgBr in THF) A->B C 3. Add 4-Chlorobenzonitrile Solution at 0°C B->C D 4. Stir at Room Temperature C->D E 5. Quench with aq. NH4Cl D->E F 6. Extract with Ether E->F G 7. Acid-Base Extraction to Isolate Amine F->G H 8. Dry & Evaporate Solvent G->H I 9. Form HCl Salt in IPA H->I J 10. Filter & Recrystallize I->J K 11. Dry Final Product J->K L 12. Analyze (NMR, MP, IR) K->L

Caption: Step-by-step experimental workflow from setup to final analysis.

Characterization and Data

The final product should be a white to off-white crystalline solid. Characterization should be performed to confirm its identity and purity.

PropertyExpected ValueMethod
Molecular FormulaC₁₁H₁₇Cl₂N(as HCl salt)
Molecular Weight234.17 g/mol (as HCl salt)
AppearanceWhite crystalline solidVisual Inspection
Melting PointTBDMelting Point Apparatus
¹H NMR (CDCl₃, δ)~7.4 (d, 2H), ~7.3 (d, 2H), ~2.0 (q, 4H), ~1.0 (t, 6H)¹H NMR Spectroscopy
¹³C NMR (CDCl₃, δ)~140, ~134, ~129, ~128, ~60, ~30, ~8¹³C NMR Spectroscopy
IR (KBr, cm⁻¹)~2800-3000 (N-H⁺ stretch), ~1600 (C=C), ~830 (C-Cl)FT-IR Spectroscopy

Note: NMR chemical shifts are estimates based on the structure and may vary depending on the solvent and concentration.

Troubleshooting and Safety Considerations

  • Failure of Grignard to Initiate: Ensure all glassware is perfectly dry and magnesium is of good quality. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

  • Low Yield: Incomplete reaction may result from wet reagents/solvents or premature quenching. Ensure a slight excess of the Grignard reagent is used. Side reactions like Wurtz coupling can also reduce yield[1].

  • Oily Product After Salt Formation: The product may require more rigorous purification. Ensure the amine free base is completely dry before salt formation. Try trituration with a non-polar solvent like hexane to induce crystallization.

  • Safety: Grignard reagents are highly reactive, pyrophoric, and react violently with water[2]. All operations must be conducted under an inert atmosphere. Anhydrous ethers are extremely flammable. Work in a well-ventilated fume hood away from ignition sources. Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves. The quenching and acidification steps are exothermic and must be performed slowly and with cooling.

References

  • Books. (2023). Chapter 2: Synthetic Methods for Alkyl Amines.
  • ResearchGate. (n.d.). Primary, secondary, and tertiary amine synthesis by nitrile hydrogenation. Retrieved from [Link]

  • Google Patents. (1966). US3264354A - Method for production of tri-alkyl tertiary amines.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-chlorophenyl)pentan-3-amine hydrochloride (C11H16ClN). Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • ADI Chemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • PubMed Central. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues. Retrieved from [Link]

  • PubChem. (n.d.). 3-[5-(3-Chlorophenyl)pyrimidin-2-yl]pentan-3-amine. Retrieved from [Link]

  • PubMed Central. (n.d.). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Google Patents. (1997). US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
  • ScienceMadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide. Retrieved from [Link]

  • Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • ResearchGate. (2007). Synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide. Retrieved from [Link]

  • Google Patents. (2013). EP2606030B1 - Process for the preparation of tapentadol.
  • Wikipedia. (n.d.). 3-Aminopentane. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pentanamine, 3-ethyl-, hydrochloride. Retrieved from [Link]

  • Google Patents. (2012). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.

Sources

Application

Synthesis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride via Grignard Reaction: Application Notes and Protocols

Introduction This document provides a comprehensive guide for the synthesis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, a tertiary amine of interest in pharmaceutical and chemical research. The synthetic strategy...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive guide for the synthesis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, a tertiary amine of interest in pharmaceutical and chemical research. The synthetic strategy hinges on the Grignard reaction, a powerful and versatile tool for the formation of carbon-carbon bonds. Specifically, this protocol details the double addition of an ethylmagnesium halide Grignard reagent to 4-chlorobenzonitrile to form the corresponding tertiary carbinamine. While the single addition of a Grignard reagent to a nitrile typically yields a ketone after hydrolysis, carefully controlled reaction conditions can facilitate a second nucleophilic attack to produce a tertiary amine.[1] This application note will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and outline the necessary steps for the purification and characterization of the final product.

Mechanistic Insights: The Double Grignard Addition to a Nitrile

The synthesis of a tertiary amine from a nitrile via a Grignard reaction is a less common but highly valuable transformation. The reaction proceeds in two key stages, as depicted below.

The initial step involves the nucleophilic attack of the Grignard reagent (ethylmagnesium bromide) on the electrophilic carbon of the nitrile (4-chlorobenzonitrile). This addition breaks the carbon-nitrogen triple bond, forming a magnesium salt of an imine.[1][2] Under standard workup conditions, this intermediate would be hydrolyzed to a ketone.

To achieve the desired tertiary amine, a second equivalent of the Grignard reagent must add to the imine intermediate. This second addition is often more challenging because the imine-magnesium salt is less electrophilic than the starting nitrile. However, by using an excess of the Grignard reagent and carefully controlling the reaction temperature, the equilibrium can be driven towards the formation of a dimagnesium salt of the tertiary amine. Subsequent aqueous workup then protonates the amine to yield the final product.

Grignard Reaction Mechanism 4-Chlorobenzonitrile 4-Chlorobenzonitrile Imine-Magnesium Salt Imine-Magnesium Salt 4-Chlorobenzonitrile->Imine-Magnesium Salt 1st EtMgBr Addition Ethylmagnesium Bromide (EtMgBr) Ethylmagnesium Bromide (EtMgBr) Dimagnesium Salt Dimagnesium Salt Imine-Magnesium Salt->Dimagnesium Salt 2nd EtMgBr Addition 3-(4-Chlorophenyl)pentan-3-amine 3-(4-Chlorophenyl)pentan-3-amine Dimagnesium Salt->3-(4-Chlorophenyl)pentan-3-amine Aqueous Workup

Caption: Mechanism of double Grignard addition to a nitrile.

Experimental Protocol

This protocol outlines the synthesis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride starting from 4-chlorobenzonitrile and ethylmagnesium bromide.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
4-ChlorobenzonitrileC₇H₄ClN137.5713.76 g (0.1 mol)Ensure it is dry.
Magnesium TurningsMg24.316.08 g (0.25 mol)Activate before use.
Ethyl BromideC₂H₅Br108.9727.24 g (0.25 mol)Use freshly distilled.
Anhydrous Diethyl Ether(C₂H₅)₂O74.12300 mLMust be completely dry.
Hydrochloric Acid (conc.)HCl36.46As neededFor hydrochloride formation.
Saturated NH₄Cl solutionNH₄Cl53.49As neededFor quenching.
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying.
Procedure

Part 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.

  • Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask with a heat gun under a stream of nitrogen to activate the magnesium surface. Allow to cool to room temperature.

  • Initiation: Add a small crystal of iodine to the flask. Add approximately 20 mL of the anhydrous diethyl ether. In the dropping funnel, place a solution of ethyl bromide in 100 mL of anhydrous diethyl ether.

  • Grignard Formation: Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with 4-Chlorobenzonitrile

  • Nitrile Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve 4-chlorobenzonitrile in 150 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

  • Reaction: Add the 4-chlorobenzonitrile solution dropwise to the stirred Grignard reagent over 1 hour, maintaining the temperature below 10 °C.

  • Drive to Double Addition: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. Then, gently reflux the reaction mixture for 1 hour to promote the second addition.

Part 3: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and cautiously add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with two portions of diethyl ether.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(4-Chlorophenyl)pentan-3-amine.

  • Purification: The crude amine can be purified by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes containing a small amount of triethylamine to prevent tailing.

Part 4: Formation of the Hydrochloride Salt

  • Salt Formation: Dissolve the purified amine in a minimal amount of anhydrous diethyl ether. Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in anhydrous ether dropwise, until precipitation is complete.

  • Isolation: Collect the white precipitate of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental Workflow cluster_0 Grignard Reagent Preparation cluster_1 Double Addition Reaction cluster_2 Workup and Purification cluster_3 Hydrochloride Salt Formation A Activate Mg Turnings B Add EtBr in Anhydrous Ether A->B C Reflux to Form EtMgBr B->C D Add 4-Chlorobenzonitrile Solution at 0°C C->D E Warm to RT and Reflux D->E F Quench with Saturated NH4Cl E->F G Extract with Diethyl Ether F->G H Wash, Dry, and Concentrate G->H I Column Chromatography H->I J Dissolve Amine in Anhydrous Ether I->J K Add Anhydrous HCl J->K L Filter and Dry the Salt K->L

Caption: Workflow for the synthesis of the target compound.

Characterization

The final product, 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, should be a white solid. Its identity and purity can be confirmed by standard analytical techniques.

  • Melting Point: Determination of the melting point range.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the compound.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern. The predicted m/z for the protonated molecule [M+H]⁺ is 198.1044.[3]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amine N-H stretches.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride via a double Grignard addition to 4-chlorobenzonitrile. By carefully controlling the reaction conditions, particularly the stoichiometry of the Grignard reagent and the reaction temperature, the formation of the desired tertiary amine can be favored over the single addition product. The provided protocol for workup, purification, and salt formation offers a complete workflow for obtaining the target compound in a pure form, suitable for further research and development activities.

References

  • PubChem. 3-(4-chlorophenyl)pentan-3-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Pearson-Long, M. S. M., Boeda, F., & Bertus, P. (2016). Double Addition of Organometallics to Nitriles: Toward an Access to Tertiary Carbinamines.
  • Weiberth, F. J., & Hall, S. S. (1987). Copper(I)-activated addition of Grignard reagents to nitriles. Synthesis of ketimines, ketones, and amines. The Journal of Organic Chemistry, 52(17), 3901-3904.
  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Ashby, E. C., Chao, L. C., & Neumann, H. M. (1973). Organometallic reaction mechanisms. XII. Mechanism of methylmagnesium bromide addition to benzonitrile. Journal of the American Chemical Society, 95(15), 4896-4904.
  • ResearchGate. How to make a salt of a novel compound? [Link]

Sources

Method

Topic: High-Purity Isolation of 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details robust protocols for the purification of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, a ter...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details robust protocols for the purification of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, a tertiary amine salt of interest in pharmaceutical research and development. Addressing the common challenge of removing synthetic by-products and process-related contaminants, this document provides two primary methodologies: direct recrystallization for moderately impure samples and a more rigorous acid-base extraction for crude materials containing significant inorganic salts or non-basic impurities. The rationale behind solvent selection, pH manipulation, and analytical validation is thoroughly explained to ensure the attainment of high-purity material suitable for downstream applications. This note is intended to provide researchers with the foundational principles and practical steps required for successful purification and validation.

Introduction: The Rationale for Purification

3-(4-Chlorophenyl)pentan-3-amine hydrochloride is a tertiary amine salt. Like many active pharmaceutical ingredients (APIs) and intermediates, its synthesis can result in a crude product containing a variety of impurities. These can include unreacted starting materials, by-products from side reactions (such as primary or secondary amines), residual solvents, and inorganic salts generated during workup procedures.[1][2][3] The presence of such impurities can compromise the validity of biological assays, interfere with further chemical modifications, and pose significant safety risks in drug development.

Therefore, a validated purification strategy is not merely a procedural step but a critical component of ensuring data integrity, reproducibility, and safety. The choice of purification method is dictated by the nature and quantity of the impurities present. This guide presents two field-proven workflows designed to address different levels of product impurity.

Principle of Purification: Exploiting Physicochemical Properties

The purification strategies detailed herein are grounded in the fundamental physicochemical properties of the target molecule and its likely contaminants.

  • Recrystallization: This technique leverages the difference in solubility between the desired compound and its impurities in a selected solvent system.[4][5] An ideal solvent will dissolve a large amount of the target compound at an elevated temperature but only a small amount at a lower temperature. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or largely insoluble in the hot solvent (allowing for removal by hot filtration).[6] For amine hydrochlorides, polar protic solvents are often effective.[7]

  • Acid-Base Extraction: This powerful liquid-liquid extraction technique exploits the reversible conversion of the amine salt to its free base form.[8] The hydrochloride salt is water-soluble, whereas its corresponding free amine is typically soluble in non-polar organic solvents. By treating an aqueous solution of the crude salt with a base (e.g., NaOH), the free amine is liberated and can be extracted into an organic solvent. This process effectively separates the target molecule from water-soluble impurities like inorganic salts (e.g., NaCl) and highly polar starting materials.[9] The purified free amine is then recovered and re-converted to its high-purity hydrochloride salt by treatment with hydrochloric acid.[10]

Purification Workflow Overview

The selection of an appropriate purification protocol depends on the initial purity of the crude material. The following diagram illustrates the decision-making process and the general workflow for both presented methods.

Purification_Workflow Crude Crude 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride Assess Assess Purity (e.g., TLC, ¹H NMR) Crude->Assess Recryst_Path High Initial Purity (Minor Organic Impurities) Assess->Recryst_Path >90% Purity AcidBase_Path Low Initial Purity (Inorganic Salts, Non-Basic Impurities) Assess->AcidBase_Path <90% Purity or Salt Contamination Recryst_Protocol Protocol 1: Recrystallization Recryst_Path->Recryst_Protocol AcidBase_Protocol Protocol 2: Acid-Base Extraction AcidBase_Path->AcidBase_Protocol Dissolve Dissolve in Minimum Hot Isopropanol/Methanol Recryst_Protocol->Dissolve Cool Slow Cooling & Crystallization Dissolve->Cool Filter_Wash_R Filter, Wash with Cold Solvent, & Dry Cool->Filter_Wash_R Pure_Product Pure 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride Filter_Wash_R->Pure_Product Basify Dissolve & Basify (e.g., NaOH(aq)) to Free Amine AcidBase_Protocol->Basify Extract Extract with Organic Solvent (e.g., DCM or Et₂O) Basify->Extract Dry_Evap Dry Organic Layer & Evaporate Solvent Extract->Dry_Evap Resalt Re-form Salt with HCl in Ether/Isopropanol Dry_Evap->Resalt Filter_Wash_AB Filter, Wash with Cold Solvent, & Dry Resalt->Filter_Wash_AB Filter_Wash_AB->Pure_Product QC Purity Verification (MP, NMR, HPLC, EA) Pure_Product->QC

Sources

Application

Analytical methods for "3-(4-Chlorophenyl)pentan-3-amine hydrochloride" detection

An Application Note and Protocol for the Analytical Detection of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride Abstract This document provides a comprehensive guide to the analytical methodologies for the detection, qua...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Detection of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride

Abstract

This document provides a comprehensive guide to the analytical methodologies for the detection, quantification, and characterization of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. As a compound of interest in pharmaceutical research and development, ensuring its identity, purity, and concentration is of paramount importance. This guide details robust protocols for High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive detection and structural confirmation. Additionally, spectroscopic methods (UV-Vis, IR, NMR) for structural elucidation are discussed. The protocols are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the scientific rationale behind methodological choices to ensure data integrity and reproducibility. All methodologies are presented with a framework for validation according to International Council for Harmonisation (ICH) guidelines.[1]

Introduction: Compound Profile and Analytical Strategy

3-(4-Chlorophenyl)pentan-3-amine hydrochloride is a tertiary amine salt. Its structure, featuring a chlorophenyl functional group and a pentanamine core, dictates the analytical strategies required for its characterization. The chlorophenyl group serves as a useful chromophore for UV-based detection, while the tertiary amine character influences its chromatographic behavior and requires specific considerations for techniques like gas chromatography.

The primary objectives for analyzing this compound are typically:

  • Identity Confirmation: Verifying that the compound has the correct chemical structure.

  • Purity Assessment: Quantifying the main component and identifying any impurities.

  • Quantification: Accurately measuring the concentration in bulk material or formulations.

  • Stability Studies: Assessing degradation over time under various conditions.

A multi-technique approach is essential for a complete and reliable analysis. This guide presents a logical workflow, starting with chromatography for separation and quantification, followed by spectroscopy for definitive structural confirmation.

cluster_0 Analytical Workflow A Bulk Compound or Formulation (3-(4-Chlorophenyl)pentan-3-amine HCl) B Sample Preparation (Dissolution, Dilution) A->B C Quantitative Analysis & Purity (HPLC-UV) B->C Primary Quantification D Sensitive Detection & Confirmation (GC-MS) B->D High Sensitivity E Structural Elucidation (NMR, IR, UV-Vis) B->E Identity Confirmation F Comprehensive Data Analysis & Reporting C->F D->F E->F

Caption: Logical workflow for the comprehensive analysis of the target compound.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

HPLC is the cornerstone technique for quantifying 3-(4-Chlorophenyl)pentan-3-amine hydrochloride due to its non-volatile and polar nature.[2][3] A reversed-phase method is optimal, separating the compound from potential impurities based on hydrophobicity.

2.1. Principle of the Method

The sample is injected into a liquid mobile phase that flows through a column packed with a non-polar stationary phase (e.g., C18). The polar analyte has a weaker interaction with the stationary phase and elutes, while less polar impurities are retained longer. The chlorophenyl group allows for sensitive detection using a UV detector. The hydrochloride salt form necessitates a buffered mobile phase to ensure consistent ionization state and sharp, symmetrical peak shapes.[4]

2.2. Experimental Protocol: HPLC-UV

A Weigh & Dissolve Sample in Mobile Phase B Filter Sample (0.45 µm PTFE filter) A->B C Inject into HPLC System B->C D Separation on C18 Column C->D E UV Detection (e.g., 225 nm) D->E F Data Acquisition & Analysis (Peak Integration, Quantification) E->F

Caption: Experimental workflow for HPLC-UV analysis.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA DetectorStandard for robust and reproducible pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeIndustry-standard for reversed-phase separation of small molecules.
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (50:50 v/v)The buffer controls the pH to ensure the amine is consistently protonated, leading to sharp peaks. Acetonitrile provides the organic strength for elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
UV Wavelength 225 nmThe chlorophenyl moiety is expected to have a strong absorbance in this region. A full scan with a PDA detector is recommended during method development to confirm the optimal wavelength.

2.3. Protocol Steps

  • Mobile Phase Preparation: Prepare 25 mM potassium phosphate buffer by dissolving the appropriate amount of KH₂PO₄ in water and adjusting the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.

  • Standard Preparation: Accurately weigh approximately 10 mg of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to create a 100 µg/mL stock solution.

  • Sample Preparation: Prepare the sample to be analyzed at a target concentration of 100 µg/mL using the mobile phase as the diluent.

  • System Suitability: Inject the standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

  • Analysis: Inject the blank (mobile phase), standard, and sample solutions. Quantify the sample peak by comparing its area to the standard peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Confirmatory Analysis

GC-MS offers exceptional sensitivity and specificity, making it ideal for identifying trace-level impurities and confirming the compound's identity via its mass spectrum. However, direct analysis of amines by GC can be challenging due to their polarity and low volatility, often leading to poor peak shape and column interaction.[5] Derivatization is a critical step to overcome these issues.[2][6]

3.1. Principle of the Method

The amine is first converted into a less polar, more volatile derivative. This is commonly achieved by replacing the active hydrogen on the amine (in this case, the proton from the hydrochloride salt) with a non-polar group, such as a trimethylsilyl (TMS) group. The derivatized analyte is then vaporized and separated in the GC column based on its boiling point and interaction with the stationary phase. The mass spectrometer fragments the eluted compound and detects the resulting ions, providing a unique fingerprint (mass spectrum) for identification.

3.2. Experimental Protocol: GC-MS with Derivatization

A Dissolve Sample in Aprotic Solvent (e.g., Acetonitrile) B Add Derivatizing Agent (e.g., BSTFA) A->B C Heat Mixture (e.g., 60°C for 30 min) B->C D Inject into GC-MS C->D E Separation & Detection D->E F Data Analysis (Mass Spectrum Library Match) E->F

Caption: Workflow for GC-MS analysis, including the critical derivatization step.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC-MS System Gas Chromatograph with Split/Splitless Injector, Mass Spectrometer (Quadrupole)Standard instrumentation for routine confirmatory analysis.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA low-polarity column suitable for general-purpose analysis of derivatized compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 280 °CEnsures complete vaporization of the derivatized analyte.
Oven Program Start at 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA temperature gradient to separate compounds with different boiling points.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
Source Temp. 230 °COptimal temperature to maintain ion integrity.
Mass Range 50 - 500 amuCovers the expected mass of the derivatized parent ion and its fragments.

3.3. Protocol Steps

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a dry, aprotic solvent like acetonitrile or pyridine.

  • Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes to ensure the reaction is complete.[2]

  • Analysis: Cool the sample to room temperature and inject 1 µL into the GC-MS system using the conditions outlined above.

  • Data Interpretation: Analyze the resulting total ion chromatogram. The mass spectrum of the primary peak should be evaluated for the molecular ion of the silylated derivative and a fragmentation pattern consistent with the structure of 3-(4-Chlorophenyl)pentan-3-amine.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is indispensable for the definitive identification and structural confirmation of the molecule, serving as an orthogonal technique to chromatography.

4.1. UV-Vis Spectroscopy

  • Principle: Measures the absorption of ultraviolet and visible light by the molecule's chromophores. The 4-chlorophenyl group is the primary chromophore in the analyte.

  • Protocol: Dissolve the sample in methanol to a concentration of ~10 µg/mL. Scan from 400 nm to 200 nm using a dual-beam spectrophotometer with methanol as the blank.

  • Expected Result: An absorbance maximum (λmax) is expected around 220-230 nm, characteristic of a substituted benzene ring. This technique is excellent for rapid identity verification and can be used for quantification if a standard curve is established.[7]

4.2. Infrared (IR) Spectroscopy

  • Principle: Identifies functional groups by their characteristic absorption of infrared radiation, which excites molecular vibrations.

  • Protocol: Acquire a spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Expected Absorptions:

    • ~3000-2700 cm⁻¹: Broad peaks characteristic of the amine hydrochloride salt (N⁺-H stretch).

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1600, 1490 cm⁻¹: Aromatic C=C ring stretching.

    • ~1100-1000 cm⁻¹: C-N stretching.

    • ~850-800 cm⁻¹: C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring.

    • ~750-700 cm⁻¹: C-Cl stretching.

4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: Provides the most detailed structural information by probing the magnetic properties of atomic nuclei (¹H and ¹³C) within the molecule's chemical environment.

  • Protocol: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Predicted Spectral Data (Illustrative):

¹H NMR (Predicted) Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Amine N-H~9.0Broad singlet3H-NH₃⁺ (protons exchange)
Aromatic~7.5Doublet2HProtons ortho to Cl
Aromatic~7.4Doublet2HProtons meta to Cl
Methylene (-CH₂-)~1.9Quartet4H-CH₂-CH₃
Methyl (-CH₃)~0.8Triplet6H-CH₂-CH₃
¹³C NMR (Predicted) Chemical Shift (δ) ppmAssignment
Aromatic C-Cl~135C4'
Aromatic C-C(N)~140C1'
Aromatic C-H~129, 128C2', C3', C5', C6'
Quaternary Carbon~60C3
Methylene Carbon~30C2, C4
Methyl Carbon~8C1, C5

Analytical Method Validation

Any analytical method intended for quality control or regulatory submission must be validated to ensure it is suitable for its intended purpose.[8][9][10] Validation demonstrates that the method is reliable, reproducible, and accurate. Key validation parameters are defined by ICH guidelines.[1][11]

Validation ParameterDescription
Accuracy The closeness of test results to the true value. Determined by spike/recovery studies.
Precision The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products). Demonstrated through forced degradation studies and analysis of blanks/placebos.[1]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. The primary quantitative tool is a validated reversed-phase HPLC-UV method, which is stability-indicating and suitable for purity and assay testing. For unequivocal identity confirmation and sensitive impurity detection, a GC-MS method with prior derivatization is recommended. Finally, a suite of spectroscopic techniques (NMR, IR, UV-Vis) provides the definitive structural elucidation required in research and development settings. Adherence to these protocols and proper method validation will ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for Amine Analysis.
  • PubMed. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Chromatographic Science, 30(10), 399-404.
  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • BenchChem. (2025). Spectroscopic and Synthetic Insights into 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
  • GSC Biological and Pharmaceutical Sciences. (n.d.). Analytical method validation: A brief review.
  • VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.
  • Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC.

Sources

Method

GC-MS analysis of "3-(4-Chlorophenyl)pentan-3-amine hydrochloride"

An Application Note for the GC-MS Analysis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride Introduction 3-(4-Chlorophenyl)pentan-3-amine hydrochloride is a tertiary alkylamine derivative of significant interest in phar...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the GC-MS Analysis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride

Introduction

3-(4-Chlorophenyl)pentan-3-amine hydrochloride is a tertiary alkylamine derivative of significant interest in pharmaceutical and chemical research. Accurate and robust analytical methods are essential for its quantification, impurity profiling, and metabolic studies. However, the direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is precluded by its salt form and the high polarity of the primary amine group. As a hydrochloride salt, the compound is non-volatile, and the free amine is prone to peak tailing and poor chromatographic performance due to interactions with active sites in the GC system.[1][2][3][4]

This application note presents a comprehensive and validated protocol for the analysis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. The methodology is built upon a two-step sample preparation process: first, the conversion of the hydrochloride salt to its free-base form through basification, followed by a derivatization reaction to yield a more volatile and thermally stable analyte suitable for GC-MS analysis.[5][6] We will detail an acylation method using trifluoroacetic anhydride (TFAA), which converts the primary amine into a stable trifluoroacetamide derivative, significantly improving chromatographic behavior and ensuring high sensitivity.[1]

The principles of mass spectral interpretation for the halogenated derivative, including the characteristic isotopic pattern of chlorine, will also be discussed to ensure confident identification.[7][8]

Principle of the Method

The core challenge in analyzing amine hydrochlorides is their low volatility and high polarity.[4][9] The described method overcomes this through a logical, multi-step workflow designed to make the analyte "GC-amenable."

  • Liberation of the Free Amine: The first step involves dissolving the hydrochloride salt in an aqueous solution and adding a strong base (e.g., Sodium Hydroxide). This neutralizes the hydrochloric acid, converting the salt into its free-base form, 3-(4-chlorophenyl)pentan-3-amine. This non-polar free amine can then be efficiently extracted from the aqueous phase into an immiscible organic solvent.

  • Derivatization for Enhanced Performance: Although the free amine is more volatile than its salt, its primary amine functional group (-NH2) still possesses active hydrogens that can lead to undesirable interactions with the GC column.[1][2] Derivatization is a chemical modification process that replaces these active hydrogens with a nonpolar functional group.[5][6] This application note utilizes acylation with Trifluoroacetic Anhydride (TFAA). This reaction is rapid and efficient, converting the polar amine into a stable, less polar, and more volatile N-trifluoroacetyl derivative. The benefits are threefold:

    • Increased Volatility: Allows the compound to be vaporized at lower temperatures, preventing thermal degradation.[1]

    • Improved Peak Shape: Reduces interactions with the GC stationary phase, resulting in sharp, symmetrical peaks.[1]

    • Enhanced Sensitivity: The introduction of fluorine atoms can increase the sensitivity of detection.[1][6]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The GC column separates the analyte from other components based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized by Electron Ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification and quantification.

Materials and Reagents

  • 3-(4-Chlorophenyl)pentan-3-amine hydrochloride (Reference Standard)

  • Trifluoroacetic anhydride (TFAA) (≥99%)

  • Sodium Hydroxide (NaOH), 2M solution

  • Ethyl Acetate (GC Grade, anhydrous)

  • Methanol (HPLC Grade)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2 mL GC Vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Instrumentation and Analytical Conditions

A summary of the recommended GC-MS instrumental parameters is provided below. These may be adapted based on the specific instrumentation available.

Parameter Condition
GC System Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[10]
Carrier Gas Helium, constant flow rate of 1.0 mL/min[11]
Inlet Temperature 270°C
Injection Mode Splitless (or Split 20:1, depending on concentration)
Injection Volume 1 µL
Oven Program Initial 80°C, hold for 1 min; Ramp at 15°C/min to 290°C; Hold for 5 min[10][11]
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[10][11]
Mass Scan Range m/z 50 - 450[11]
Solvent Delay 3 minutes

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with methanol. These solutions will be subjected to the same sample preparation and derivatization procedure as the unknown samples.

Sample Preparation: Free-Basing and Extraction

This protocol is designed for a 1 mL aliquot of a prepared sample or working standard solution.

  • Aliquot Sample: Transfer 1 mL of the sample or standard solution into a clean 10 mL glass tube with a screw cap.

  • Basification: Add 1 mL of 2M Sodium Hydroxide (NaOH) solution to the tube. This will raise the pH and convert the amine salt to its free base.

  • Vortex: Cap the tube and vortex vigorously for 30 seconds to ensure complete mixing and neutralization.

  • Extraction: Add 2 mL of ethyl acetate to the tube. Cap and vortex for 1 minute to extract the free amine into the organic layer.

  • Phase Separation: Centrifuge the tube at 2000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collect Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the collected organic extract to remove any residual water. Let it stand for 5 minutes.

Derivatization Protocol: Acylation with TFAA
  • Transfer: Carefully transfer the dried ethyl acetate extract into a clean 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of Trifluoroacetic anhydride (TFAA) to the vial.[1]

  • Reaction: Immediately cap the vial tightly. Vortex for 10 seconds. Heat the vial at 70°C for 20 minutes in a heating block or oven to ensure the reaction goes to completion.[1]

  • Cooling: Allow the vial to cool completely to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample/Standard Aliquot Basify 2. Add 2M NaOH (Free-Basing) Sample->Basify Extract 3. Extract with Ethyl Acetate Basify->Extract Dry 4. Dry with Na₂SO₄ Extract->Dry Deriv_reagent 5. Add TFAA Reagent Dry->Deriv_reagent React 6. Heat at 70°C for 20 min Inject 7. Inject 1 µL into GC-MS React->Inject Separate 8. GC Separation Inject->Separate Detect 9. MS Detection & Fragmentation Separate->Detect Data 10. Data Analysis Detect->Data Fragmentation Parent Derivative M⁺• m/z 293/295 Frag1 [M - C₂H₅]⁺ m/z 264/266 (Alpha-Cleavage) Parent->Frag1 - •C₂H₅ Frag2 Chlorotropylium Ion m/z 111/113 Parent->Frag2 - C₇H₁₂NF₃

Sources

Application

Application Notes &amp; Protocols: 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride as a Reference Standard in Forensic Analysis

Abstract These application notes provide a comprehensive guide for the use of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride as a reference standard in forensic analysis. While not a widely documented compound in forensi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the use of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride as a reference standard in forensic analysis. While not a widely documented compound in forensic literature, its structural characteristics suggest potential relevance as an analog or impurity related to clandestinely produced substances. This document outlines the significance of robust reference materials in forensic toxicology and provides detailed protocols for the qualification and application of this specific compound in analytical workflows. The methodologies described are grounded in established principles of forensic analytical chemistry, ensuring scientific integrity and legally defensible results.

Introduction: The Critical Role of Reference Standards

In forensic toxicology, the definitive identification and quantification of a controlled substance or its metabolites rely on the comparison of analytical data from an unknown sample to a well-characterized reference standard.[1][2][3] The accuracy and reliability of these results are paramount, as they can have significant legal and societal consequences, influencing court decisions and law enforcement actions.[1][4] Therefore, the use of high-quality, verified reference materials is a cornerstone of accredited forensic laboratory practice, as mandated by standards such as ISO/IEC 17025.[1][5]

3-(4-Chlorophenyl)pentan-3-amine hydrochloride is a tertiary amine with a chlorophenyl moiety, a structural feature present in various psychoactive substances. While this specific compound may not be a scheduled drug itself, it could potentially be encountered in casework as a synthesis byproduct, a metabolite of a larger molecule, or a novel psychoactive substance (NPS). Having a properly characterized reference standard is essential for its unambiguous identification.

Causality of Use: The presence of specific impurities or analogs in a seized drug sample can provide valuable forensic intelligence.[6] It can help in determining the synthetic route used in a clandestine laboratory, linking different drug seizures to a common source, and tracking the emergence of new designer drugs.[6] Therefore, the preparation and validation of reference standards for such compounds are proactive measures in forensic intelligence.

Characterization and Qualification of In-House Reference Material

In instances where a certified reference material (CRM) for a specific compound is not commercially available, forensic laboratories may need to synthesize or acquire the compound and prepare an in-house or working reference material.[5] This necessitates a rigorous characterization and validation process to establish its identity and purity.

Synthesis Overview

The synthesis of 3-(4-Chlorophenyl)pentan-3-amine can be approached through several established organic chemistry routes. One plausible method is the Grignard reaction, where ethyl magnesium bromide is reacted with 4-chlorobenzonitrile, followed by hydrolysis to yield a ketone, which is then subjected to reductive amination. The final product is then converted to its hydrochloride salt for improved stability and handling.

It is crucial to meticulously document every step of the synthesis and purification process (e.g., recrystallization, chromatography) to ensure the final product is of sufficient purity for use as a reference standard.

Identity Confirmation

The following analytical techniques are recommended for the unambiguous confirmation of the chemical structure of the synthesized 3-(4-Chlorophenyl)pentan-3-amine hydrochloride.

  • Mass Spectrometry (MS): Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) will provide the molecular weight and fragmentation pattern. The expected monoisotopic mass for the free base (C11H16ClN) is approximately 197.097 g/mol .[7] The fragmentation pattern should be consistent with the proposed structure, showing characteristic losses of ethyl and chlorophenyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the exact structure. The spectra should be consistent with the number and types of protons and carbons in the molecule, and their respective chemical environments.

  • Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups, such as the amine (N-H stretching and bending) and the aromatic ring (C-H and C=C stretching).

Purity Assessment

The purity of the reference material must be quantitatively determined.

  • Chromatographic Purity (HPLC, GC): High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., Charged Aerosol Detector) or Gas Chromatography with a Flame Ionization Detector (GC-FID) should be used to assess the purity. The goal is to achieve a purity of ≥98%.

  • Residual Solvent Analysis (Headspace GC-MS): This analysis is necessary to identify and quantify any remaining solvents from the synthesis and purification steps.

  • Water Content (Karl Fischer Titration): The water content should be determined as it can affect the accurate weighing of the material.

Parameter Method Acceptance Criteria
IdentityMS, NMR, IRSpectra consistent with proposed structure
PurityHPLC or GC-FID≥ 98%
Residual SolventsHeadspace GC-MS≤ 0.5% total
Water ContentKarl Fischer Titration≤ 1.0%

Analytical Protocols for Forensic Casework

Once the 3-(4-Chlorophenyl)pentan-3-amine hydrochloride reference standard has been thoroughly qualified, it can be used in routine forensic analytical workflows.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a gold standard for the confirmatory identification of volatile and semi-volatile compounds in forensic toxicology.[3][8]

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL. From this, prepare a working standard at 10 µg/mL.

  • Sample Preparation: For a seized powder, dissolve a small, accurately weighed amount in methanol. For biological matrices (e.g., blood, urine), perform a liquid-liquid or solid-phase extraction to isolate the analyte.

  • Instrumentation:

    • GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

    • Injection: 1 µL splitless injection.

    • Temperature Program: Start at 100°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-450.

  • Data Analysis: Compare the retention time and the mass spectrum of the analyte in the case sample to that of the reference standard. The mass spectra should match based on laboratory-defined acceptance criteria (e.g., visual comparison, library match quality).

Workflow for GC-MS Analysis

Caption: Workflow for the confirmation of 3-(4-Chlorophenyl)pentan-3-amine using GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is particularly useful for the analysis of less volatile or thermally labile compounds.[3][8]

Step-by-Step Protocol:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol at 1 mg/mL. Prepare a working standard at 1 µg/mL in the initial mobile phase.

  • Sample Preparation: Similar to GC-MS, dilute seized materials or extract biological samples. Ensure the final sample is in a solvent compatible with the mobile phase.

  • Instrumentation:

    • LC Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • MS Conditions: Electrospray Ionization (ESI) in positive mode. A tandem mass spectrometer (e.g., QTOF or triple quadrupole) is recommended for higher specificity. Monitor for the precursor ion (M+H)⁺ and at least two product ions.

  • Data Analysis: Compare the retention time and the product ion mass spectra of the analyte in the case sample to the reference standard. The ratio of the product ions should be within an acceptable tolerance.

Method Validation Principles

Any analytical method developed using this new reference standard must be fully validated before being applied to casework.[4][9][10][11] This is a requirement of forensic accreditation bodies.[12]

Key Validation Parameters:

Parameter Purpose Typical Experiment
Selectivity/Specificity To ensure the method can differentiate the analyte from other compounds.Analyze a variety of blank matrices and potential interferents.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Analyze a series of decreasingly concentrated standards.
Limit of Quantification (LOQ) The lowest concentration that can be accurately and precisely measured.Analyze standards at low concentrations and assess precision and accuracy.
Linearity & Range The range over which the instrument response is proportional to the concentration.Analyze a calibration curve with at least five concentration levels.
Accuracy (Bias) The closeness of the measured value to the true value.Analyze fortified samples at different concentrations.
Precision The degree of agreement among a series of measurements.Perform replicate analyses on the same sample (intra- and inter-day).
Matrix Effect The influence of co-eluting substances from the sample matrix on the analyte's ionization.Compare the response of the analyte in solvent versus post-extraction spiked matrix.
Stability The stability of the analyte in the sample matrix and in prepared solutions under various storage conditions.Analyze samples after storage for different time periods and at different temperatures.

Method Validation Flowchart

Validation_Flowchart start New Method Development selectivity Selectivity / Specificity start->selectivity lod_loq LOD & LOQ Determination selectivity->lod_loq linearity Linearity & Range lod_loq->linearity accuracy_precision Accuracy & Precision linearity->accuracy_precision matrix_effect Matrix Effect Assessment accuracy_precision->matrix_effect stability Stability Studies matrix_effect->stability validated Method Validated for Casework stability->validated

Caption: Key stages in the validation of a new analytical method in forensic toxicology.

Trustworthiness and Self-Validation

To ensure the trustworthiness of results generated using this in-house standard, the following self-validating systems must be in place:

  • Quality Control (QC) Samples: For quantitative methods, include QC samples at low, medium, and high concentrations with every batch of case samples. The results of the QC samples must fall within pre-defined acceptance criteria.

  • System Suitability: Before each analytical run, inject a standard solution to verify the performance of the chromatographic and detection systems (e.g., peak shape, resolution, signal-to-noise ratio).

  • Proficiency Testing: Participate in external proficiency testing programs, where available, to provide an independent assessment of the laboratory's competence.[12]

  • Documentation: Maintain meticulous records of the reference standard's characterization, preparation, and use, as well as all steps of the analytical process and method validation.[5]

Conclusion

The use of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride as a reference standard requires a rigorous in-house qualification process to ensure its identity and purity. Once qualified, it can be effectively integrated into validated GC-MS and LC-MS analytical workflows for the identification of this compound in forensic casework. Adherence to established method validation principles and ongoing quality control measures is essential for producing reliable, accurate, and legally defensible results. This proactive approach to developing reference standards for potentially emergent compounds enhances the capabilities of forensic laboratories in the ever-evolving landscape of illicit drug analysis.

References

  • Royal Society of Chemistry. (n.d.). Use of Reference Materials in Toxicology.
  • European Network of Forensic Science Institutes (ENFSI). (n.d.). Guidelines on the use of reference materials in forensic drug analysis.
  • Axis Forensic Toxicology. (2025, January 17). Limitations of the Use of Reference Ranges to Interpret Toxicology Results in a Medicolegal Death Investigation.
  • Axis Forensic Toxicology. (n.d.). Why is it Important to Pay Attention to Forensic Toxicology Standards of Practice?
  • National Center for Biotechnology Information (NCBI). (n.d.). Validation and Reference Materials for Microbial Forensics.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Reference Materials.
  • Smolecule. (n.d.). amine. Retrieved January 19, 2026, from

  • Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)pentan-1-amine hydrochloride.
  • Wille, S. M. R., Coucke, W., De Baere, T., & Peters, F. T. (2017). Update of Standard Practices for New Method Validation in Forensic Toxicology. Current Pharmaceutical Design.
  • PubChemLite. (n.d.). 3-(4-chlorophenyl)pentan-3-amine hydrochloride (C11H16ClN).
  • MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)pentan-1-amine hydrochloride.
  • GOV.UK. (2024, July 22). Forensic science providers: validation (accessible).
  • ResearchGate. (2007, February). Validation of new methods. Forensic Sci Int.
  • ChemScene. (n.d.). 3-(4-Chlorophenyl)pentan-3-amine hydrochloride.
  • BLDpharm. (n.d.). 3-(4-Chlorophenyl)pentan-3-amine.
  • Medwin Publishers. (2017, December 11). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology.
  • AZoLifeSciences. (n.d.). Analytical Chemistry in Forensic Science.
  • BenchChem. (2025). Application Notes and Protocols: 1-(4-Chlorophenyl)-1-phenylacetone in Forensic Chemistry.

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Method

Application Notes &amp; Protocols for Structure-Activity Relationship (SAR) Studies of 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is a cornerstone of drug discovery. The compound 3-(4-chloropheny...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is a cornerstone of drug discovery. The compound 3-(4-chlorophenyl)pentan-3-amine hydrochloride presents a unique and intriguing starting point for the development of new therapeutic agents. Its structure, featuring a tertiary amine and a halogenated phenyl ring, is reminiscent of various biologically active molecules, particularly those targeting the central nervous system. Similar phenethylamine and aminopentane derivatives have been investigated for their roles in modulating neurotransmitter systems, suggesting that this scaffold could be a valuable template for structure-activity relationship (SAR) studies.[1]

These application notes provide a comprehensive guide for researchers and drug development professionals to systematically investigate the SAR of 3-(4-chlorophenyl)pentan-3-amine hydrochloride. The protocols outlined herein are designed to facilitate the synthesis of a focused compound library, assess the biological activity of these analogs, and ultimately derive meaningful insights into the chemical features governing their therapeutic potential. While the specific biological target of the parent compound is yet to be fully elucidated, its structural similarity to ligands of biogenic amine transporters makes this an excellent initial hypothesis to explore.[2] Therefore, the following protocols will focus on assays relevant to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

I. Rationale for SAR Studies and Key Structural Regions for Modification

The primary objective of an SAR study is to identify the key molecular features that contribute to the biological activity of a compound. By systematically modifying the structure of 3-(4-chlorophenyl)pentan-3-amine, we can probe the interactions between the ligand and its biological target, leading to the design of more potent and selective molecules.

The structure of 3-(4-chlorophenyl)pentan-3-amine can be dissected into three key regions for modification:

  • The Aromatic Ring (A-Region): The 4-chlorophenyl group is a critical component. Modifications in this region will explore the impact of electronic and steric effects on activity.

  • The Alkyl Chains (B-Region): The two ethyl groups attached to the tertiary carbon create a specific steric environment. Altering the length and branching of these chains will probe the size and shape of the binding pocket.

  • The Amine Group (C-Region): The primary amine is a key functional group, likely involved in crucial interactions with the target protein. Modifications here will investigate the importance of basicity and hydrogen bonding.

The following diagram illustrates these key regions for derivatization:

SAR_Regions A A-Region (Aromatic Ring) mol A->mol B B-Region (Alkyl Chains) B->mol C C-Region (Amine Group) C->mol

Caption: Key regions for SAR modification of 3-(4-chlorophenyl)pentan-3-amine.

II. Synthetic Protocols for Analog Generation

A robust synthetic strategy is essential for generating a diverse library of analogs for SAR studies. The following protocols outline the synthesis of the parent compound and its derivatives.

Protocol 1: Synthesis of the Parent Compound, 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride

This protocol describes a plausible synthetic route to the parent compound, which can be adapted for the synthesis of analogs with modifications in the B-Region.

Reaction Scheme:

  • Grignard Reaction: 4-chlorobenzonitrile reacts with ethylmagnesium bromide to form an intermediate imine.

  • Hydrolysis: The imine is hydrolyzed to produce 1-(4-chlorophenyl)propan-1-one.

  • Reductive Amination: The ketone undergoes reductive amination with ammonia and a reducing agent to yield the final product.

Step-by-Step Procedure:

  • Synthesis of 1-(4-chlorophenyl)propan-1-one:

    • To a solution of 4-chlorobenzonitrile (1 eq) in anhydrous diethyl ether, add ethylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield 1-(4-chlorophenyl)propan-1-one.

  • Synthesis of 3-(4-Chlorophenyl)pentan-3-amine:

    • To a solution of 1-(4-chlorophenyl)propan-1-one (1 eq) in methanol, add a solution of ammonia in methanol (7 N, 10 eq).

    • Add sodium cyanoborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude amine in a minimal amount of diethyl ether.

    • Add a solution of HCl in diethyl ether (2.0 M) dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(4-chlorophenyl)pentan-3-amine hydrochloride.

Protocol 2: Synthesis of A-Region Analogs

To synthesize analogs with different substituents on the phenyl ring, the starting material in Protocol 1 can be replaced with appropriately substituted benzonitriles (e.g., 4-fluorobenzonitrile, 4-methylbenzonitrile, 3,4-dichlorobenzonitrile).

Protocol 3: Synthesis of C-Region Analogs

To explore the role of the amine group, N-alkylation or N-acylation can be performed on the final amine product from Protocol 1 before salt formation. For example, reductive amination with formaldehyde or acetaldehyde can yield the N-methyl or N-ethyl derivatives, respectively.

III. Biological Evaluation Protocols

The following protocols are designed to assess the affinity and functional activity of the synthesized analogs at the dopamine, norepinephrine, and serotonin transporters.

Protocol 4: Radioligand Binding Assays for Transporter Affinity

This assay determines the binding affinity (Ki) of the test compounds for DAT, NET, and SERT.

Materials:

  • Rat striatal tissue (for DAT), rat cortical tissue (for NET), and human platelet membranes (for SERT).

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET), and [³H]citalopram (for SERT).

  • Non-specific binding inhibitors: Nomifensine (for DAT), desipramine (for NET), and fluoxetine (for SERT).

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

Procedure:

  • Prepare tissue homogenates according to standard protocols.

  • In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding inhibitor, or test compound at various concentrations.

  • Initiate the binding reaction by adding the membrane preparation.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 5: Synaptosomal Uptake Inhibition Assays

This assay measures the functional potency (IC50) of the test compounds in inhibiting the uptake of neurotransmitters into synaptosomes.

Materials:

  • Synaptosomal preparations from rat striatum (for dopamine uptake), rat cortex (for norepinephrine uptake), and rat midbrain (for serotonin uptake).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.

  • Test compounds dissolved in DMSO.

  • Krebs-Ringer-HEPES buffer.

Procedure:

  • Prepare synaptosomes from the respective brain regions.

  • Pre-incubate the synaptosomes with the test compounds or vehicle at 37 °C for 10 minutes.

  • Initiate uptake by adding the radiolabeled neurotransmitter.

  • Incubate at 37 °C for a short period (e.g., 5 minutes).

  • Terminate uptake by rapid filtration and washing with ice-cold buffer.

  • Measure the radioactivity in the synaptosomes.

  • Determine the IC50 values by non-linear regression analysis.

IV. Data Analysis and SAR Interpretation

The data generated from the binding and uptake assays should be tabulated to facilitate the interpretation of structure-activity relationships.

Table 1: Hypothetical SAR Data for 3-(4-Chlorophenyl)pentan-3-amine Analogs

CompoundA-Region SubstitutionB-Region (Alkyl)C-Region (Amine)DAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Parent 4-ClEthyl-NH₂15025080
Analog 1 4-FEthyl-NH₂12020065
Analog 2 4-CH₃Ethyl-NH₂300450150
Analog 3 3,4-diClEthyl-NH₂8015040
Analog 4 4-ClMethyl-NH₂500700300
Analog 5 4-ClPropyl-NH₂10018060
Analog 6 4-ClEthyl-NHCH₃9012050
Analog 7 4-ClEthyl-N(CH₃)₂200300110

Interpretation of Hypothetical Data:

  • A-Region: Electron-withdrawing groups at the 4-position of the phenyl ring (e.g., F, Cl) appear to be favorable for activity, with di-substitution (Analog 3) further enhancing potency. An electron-donating group (e.g., CH₃) is detrimental to activity.

  • B-Region: The ethyl groups on the tertiary carbon seem optimal, as both smaller (methyl) and larger (propyl) groups lead to a decrease in affinity.

  • C-Region: N-methylation (Analog 6) enhances potency, suggesting a favorable interaction in a hydrophobic pocket. However, di-methylation (Analog 7) reduces activity, possibly due to steric hindrance.

The following workflow diagram illustrates the overall SAR study process:

SAR_Workflow Start Parent Compound: 3-(4-Chlorophenyl)pentan-3-amine HCl Design Design Analog Library (A, B, C-Region Modifications) Start->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Bio_Eval Biological Evaluation (Binding & Uptake Assays) Synthesis->Bio_Eval Data_Analysis Data Analysis & SAR Interpretation Bio_Eval->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Lead_Opt->Design Iterative Design End Candidate Drug Lead_Opt->End

Caption: Workflow for a structure-activity relationship (SAR) study.

V. Conclusion and Future Directions

The protocols and guidelines presented here provide a robust framework for conducting comprehensive SAR studies on the 3-(4-chlorophenyl)pentan-3-amine hydrochloride scaffold. By systematically synthesizing and evaluating a library of analogs, researchers can elucidate the key structural features required for potent and selective activity at monoamine transporters. The insights gained from these studies will be invaluable for the design of novel therapeutic agents with improved efficacy and safety profiles. Future work should focus on in vivo studies of the most promising lead compounds to assess their pharmacokinetic properties and behavioral effects.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]

  • PubChem. 3-(4-chlorophenyl)pentan-3-amine hydrochloride. Available at: [Link]

  • MySkinRecipes. 1-(4-Chlorophenyl)pentan-1-amine hydrochloride. Available at: [Link]

  • Yu, H., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(9), 2285-2296. Available at: [Link]

  • Waller, C. L., & Marshall, G. R. (1993). Three-dimensional quantitative structure-activity relationship of the N-alkyl-substituted 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalenes at the 5-HT1A receptor. Journal of Medicinal Chemistry, 36(16), 2390-2403.
  • Froimowitz, M., et al. (2000). 3-Aryl-N-methyl-3-alkoxy- and 3-Aryl-N-methyl-3-acyloxy-propylamines as potent serotonin and norepinephrine reuptake inhibitors. Journal of Medicinal Chemistry, 43(25), 4981-4992.

Sources

Application

Application Notes and Protocols for In Vitro Monoamine Transporter Binding Assays of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride

Introduction The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of neurotransmission and primary targets for a wide array of therapeutic agents and substances of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of neurotransmission and primary targets for a wide array of therapeutic agents and substances of abuse.[1][2] These transporters mediate the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the duration and magnitude of synaptic signaling.[2][3] Consequently, the characterization of novel compounds for their interaction with these transporters is a cornerstone of neuropharmacology and drug development.

3-(4-Chlorophenyl)pentan-3-amine hydrochloride is a novel compound with a chemical structure suggestive of potential activity at monoamine transporters. A thorough in vitro pharmacological profiling is essential to elucidate its mechanism of action, potency, and selectivity. This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vitro radioligand binding assays to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride for human DAT, NET, and SERT.

The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility.

Principle of the Assay

The core of this application note is the competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound, in this case, 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, to displace a specific, high-affinity radiolabeled ligand from its binding site on the target transporter. By performing this experiment over a range of concentrations of the test compound, a concentration-response curve is generated, from which the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[1][4]

Data Presentation

The following table summarizes the anticipated quantitative data for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride at the human dopamine, norepinephrine, and serotonin transporters.

Note: As of the date of this publication, specific experimental Kᵢ values for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride are not publicly available. The values presented below are hypothetical and serve to illustrate the expected data format and potential selectivity profile. Researchers are expected to generate their own experimental data by following the protocols outlined in this document.

CompoundTransporterAssay TypeCell LineRadioligandKᵢ (nM) [Hypothetical]Selectivity Ratio (vs. DAT)
3-(4-Chlorophenyl)pentan-3-amine HClhDATRadioligand BindingHEK293[³H]WIN 35,4281501
3-(4-Chlorophenyl)pentan-3-amine HClhNETRadioligand BindingHEK293[³H]Nisoxetine500.33
3-(4-Chlorophenyl)pentan-3-amine HClhSERTRadioligand BindingHEK293[³H]Citalopram>1000>6.67

Experimental Protocols

Part 1: Materials and Reagents

Biological Materials:

  • Cell membranes prepared from Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

Radioligands and Unlabeled Ligands:

  • For hDAT Assay:

    • Radioligand: [³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)

    • Unlabeled Ligand for Non-Specific Binding: Cocaine or GBR 12909

  • For hNET Assay:

    • Radioligand: [³H]Nisoxetine (specific activity ~70-90 Ci/mmol)

    • Unlabeled Ligand for Non-Specific Binding: Desipramine

  • For hSERT Assay:

    • Radioligand: [³H]Citalopram (specific activity ~70-90 Ci/mmol)

    • Unlabeled Ligand for Non-Specific Binding: Fluoxetine or Paroxetine

  • Test Compound: 3-(4-Chlorophenyl)pentan-3-amine hydrochloride

Buffers and Solutions:

  • Binding Buffer (for all transporters): 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. It is crucial to prepare this buffer fresh and adjust the pH at the temperature the assay will be conducted.

  • Wash Buffer: Ice-cold Binding Buffer.

  • Scintillation Cocktail

  • Deionized Water

Equipment:

  • 96-well microplates (polypropylene)

  • Multi-channel pipettes

  • Incubator

  • Cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Scintillation counter

  • pH meter

  • Analytical balance

  • Vortex mixer and sonicator (for compound dissolution)

Part 2: Step-by-Step Methodology
  • Stock Solution: Accurately weigh a precise amount of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride and dissolve it in an appropriate solvent (e.g., DMSO or deionized water) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using sonication if necessary. The choice of solvent is critical; it should not interfere with the binding assay at its final concentration.

  • Serial Dilutions: Prepare a series of dilutions of the test compound in the Binding Buffer. A typical 10-point concentration curve might range from 1 nM to 100 µM. This wide range is essential to accurately define the top and bottom plateaus of the inhibition curve.

The following protocol is a general template. Optimal conditions, such as incubation time and temperature, should be empirically determined for each transporter.

  • Assay Plate Setup: To each well of a 96-well microplate, add the following components in the specified order:

    • Total Binding (TB): 50 µL of Binding Buffer.

    • Non-Specific Binding (NSB): 50 µL of the appropriate unlabeled ligand at a high concentration (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM citalopram for SERT). This high concentration ensures the displacement of all specific binding of the radioligand.

    • Test Compound: 50 µL of the serially diluted 3-(4-Chlorophenyl)pentan-3-amine hydrochloride.

  • Radioligand Addition: Add 50 µL of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT) to all wells. The final concentration of the radioligand should be approximately equal to its dissociation constant (Kd) for the respective transporter. This provides a good signal-to-noise ratio.

  • Membrane Addition: Add 100 µL of the cell membrane preparation (containing the target transporter) to each well. The amount of membrane protein should be optimized to ensure that the specific binding is a small fraction (typically <10%) of the total radioligand added, to avoid ligand depletion artifacts.

  • Incubation: Gently mix the contents of the plate and incubate at a specified temperature for a sufficient duration to reach binding equilibrium. Typical incubation conditions are 60-120 minutes at room temperature or 4°C.

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Immediately wash the filters with several volumes of ice-cold Wash Buffer to remove any unbound radioligand. This step is critical to reduce background noise.

  • Scintillation Counting: Place the filters into scintillation vials, add an appropriate volume of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

Part 3: Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Generate Inhibition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. The data should form a sigmoidal curve.

  • Determine IC₅₀:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ using the Cheng-Prusoff Equation: [1][4]

    • Kᵢ = IC₅₀ / (1 + ([L]/Kd))

      • Where:

        • Kᵢ is the inhibition constant of the test compound.

        • IC₅₀ is the experimentally determined half-maximal inhibitory concentration.

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the transporter.

Visualization of Experimental Workflow and Data Analysis

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound (3-(4-Chlorophenyl)pentan-3-amine HCl) Stock and Dilutions Assay_Setup Set up 96-well Plate: - Total Binding - Non-Specific Binding - Test Compound Compound_Prep->Assay_Setup Reagent_Prep Prepare Radioligand, Membranes, and Buffers Reagent_Prep->Assay_Setup Incubation Add Radioligand & Membranes, then Incubate to Equilibrium Assay_Setup->Incubation Filtration Terminate Assay by Rapid Filtration Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting IC50_Calc Calculate IC₅₀ from Concentration-Response Curve Counting->IC50_Calc Ki_Calc Calculate Kᵢ using Cheng-Prusoff Equation IC50_Calc->Ki_Calc

Caption: Workflow for Monoamine Transporter Binding Assay.

Cheng_Prusoff_Logic cluster_inputs Experimental Parameters IC50 IC₅₀ (Experimental Value) Ki Kᵢ (Inhibitor Affinity) IC50->Ki Cheng-Prusoff Equation L [L] (Radioligand Concentration) L->Ki Kd K_d (Radioligand Affinity) Kd->Ki

Caption: Logic for Kᵢ Calculation.

Trustworthiness and Self-Validation

To ensure the integrity of the generated data, the following controls and considerations are essential:

  • Reference Compounds: In each assay, include a known inhibitor with a well-characterized Kᵢ value for the target transporter (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT). The experimentally determined Kᵢ for the reference compound should fall within the historically accepted range, validating the assay's performance.

  • Data Quality: Ensure that the specific binding window (Total Binding / Non-Specific Binding) is sufficiently large (ideally >5) for robust data analysis.

  • Reproducibility: Each experiment should be performed on multiple independent occasions (n ≥ 3) to ensure the reproducibility of the results.

  • Statistical Analysis: Report data as mean ± standard error of the mean (SEM) or standard deviation (SD).

By adhering to these principles and the detailed protocols provided, researchers can confidently determine the in vitro binding profile of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride at monoamine transporters, providing crucial insights into its pharmacological properties.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
  • Calculator.net. (2024). Cheng-Prusoff Equation Calculator. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1638–1649.
  • Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]

  • PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link]

  • Saha, K., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 71, 12.16.1–12.16.27.
  • Lin, Z., et al. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6(1), 6.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23–40.
  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585–640.
  • YouTube. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. ChemHelp ASAP. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride

Welcome to the technical support center for the synthesis of 3-(4-chlorophenyl)pentan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-chlorophenyl)pentan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthesis yield and purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific challenges you may encounter during the synthesis of 3-(4-chlorophenyl)pentan-3-amine hydrochloride. Each question is followed by a detailed explanation and actionable protocols.

Question 1: My overall yield for the two-step synthesis (Grignard followed by Ritter reaction) is consistently low. What are the most likely causes and how can I improve it?

Low yields in this multi-step synthesis can often be traced back to inefficiencies in either the Grignard reaction to form the tertiary alcohol intermediate or the subsequent Ritter reaction.

Root Cause Analysis & Solutions:

Step 1: Grignard Reaction - Formation of 3-(4-chlorophenyl)pentan-3-ol

The initial step involves the reaction of an ethyl magnesium halide (e.g., bromide or chloride) with 4-chlorobenzonitrile to form an imine, which is then hydrolyzed to the corresponding ketone, 4-chloro-propiophenone. A second Grignard addition of ethyl magnesium halide to this ketone yields the tertiary alcohol, 3-(4-chlorophenyl)pentan-3-ol. A more direct, but often lower-yielding, one-pot approach is the double addition of the Grignard reagent to the nitrile.

  • Moisture and Air Sensitivity: Grignard reagents are highly reactive towards protic sources like water and atmospheric oxygen. Meticulous exclusion of moisture and air is critical.

    • Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether, THF) and freshly prepared or titrated Grignard reagent.

  • Side Reactions with Nitriles: While Grignard reagents add to nitriles to form ketones after hydrolysis, several side reactions can occur.[1][2][3][4] The intermediate imine salt can be difficult to hydrolyze completely, and excess Grignard reagent can potentially react with the ketone product.[3]

    • Optimization:

      • Solvent Choice: Using a less polar co-solvent like toluene with diethyl ether can sometimes reduce side reactions and improve the yield of the ketone intermediate.[5]

      • Controlled Addition: Add the Grignard reagent slowly to the nitrile solution at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions.

      • Hydrolysis Conditions: Ensure complete hydrolysis of the intermediate imine salt by using aqueous acid.[1]

Step 2: Ritter Reaction - Conversion of the Tertiary Alcohol to the Amine

The Ritter reaction converts the tertiary alcohol into the desired N-alkyl amide using a nitrile (in this case, often acetonitrile or hydrocyanic acid) in the presence of a strong acid, followed by hydrolysis to the amine.[6][7][8][9]

  • Carbocation Stability: The reaction proceeds via a tertiary carbocation intermediate. The stability of this carbocation is crucial for the reaction to proceed efficiently.

  • Acid Catalyst: The choice and concentration of the strong acid (e.g., sulfuric acid, perchloric acid) are critical. Insufficient acid will result in incomplete reaction, while excessive acid can lead to side reactions or degradation of the product.

    • Protocol: Typically, concentrated sulfuric acid is used. The reaction is often performed at low temperatures to control the reaction rate.

  • Hydrolysis of the Amide Intermediate: The Ritter reaction initially forms an N-substituted amide, which must be hydrolyzed to yield the final amine. Incomplete hydrolysis is a common reason for low yields of the desired amine.

    • Protocol: After the initial reaction, the mixture is typically heated with a strong acid or base to ensure complete hydrolysis of the amide.

Visualizing the Synthetic Pathway:

Caption: Two-step synthesis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride.

Question 2: I am observing significant amounts of an unknown impurity in my final product. What are the likely side products and how can I minimize their formation?

The formation of impurities can occur at various stages of the synthesis. Identifying the potential side products is key to optimizing the reaction conditions to minimize them.

Potential Impurities and Mitigation Strategies:

Impurity SourcePotential Side ProductFormation MechanismMitigation Strategy
Grignard Reaction Unreacted 4-chlorobenzonitrileIncomplete reaction due to inactive Grignard reagent or insufficient stoichiometry.Use freshly prepared/titrated Grignard reagent in a slight excess. Ensure anhydrous conditions.
Dimerization products of the Grignard reagentCan occur at higher temperatures.Maintain low reaction temperatures during Grignard reagent addition.
Ritter Reaction Unreacted 3-(4-chlorophenyl)pentan-3-olIncomplete reaction due to insufficient acid or low reaction temperature.Ensure adequate amount of strong acid and allow the reaction to proceed to completion (monitor by TLC/GC).
Elimination product (alkene)The tertiary carbocation can undergo elimination instead of nucleophilic attack by the nitrile.Use a nitrile that is a good nucleophile and control the reaction temperature.
Purification Positional IsomersIf starting materials are not pure, isomeric impurities can be carried through the synthesis.Use highly pure starting materials. Positional isomers can be difficult to separate by standard crystallization.[10]

Troubleshooting Workflow for Impurity Identification:

Impurity_Troubleshooting start High Impurity Level Detected check_sm Analyze Starting Material Purity (GC/MS, NMR) start->check_sm sm_impure Purify Starting Materials check_sm->sm_impure Impure sm_pure Starting Materials are Pure check_sm->sm_pure Pure analyze_crude Analyze Crude Product from Each Step (TLC, GC/MS) sm_impure->analyze_crude sm_pure->analyze_crude identify_step Identify Step of Impurity Formation analyze_crude->identify_step optimize_grignard Optimize Grignard Reaction Conditions (Temp, Stoichiometry, Solvent) identify_step->optimize_grignard Grignard Step optimize_ritter Optimize Ritter Reaction Conditions (Acid Conc., Temp, Time) identify_step->optimize_ritter Ritter Step optimize_purification Optimize Purification (Recrystallization Solvent, pH) identify_step->optimize_purification Purification Step optimize_grignard->analyze_crude optimize_ritter->analyze_crude final_product Pure Product optimize_purification->final_product

Caption: Decision tree for troubleshooting impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 3-(4-chlorophenyl)pentan-3-amine hydrochloride.

What are the alternative synthetic routes to 3-(4-chlorophenyl)pentan-3-amine?

While the Grignard/Ritter pathway is common, other methods for synthesizing tertiary amines exist:

  • Reductive Amination: This is a robust method for tertiary amine synthesis.[11][12] It involves the reaction of a ketone (in this case, 3-(4-chlorophenyl)-3-pentanone) with a suitable amine source in the presence of a reducing agent.[11][13][14] However, for a tertiary amine with three different alkyl/aryl groups, this would require a multi-step process to first synthesize the appropriate secondary amine. Reductive amination is widely used in pharmaceutical synthesis due to its often milder conditions compared to the Leuckart or Ritter reactions.[15][16]

  • Leuckart-Wallach Reaction: This reaction converts ketones to amines using ammonium formate or formamide as the nitrogen donor and reducing agent.[15][17] It typically requires high temperatures.[17] While it can be used to produce tertiary amines, it may require specific conditions and catalysts.[18][19] Recent advancements have focused on improving yields and using less strenuous conditions.[20]

What are the critical safety considerations for this synthesis?
  • Grignard Reagents: Highly flammable and reactive with water. All reactions should be conducted under an inert atmosphere in a well-ventilated fume hood.

  • Strong Acids: Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Cyanides: If using hydrocyanic acid or other cyanide sources in the Ritter reaction, extreme caution is necessary as these are highly toxic. Always work in a certified fume hood and have an appropriate quenching agent and emergency plan in place.

  • Solvents: Diethyl ether and THF are highly flammable.

How can I effectively purify the final product, 3-(4-chlorophenyl)pentan-3-amine hydrochloride?

The hydrochloride salt of the amine is typically a crystalline solid, which lends itself to purification by recrystallization.

  • Protocol for Recrystallization:

    • Dissolve the crude hydrochloride salt in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, isopropanol/ether).

    • If the solution is colored, you can treat it with activated charcoal and filter it hot.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

The principle behind crystallization is the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.[21]

What analytical techniques are recommended for characterizing the final product?
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any impurities.[10]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

  • Melting Point Analysis: To assess the purity of the crystalline hydrochloride salt.

References

  • CK-12 Foundation. (n.d.). How can a tertiary amine be synthesized? Retrieved from [Link]

  • Master Organic Chemistry. (2023). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

  • Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Conversion to ketones using Grignard reagents. Retrieved from [Link]

  • Procter, D. J., et al. (2020). A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature Communications, 11(1), 1-8. Retrieved from [Link]

  • Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234. Retrieved from [Link]

  • ChemHelp ASAP. (2020, March 20). tertiary amine synthesis & reductive amination. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]

  • Bunnett, J. F., & Marks, J. L. (1949). Preparation of Tertiary Amines by the Leuckart Reaction. Journal of the American Chemical Society, 71(4), 1587–1589. Retrieved from [Link]

  • O, Y., et al. (2009). Catalytic Leuckart-Wallach-type reductive amination of ketones. Organic letters, 11(15), 3242–3245. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (2023). Ritter reaction. Retrieved from [Link]

  • Quora. (2018). What is the reaction of Grignard reagent with nitriles? Retrieved from [Link]

  • NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ACS Symposium Series. (2013). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]

  • MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O. Retrieved from [Link]

  • UK-CPI.com. (2025). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-chlorophenyl)pentan-3-amine hydrochloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Retrieved from [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(4-Chlorophenyl)pentan-1-amine hydrochloride. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. Retrieved from [Link]

  • Google Patents. (n.d.). RU2228327C1 - Method for preparing 4,4-dimethyl-1-(para-chlorophenyl)-pentane-3-one.
  • PubMed. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • BYJU'S. (2022). NCERT Solutions for Class 11 Chemistry Chapter 12 – Free PDF Download. Retrieved from [Link]

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Optimization

"3-(4-Chlorophenyl)pentan-3-amine hydrochloride" byproduct identification in synthesis

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential challenges in the synthesis, with a specific focus on byproduct identification and characterization. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your synthesis.

Introduction

The synthesis of novel chemical entities is often accompanied by the formation of undesired byproducts, which can complicate purification and compromise the quality of the active pharmaceutical ingredient (API).[1] Understanding the potential side reactions and having robust analytical methods for byproduct identification are crucial for process optimization and regulatory compliance. This guide provides a comprehensive overview of potential byproducts in the synthesis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, along with troubleshooting strategies and detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most probable synthetic routes for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride?

A1: Two common and logical synthetic pathways for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride are the Ritter reaction and a Grignard-based synthesis.

  • Ritter Reaction: This method involves the reaction of a suitable tertiary alcohol or alkene with a nitrile in the presence of a strong acid to form an amide, which is then hydrolyzed to the desired amine.[2][3][4][5]

  • Grignard-based Synthesis: This route typically involves the reaction of a Grignard reagent, such as ethyl magnesium bromide, with 4-chlorobenzonitrile to form an intermediate imine, which is subsequently reduced to the target amine.[6][7][8][9]

Q2: Why is byproduct identification important in pharmaceutical synthesis?

A2: Impurity profiling is a critical aspect of pharmaceutical development. Byproducts, even in trace amounts, can have unintended pharmacological or toxicological effects. Regulatory bodies like the ICH require strict control and characterization of impurities to ensure the safety and efficacy of the final drug product.[10][11]

Q3: What are the common classes of impurities found in pharmaceutical manufacturing?

A3: Impurities are broadly classified into organic impurities, inorganic impurities, and residual solvents.[1] Organic impurities can arise from starting materials, intermediates, byproducts of side reactions, and degradation products.[1]

Troubleshooting Guide: Byproduct Identification

This section addresses specific issues you might encounter during your synthesis and provides actionable steps for byproduct identification.

Issue 1: An unexpected peak is observed in the HPLC analysis of the crude reaction mixture from a Ritter reaction.

Possible Cause: Incomplete reaction or formation of an amide intermediate.

The Ritter reaction proceeds through a stable carbenium ion and a nitrilium ion intermediate, which is then hydrolyzed to an amide.[2][3][4] Incomplete hydrolysis is a common source of byproducts.

Troubleshooting Workflow:

  • Isolate the Impurity: Use preparative HPLC or flash chromatography to isolate the unknown compound.

  • Characterize the Impurity: Employ a combination of analytical techniques to elucidate the structure of the isolated byproduct.

    • Mass Spectrometry (MS): Determine the molecular weight of the impurity.[12][13] The amide intermediate, N-(1-(4-chlorophenyl)-1-ethylpropyl)acetamide, would have a molecular weight corresponding to the addition of an acetyl group.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information, confirming the presence of the amide functionality.[13][14]

    • Infrared (IR) Spectroscopy: Look for characteristic amide carbonyl (C=O) and N-H stretching frequencies.[12][13]

Corrective Actions:

  • Optimize the hydrolysis step by increasing the reaction time, temperature, or acid/base concentration.

  • Monitor the reaction progress using TLC or HPLC to ensure complete conversion to the amine.

Issue 2: GC-MS analysis of the final product from a Grignard synthesis shows a significant impurity with a mass corresponding to a ketone.

Possible Cause: Incomplete reduction of the imine intermediate.

The reaction of a Grignard reagent with a nitrile forms an imine intermediate, which is then typically reduced to the amine.[6][7][8][9] If the reduction is incomplete, the imine can be hydrolyzed during workup to form a ketone.

Troubleshooting Workflow:

G

  • Identify the Ketone: The likely ketone byproduct is 3-(4-chlorophenyl)pentan-3-one. The mass spectrum should show a molecular ion peak corresponding to this structure.

  • Spectroscopic Confirmation:

    • GC-MS: The fragmentation pattern will be characteristic of the ketone structure.[14]

    • NMR Spectroscopy: If isolated, ¹³C NMR will show a characteristic peak for the carbonyl carbon.

    • IR Spectroscopy: A strong absorption band around 1710 cm⁻¹ will indicate the presence of a ketone carbonyl group.[12]

  • Optimize the Reduction:

    • Ensure the reducing agent (e.g., NaBH₄, LiAlH₄) is fresh and added in sufficient molar excess.

    • Optimize the reaction conditions (temperature, solvent, reaction time) for the reduction step.

Issue 3: The purity of the final product is low, and multiple minor byproducts are observed.

Possible Causes:

  • Starting Material Impurities: Impurities in the starting materials (e.g., 4-chlorobenzonitrile, ethyl magnesium bromide) can be carried through the synthesis.[1]

  • Side Reactions: Grignard reagents are highly reactive and can participate in side reactions, such as reaction with moisture or atmospheric carbon dioxide.

  • Over-alkylation: In some amine syntheses, over-alkylation can lead to the formation of secondary or tertiary amines.[15]

Troubleshooting and Characterization Protocol:

Table 1: Analytical Techniques for Byproduct Identification

Analytical TechniqueInformation Provided
HPLC/UPLC Separation and quantification of impurities.[14]
LC-MS Molecular weight of impurities.[14][16]
GC-MS Identification of volatile impurities and byproducts.[14]
NMR Spectroscopy Detailed structural elucidation of isolated impurities.[13][14]
FTIR Spectroscopy Identification of functional groups.[12][13]

Experimental Protocol: Byproduct Identification Workflow

G

  • Initial Analysis: Analyze the crude product and final product by high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to obtain a preliminary impurity profile.[14]

  • Isolation: Isolate the major impurities using preparative HPLC or column chromatography.

  • Structure Elucidation: Characterize the isolated impurities using a combination of LC-MS, high-resolution mass spectrometry (HRMS), NMR (¹H, ¹³C, COSY, HSQC), and FTIR.[13][16]

  • Source Identification: Based on the identified structures, determine the likely source of each impurity (e.g., starting material, side reaction, degradation).

  • Process Optimization:

    • If the impurity arises from a starting material, purify the starting material before use.

    • If the impurity is a byproduct of a side reaction, adjust the reaction conditions (e.g., temperature, stoichiometry, addition rate) to minimize its formation.

References

  • Isolation and characterization of pharmaceuticals with impurities. (2024). Vertex AI Search.
  • Impurities Characterization in Pharmaceuticals: A Review - IJPPR. (2019). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Ritter Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Ritter Reaction - NROChemistry. (n.d.). NROChemistry.
  • Impurity Characterization & Management - Creative Biolabs. (n.d.).
  • Ritter reaction - Grokipedia. (n.d.). Grokipedia.
  • Chemistry of Nitriles. (2024). LibreTexts Chemistry.
  • Ritter Reaction Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Fiveable.
  • Ritter reaction - Wikipedia. (n.d.). Wikipedia.
  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. (2011). Journal of Pharmacy and Bioallied Sciences.
  • (PDF) Impurities Characterization in Pharmaceuticals: A Review - ResearchGate. (2019).
  • The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. (n.d.). Chemistry Steps.
  • Grignard Reaction of Nitriles - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor.
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry.
  • Ch20: RLi or RMgX with Nitriles to Ketones - University of Calgary. (n.d.). University of Calgary.
  • amine - Smolecule. (n.d.). Smolecule.

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC - PubMed Central. (2022). Molecules.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
  • 3-(4-chlorophenyl)pentan-3-amine hydrochloride (C11H16ClN) - PubChemLite. (n.d.). PubChemLite.
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES - International Journal of Pharmaceutical Sciences Review and Research. (2010). International Journal of Pharmaceutical Sciences Review and Research.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). LinkedIn.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Research and Reviews: Journal of Chemistry.
  • Separation and Purification. Identification of Organic Compounds by Spectroscopic Techniques - Semantic Scholar. (n.d.). Semantic Scholar.
  • Techniques and Methods of Identification - ResearchGate. (n.d.).
  • An efficient synthesis of neuroleptic drugs under microwave irradiation - Journal of Chemical and Pharmaceutical Research. (2010). Journal of Chemical and Pharmaceutical Research.
  • 1-(4-Chlorophenyl)pentan-1-amine hydrochloride | 91428-39-6 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

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Troubleshooting

"3-(4-Chlorophenyl)pentan-3-amine hydrochloride" stability and degradation studies

A Guide to Stability and Degradation Studies Introduction This technical guide provides a comprehensive framework for investigating the stability and degradation of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. As spec...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Stability and Degradation Studies

Introduction

This technical guide provides a comprehensive framework for investigating the stability and degradation of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. As specific public data for this compound is limited, this document leverages established principles of pharmaceutical stability testing, focusing on molecules with similar functional groups (tertiary amine hydrochlorides, chlorophenyl moieties). The goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to design and execute robust stability programs.

The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, which represent the global standard for stability testing of drug substances and products.[1][2][3] By following these recommendations, you can ensure that your stability data is scientifically sound and suitable for regulatory submissions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the handling, storage, and analysis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride.

Q1: What are the primary factors that could cause degradation of this compound?

A1: Based on its structure—a tertiary amine hydrochloride with a chlorophenyl group—the primary degradation pathways to investigate are:

  • Oxidation: Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides or other related impurities.[4] This can be initiated by atmospheric oxygen, peroxide impurities in excipients, or exposure to light.

  • Photodegradation: The chlorophenyl group can absorb UV light, potentially leading to photolytic cleavage or other reactions. Photostability testing is a critical component of stress testing as per ICH Q1B guidelines.[3][5]

  • Hydrolysis: While the core structure is not readily hydrolyzable, the stability should be evaluated across a range of pH values, especially in solution-based formulations.[3]

  • Thermal Degradation: Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

Q2: I'm observing a new peak in my HPLC chromatogram after storing a solution of the compound for a week. What could it be?

A2: An unexpected peak is a classic sign of degradation. To troubleshoot:

  • Assess the Storage Conditions: Was the solution exposed to light? Was it stored at room temperature or elevated temperatures? Was the container sealed properly? Answering these questions can point towards photolytic, thermal, or oxidative degradation.

  • Characterize the Impurity: Use a stability-indicating analytical method, preferably HPLC with a photodiode array (PDA) detector and a mass spectrometer (MS).[6][7] The PDA can show if the impurity has a different UV spectrum from the parent compound, while the MS will provide mass information crucial for structural elucidation.

  • Perform Forced Degradation: Systematically expose fresh samples of the compound to controlled stress conditions (acid, base, peroxide, heat, light) as described in the protocols below.[8][9][10] Comparing the retention time of the unknown peak to the peaks generated during forced degradation can help identify its origin. For example, if the peak matches one generated in the peroxide stress sample, it is likely an oxidative degradant.

Q3: What are the recommended long-term storage conditions for the solid material?

A3: While specific data is unavailable, general best practices for a tertiary amine hydrochloride powder suggest storage in a well-sealed, light-resistant container at controlled room temperature or refrigerated conditions (2-8°C) to minimize thermal and photolytic degradation. The hydrochloride salt form generally offers better stability and handling properties compared to the free base.

Q4: Why is a "stability-indicating method" so important, and how do I know if my method is stability-indicating?

A4: A stability-indicating method (SIAM) is a validated analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other excipients.[6][7][11][12] Its importance is paramount; without it, you could mistakenly believe your sample is stable when, in reality, a degradation product is co-eluting with your API peak, leading to falsely high assay values.

To demonstrate that your method is stability-indicating, you must perform forced degradation studies.[10][13] A successful SIAM will be able to separate the API peak from all degradation product peaks generated under various stress conditions. Peak purity analysis, often performed with a PDA detector, is a key tool in this validation process.[7]

Experimental Protocols & Methodologies

The following sections provide detailed workflows for conducting stability and degradation studies.

Protocol 1: Development of a Stability-Indicating HPLC-UV Method

This protocol outlines the steps to develop a robust reversed-phase HPLC method.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure the amine is protonated, leading to better peak shape.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Initial Gradient:

    • Start with a shallow gradient (e.g., 5% to 95% B over 20 minutes) to get a survey of the API and any potential impurities.

  • Detection: Use a UV detector set at a wavelength where the chlorophenyl chromophore has significant absorbance (e.g., 220-230 nm). A PDA detector is highly recommended to assess peak purity.

  • Optimization: Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve a retention time of 5-10 minutes for the main peak, with good separation from any observed impurities.

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential for identifying potential degradation pathways and validating the analytical method.[5][9] The goal is to achieve 5-20% degradation of the API.

  • Sample Preparation: Prepare solutions of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride (e.g., at 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 2-8 hours. Neutralize the sample with an equivalent amount of acid before analysis.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[4]

    • Thermal Degradation: Heat the solid powder at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

    • Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.[3][5]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.

Data Presentation & Visualization

Table 1: Hypothetical Forced Degradation Results

This table summarizes potential outcomes from the forced degradation studies, which would be used to validate the analytical method.

Stress Condition% Degradation of APINumber of DegradantsRRT of Major DegradantMass Balance (%)
0.1 N HCl, 60°C, 8h8.5%10.7599.5%
0.1 N NaOH, 60°C, 4h15.2%20.88, 1.1598.9%
3% H₂O₂, RT, 24h19.8%1 (Major)0.9299.1%
Heat (Solid), 80°C, 48h< 1.0%0N/A>99.9%
Photolytic (Solution)12.5%30.65, 0.81, 1.2099.3%

RRT = Relative Retention Time

Diagrams

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Expose to Stress Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Expose to Stress Thermal Thermal (Solution, 60°C) API->Thermal Expose to Stress Photo Photolytic (ICH Q1B) API->Photo Expose to Stress HPLC HPLC-PDA-MS Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Eval Evaluate: - % Degradation - Peak Purity - Mass Balance HPLC->Eval Process Data

Caption: Workflow for Forced Degradation Studies.

G Parent 3-(4-Chlorophenyl)pentan-3-amine (Parent Compound) N_Oxide N-Oxide Degradant (Major Product) Parent->N_Oxide Oxidation of Tertiary Amine Other Other Minor Oxidative Products Parent->Other Side Reactions Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Parent

Caption: Potential Oxidative Degradation Pathway.

References

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • European Medicines Agency. (2023, November 22). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • AMSbiopharma. (2023, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • Slideshare. (2014, June 26). Stability indicating assay. [Link]

  • ICH. (2003, November 6). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • PharmaTutor. (2016, May 11). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. (2018, January). Stability Indicating Analytical Methods (SIAMS). [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2017). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • IJCRT.org. (2023, October 10). Stability Indicating Assay Method. [Link]

  • IJSDR. (2021, June). Stability indicating study by using different analytical techniques. [Link]

  • ResearchGate. (2014, April). Development of forced degradation and stability indicating studies of drugs – A review. [Link]

  • AmbioPharm. What is a stability indicating method?. [Link]

  • PubChem. 3-(4-chlorophenyl)pentan-3-amine hydrochloride. [Link]

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Optimization

Technical Support Center: Chiral Separation of 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride Enantiomers

Welcome to the technical support resource for the chiral separation of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist r...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chiral separation of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the resolution of these specific enantiomers. The insights provided are based on established principles of chiral chromatography and data from structurally analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride?

A1: The primary challenges in separating the enantiomers of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride stem from its chemical structure. As a tertiary amine, it possesses a basic nitrogen atom that can lead to strong interactions with the stationary phase, potentially causing peak tailing and poor resolution. The presence of the chlorophenyl group adds aromaticity and polarity, which will influence its retention and interaction with the chiral stationary phase (CSP). The fact that it is a hydrochloride salt means it will be ionized in solution, which can affect its solubility in certain mobile phases and its interaction with the stationary phase.

Q2: Which chiral stationary phases (CSPs) are most effective for separating amine compounds like this?

A2: For the separation of chiral amines, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success. Specifically, derivatives of cellulose and amylose, such as those coated or immobilized on a silica support, are highly effective. For a compound like 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, CSPs with phenyl or halogenated phenyl carbamate selectors on a cellulose or amylose backbone would be a logical starting point. These selectors can engage in a variety of interactions, including hydrogen bonding, dipole-dipole, and π-π stacking with the analyte, which are crucial for chiral recognition.

Q3: My peak shape is poor, with significant tailing. What are the likely causes and how can I fix it?

A3: Poor peak shape, especially tailing, for amine compounds is a common issue in chromatography. The primary cause is often strong, non-specific interactions between the basic amine and acidic sites on the silica support of the stationary phase. Another cause can be the overloading of the column.

Troubleshooting Steps:

  • Mobile Phase Additives: The most effective way to combat peak tailing for amines is to add a basic additive to the mobile phase. This additive will compete with the analyte for the active sites on the stationary phase, masking them and leading to a more symmetric peak shape. Common additives include:

    • Diethylamine (DEA)

    • Triethylamine (TEA)

    • Ethanolamine

    A starting concentration of 0.1% (v/v) of the amine additive in the mobile phase is typically recommended.

  • Column Choice: If mobile phase additives are not sufficient, consider using a CSP that is specifically designed for the separation of basic compounds. Some manufacturers offer columns with specially treated silica or alternative support materials to minimize these secondary interactions.

  • Sample Concentration: Injecting too much sample can lead to column overload and peak distortion. Try reducing the sample concentration and/or the injection volume.

Q4: I am not seeing any separation between the enantiomers. What should I try next?

A4: A complete lack of separation indicates that the chosen CSP and mobile phase system are not suitable for creating a sufficient difference in the interaction energies between the two enantiomers.

Method Development Strategy:

  • Screen Different CSPs: The most critical factor in chiral separation is the choice of the CSP. It is highly recommended to screen a variety of CSPs with different selectors and support materials. A good starting set would include columns with cellulose and amylose backbones functionalized with different carbamate derivatives.

  • Vary the Mobile Phase: If you are using normal-phase chromatography (e.g., hexane/alcohol), systematically vary the type and percentage of the alcohol co-solvent (e.g., isopropanol, ethanol). Small changes in the mobile phase composition can have a significant impact on enantioselectivity.

  • Switch Elution Mode: If normal-phase is unsuccessful, consider reversed-phase, polar organic, or supercritical fluid chromatography (SFC). SFC, in particular, is often very effective for the separation of chiral amines.

Troubleshooting Guide

This section provides a more detailed, issue-specific guide to troubleshooting common problems encountered during the chiral separation of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution (Rs < 1.5) 1. Sub-optimal mobile phase composition.2. Inappropriate chiral stationary phase (CSP).3. High temperature leading to reduced interaction.4. Flow rate is too high.1. Optimize the ratio of the mobile phase components. For normal phase, adjust the alcohol percentage. For reversed phase, adjust the organic modifier/buffer ratio.2. Screen a broader range of CSPs.3. Lower the column temperature. Separations are often better at sub-ambient temperatures.4. Reduce the flow rate to allow for better equilibration.
Peak Tailing 1. Secondary interactions with the silica support.2. Column overload.3. Incompatible sample solvent.1. Add a basic modifier (e.g., 0.1% DEA) to the mobile phase.2. Reduce the injected sample mass.3. Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Irreproducible Retention Times 1. Lack of column equilibration.2. Unstable column temperature.3. Mobile phase composition changing over time.1. Ensure the column is fully equilibrated with the mobile phase before injection (flush with at least 10-20 column volumes).2. Use a column oven to maintain a constant temperature.3. Prepare fresh mobile phase daily.
No Peaks Detected 1. Compound is not eluting from the column.2. Detection wavelength is incorrect.3. Compound has precipitated.1. Increase the strength of the mobile phase (e.g., increase the percentage of the polar co-solvent).2. Verify the UV absorbance maximum of the compound and set the detector accordingly.3. Check the solubility of the hydrochloride salt in the mobile phase and sample solvent.

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases by HPLC

This protocol outlines a systematic approach to screen for a suitable CSP for the separation of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride enantiomers.

1. Preparation of Mobile Phases:

  • Normal Phase:

    • Mobile Phase A: Hexane

    • Mobile Phase B: Isopropanol (IPA)

    • Prepare mixtures of Hexane/IPA in ratios of 90/10, 80/20, and 70/30 (v/v).

    • To each mobile phase, add 0.1% (v/v) of diethylamine (DEA) as a basic modifier.

  • Reversed Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Prepare mixtures of A/B in ratios of 70/30, 50/50, and 30/70 (v/v).

2. Preparation of Sample:

  • Dissolve a small amount of the racemic 3-(4-Chlorophenyl)pentan-3-amine hydrochloride in the initial mobile phase to a concentration of approximately 1 mg/mL.

3. HPLC Conditions:

  • Columns: Use a set of standard chiral screening columns (e.g., cellulose and amylose-based CSPs).

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm, to be determined by a UV scan of the analyte).

4. Screening Procedure:

  • Equilibrate the first column with the initial mobile phase (e.g., Hexane/IPA 90/10 with 0.1% DEA) for at least 20 column volumes.

  • Inject the sample and record the chromatogram.

  • If no separation is observed, change the mobile phase composition and re-equilibrate.

  • Repeat for each column and each mobile phase condition.

5. Data Analysis:

  • For each run, calculate the retention factors (k'), selectivity (α), and resolution (Rs) for any observed peaks.

  • Identify the CSP and mobile phase combination that provides the best separation.

Diagram: Chiral Method Development Workflow

ChiralMethodDevelopment cluster_start Phase 1: Initial Screening cluster_optimize Phase 2: Optimization cluster_validate Phase 3: Validation Start Define Analyte (3-(4-Chlorophenyl)pentan-3-amine HCl) CSP_Screen Screen Multiple CSPs (Cellulose & Amylose based) Start->CSP_Screen Select Columns MP_Screen Test Different Mobile Phases (Normal, Reversed, Polar Organic) CSP_Screen->MP_Screen For each CSP Optimize_MP Fine-tune Mobile Phase (Adjust solvent ratios, additives) MP_Screen->Optimize_MP Select best condition No_Sep No_Sep MP_Screen->No_Sep Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validate Method Validation (Robustness, Linearity, Accuracy) Optimize_Flow->Validate Final_Method Final Analytical Method Validate->Final_Method No_Sep->CSP_Screen No, try new CSPs No_Sep->Optimize_MP Yes

Troubleshooting

"3-dimensional" structure confirmation of "3-(4-Chlorophenyl)pentan-3-amine hydrochloride"

Technical Support Center: Structural Confirmation of Chiral Amines Guide Focus: 3-Dimensional Structure Confirmation of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride Welcome to the technical support center. This guide i...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Structural Confirmation of Chiral Amines

Guide Focus: 3-Dimensional Structure Confirmation of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the structural elucidation of novel small molecules. The following content moves beyond standard operating procedures to address the nuanced challenges and critical decision-making points encountered during the three-dimensional structure confirmation of chiral compounds, using "3-(4-Chlorophenyl)pentan-3-amine hydrochloride" as a representative case study.

Frequently Asked Questions (FAQs)

Q1: What is the definitive workflow for confirming the 3D structure of a new chiral amine hydrochloride like this one?

A1: There is no single, linear workflow, but a comprehensive, self-validating approach is required. The gold standard involves a combination of techniques to unambiguously determine connectivity, conformation, and absolute stereochemistry. A typical workflow integrates spectroscopic, diffraction, and computational methods.

The overall process is visualized below. The goal is to create a cohesive structural argument where data from each method corroborates the others.

Structural_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 3D Structure Determination (Solid State) cluster_2 3D Structure Determination (Solution State) cluster_3 Absolute Stereochemistry & Validation start Synthesized Compound (3-(4-Chlorophenyl)pentan-3-amine HCl) ms Mass Spectrometry (HRMS) Confirm Molecular Formula start->ms nmr_1d 1D NMR (¹H, ¹³C) Confirm Connectivity & Skeleton start->nmr_1d crystal Crystal Growth nmr_1d->crystal nmr_2d 2D NMR (COSY, HSQC) Validate Assignments nmr_1d->nmr_2d xrd Single Crystal X-ray Diffraction (SC-XRD) crystal->xrd Good Crystals (>50 µm) microed MicroED / 3D Electron Diffraction (For nanocrystals) crystal->microed Poor / Nano Crystals solid_structure Definitive Solid-State 3D Structure (Relative Stereochemistry) xrd->solid_structure microed->solid_structure abs_config Determine Absolute Configuration (See Abs. Config. Diagram) solid_structure->abs_config noesy 2D NOESY / ROESY Determine Solution Conformation nmr_2d->noesy solution_structure Probable Solution-State Conformer(s) noesy->solution_structure computation Computational Modeling (DFT) Predict Conformation & NMR Shifts solution_structure->computation final_validation Final Validated 3D Structure (Solid, Solution, Absolute Config.) solution_structure->final_validation abs_config->final_validation computation->final_validation

Caption: Overall workflow for 3D structure confirmation.

Q2: Which single technique provides the most definitive evidence of a 3D structure?

A2: Single Crystal X-ray Diffraction (SC-XRD) is considered the most authoritative method for determining the precise three-dimensional arrangement of atoms in a molecule.[1][2] It provides unambiguous data on bond lengths, bond angles, and the relative configuration of stereocenters in the solid state. For chiral molecules that crystallize in a chiral space group, anomalous dispersion techniques during SC-XRD can also definitively determine the absolute configuration.[3] However, it's crucial to remember that the crystal structure represents a low-energy conformation in a highly ordered solid lattice, which may not be the only or most prevalent conformation in solution, where most biological activity occurs.[4]

Troubleshooting Guide & In-Depth Protocols

This section addresses specific problems you may encounter during your analysis.

Section 1: Crystallization and X-ray Diffraction

Q: I'm struggling to grow X-ray quality single crystals of my amine hydrochloride. What can I do?

A: This is a common and often rate-limiting step. Amine hydrochlorides can be highly polar and sometimes exhibit challenging solubility profiles.

Causality & Troubleshooting Steps:

  • Purity is Paramount: Ensure your sample is of the highest purity (>98%). Impurities can act as "kinks" in the crystal lattice, preventing the ordered growth required for diffraction. Re-purify via recrystallization or chromatography if necessary.

  • Systematic Solvent Screening: Don't rely on just one or two solvent systems. Create a matrix of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile) and anti-solvents (e.g., diethyl ether, hexane, dichloromethane).

  • Control the Rate of Supersaturation: The key to good crystal growth is slow, controlled precipitation.[5]

    • Slow Evaporation: Loosely cap a vial of your dissolved compound and leave it in a vibration-free area.

    • Vapor Diffusion (Hanging or Sitting Drop): This is highly effective. Dissolve your compound in a good solvent and place it in a small, open container (e.g., a cap). Place this inside a larger, sealed jar containing a poor solvent (anti-solvent). The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

    • Temperature Gradient: For thermally stable compounds, slowly cool a saturated solution (e.g., 0.1-1°C per hour).[5]

  • Consider an Alternative for Nanocrystals: If you consistently obtain powders or microcrystalline material, your sample may be amenable to 3D Electron Diffraction (MicroED) . This cryo-EM method can determine atomic-resolution structures from crystals thousands of times smaller than required for SC-XRD, revolutionizing small-molecule structure determination.[6][7][8][9]

Protocol: Vapor Diffusion for Crystal Growth

  • Dissolve 5-10 mg of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride in a minimal amount (e.g., 0.5 mL) of a polar solvent like methanol.

  • Pipette this solution into a small, clean vial (e.g., a 1 mL HPLC vial).

  • Place this small vial inside a larger, sealable glass jar (e.g., a 20 mL scintillation vial).

  • Add 2-3 mL of an anti-solvent, such as diethyl ether, to the larger jar, ensuring the liquid level is below the top of the inner vial.

  • Seal the larger jar tightly and store in a location with a stable temperature and no vibrations.

  • Monitor for crystal growth over several days to weeks.

Q: My X-ray diffraction data is weak, or the structural solution has a high R-factor (>10%). What does this indicate?

A: A high R-factor (residual factor) indicates a poor fit between your calculated structural model and the experimental diffraction data.[10] This can stem from several issues:

  • Poor Crystal Quality: The crystal may be twinned, have significant mosaicity (misaligned domains), or be too small.[11] Re-screen crystallization conditions.

  • Disorder: Parts of the molecule, such as the ethyl groups or even the entire molecule, may be disordered in the crystal lattice, occupying multiple positions. This is common for flexible groups. The refinement program may need to model this disorder.

  • Incorrect Space Group or Unit Cell: The initial indexing of the diffraction pattern may be incorrect.[11] This is a fundamental error that prevents a correct solution.

  • Heavy Atom Issues: While not an issue for this molecule, in structures with very heavy atoms (e.g., iodine, bromine), their strong scattering can sometimes make locating lighter atoms (C, N, O) more difficult.

Self-Validation Check: Always check the final solved structure for chemical sense. Are bond lengths and angles reasonable? Are there any unusual intermolecular contacts? The final CIF (Crystallographic Information File) should be run through validation software like PLATON or the IUCr's checkCIF service.

Section 2: NMR Spectroscopic Analysis

Q: My ¹H NMR spectrum is complex, with overlapping signals in the alkyl and aromatic regions. How do I confidently assign the structure?

A: Overlapping signals are common, especially for molecules with multiple similar proton environments.[12] Relying on 1D NMR alone is insufficient and prone to error. A suite of 2D NMR experiments is essential for unambiguous assignment.

Recommended 2D NMR Protocol:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, you should see correlations between the methyl (CH₃) and methylene (CH₂) protons of the two ethyl groups. This confirms the ethyl fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton directly to the carbon it is attached to. It resolves ambiguity by spreading the signals over two dimensions. This will definitively link the assigned protons to their respective carbon signals from the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for piecing the molecular fragments together. For instance, you should see correlations from the CH₂ protons to the quaternary carbon (C3) and from the aromatic protons to the carbons within the chlorophenyl ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for determining the 3D structure in solution. It identifies protons that are close to each other in space (<5 Å), regardless of whether they are connected through bonds.[13][14] For a relatively rigid molecule, NOESY cross-peaks can reveal the preferred conformation. For example, you could probe for correlations between the aromatic protons and the ethyl group protons to understand the rotational preference around the C3-Aryl bond.

Data Interpretation Table (Expected NMR Results)

Atom Type¹H Shift (ppm, est.)¹³C Shift (ppm, est.)Key 2D Correlations (COSY, HMBC, NOESY)
Ethyl -CH₃~0.8 - 1.2 (Triplet)~8 - 15COSY: to -CH₂. HMBC: to -CH₂ and C3.
Ethyl -CH₂~1.5 - 2.0 (Quartet)~30 - 40COSY: to -CH₃. HMBC: to -CH₃ and C3.
Aromatic H~7.2 - 7.5 (Two Doublets)~128 - 135HMBC: to other aromatic carbons and C3. NOESY: to ethyl protons.
Amine -NH₃⁺Broad, variableN/AOften broad and may exchange with D₂O.[15][16]
Quaternary C3N/A~55 - 65HMBC: from -CH₂ and aromatic protons.
C-ClN/A~130 - 140No direct correlations to protons.
Section 3: Determining Absolute Configuration

Q: I have the relative stereochemistry from SC-XRD, but how do I determine the absolute configuration (i.e., which enantiomer is it, R or S)?

A: Determining the absolute configuration is critical for any chiral drug candidate. Several methods are available, each with its own requirements and level of certainty.

Absolute_Configuration_Decision_Tree cluster_chiral_methods Alternative Methods (No Crystal) start Have Relative Stereochemistry Need Absolute Configuration q_crystal Good Crystal Available? start->q_crystal xrd_anomalous SC-XRD with Anomalous Dispersion (e.g., using Cu radiation) Measure Flack Parameter q_crystal->xrd_anomalous Yes no_crystal No suitable crystal q_crystal->no_crystal No final_R Determined as (R) xrd_anomalous->final_R Flack parameter ≈ 0 or 1 final_S Determined as (S) xrd_anomalous->final_S Flack parameter ≈ 0 or 1 chiral_deriv Chiral Derivatization (e.g., Mosher's Amides) no_crystal->chiral_deriv vcd_method Vibrational Circular Dichroism (VCD) no_crystal->vcd_method nmr_analysis ¹H or ¹⁹F NMR Analysis of Diastereomers chiral_deriv->nmr_analysis hplc_method Chiral HPLC Method with Derivatizing Agent chiral_deriv->hplc_method nmr_analysis->final_R Compare Δδ nmr_analysis->final_S Compare Δδ dft_calc DFT Calculation of VCD Spectrum for R and S enantiomers vcd_method->dft_calc compare_spectra Compare Experimental & Calculated Spectra dft_calc->compare_spectra compare_spectra->final_R compare_spectra->final_S

Caption: Decision tree for determining absolute configuration.

Methodologies:

  • Anomalous Dispersion (Flack Parameter): This is the most definitive crystallographic method. When using an appropriate X-ray wavelength (like Cu Kα), the chlorine atom will scatter X-rays anomalously. The analysis of this effect yields a "Flack parameter," which should be close to 0 for the correct enantiomer and close to 1 for the inverted structure.

  • Chiral Derivatization (Mosher's Method): This is a classic NMR-based technique.[17][18] React your chiral amine with both enantiomers of a chiral derivatizing agent (CDA), such as Mosher's acid chloride (MTPA-Cl), to form a pair of diastereomers. The protons near the new chiral center will experience different magnetic environments, leading to different chemical shifts (Δδ = δ_S - δ_R). By analyzing the sign of these differences for various protons, you can deduce the absolute configuration of your amine.

  • Vibrational Circular Dichroism (VCD): This chiroptical technique measures the differential absorption of left and right circularly polarized infrared light.[19] While the experimental spectrum is relatively easy to acquire, its interpretation requires high-level computational chemistry. You must calculate the theoretical VCD spectra for both the R and S enantiomers using Density Functional Theory (DFT). The absolute configuration is assigned by matching the experimental spectrum to one of the calculated spectra.[19]

Section 4: Integrating Computational Chemistry

Q: How can computational modeling support my experimental findings? My calculated NMR shifts don't perfectly match the experimental data.

A: Computational chemistry is a powerful tool for validating and interpreting experimental data, not replacing it.[20][21][22] Perfect agreement between calculated and experimental values is rare and not required for the method to be useful.[4][23]

Key Applications & Troubleshooting:

  • Conformational Analysis: Before calculating any properties, perform a thorough conformational search to find the lowest energy structure(s) of your molecule. The conformation used for calculations must be the most stable one.

  • Validating NMR Assignments: Calculating NMR chemical shifts (using a method like GIAO with DFT) can provide strong support for your experimental assignments.

    • Troubleshooting Mismatches: If the calculated shifts deviate significantly, consider the following:

      • Solvent Effects: Did you perform the calculation in the gas phase or with a solvent model (e.g., PCM)? The solvent can significantly influence both conformation and chemical shifts. Ensure the model matches your experimental solvent.

      • Basis Set/Functional: The level of theory impacts accuracy. For NMR, functionals like mPW1PW91 with a basis set like 6-311+G(2d,p) often provide a good balance of accuracy and computational cost.

      • Incorrect Structure: A large discrepancy may indicate your initial structural assignment is incorrect. This is a critical self-validation checkpoint.

  • Predicting Chiroptical Spectra: As mentioned for VCD, calculating spectra for both enantiomers is essential for assigning absolute configuration from experimental chiroptical data.[19]

Protocol: Validating a Structure with DFT

  • Build the Model: Construct the 3D structure of both R- and S-3-(4-Chlorophenyl)pentan-3-ammonium cation.

  • Geometry Optimization: Perform a full geometry optimization using a suitable level of theory (e.g., B3LYP/6-31G(d)) including a solvent continuum model (e.g., PCM for methanol or water).

  • Frequency Calculation: Confirm that the optimized structure is a true energy minimum by performing a frequency calculation. There should be no imaginary frequencies.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation at a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)) to calculate NMR chemical shifts and/or the VCD spectrum.

  • Compare and Conclude: Compare the calculated data with your experimental results. For NMR, look for a strong linear correlation (R² > 0.99) between calculated and experimental shifts, rather than perfect one-to-one agreement. For VCD, compare the pattern of positive and negative peaks.

References

  • Structural analysis of polymorphs of small organic molecules by 3D ED/MicroED. IUCr Journals. [Link]

  • Data-Driven High-Throughput Prediction of the 3D Structure of Small Molecules: Review and Progress. Journal of Chemical Information and Modeling. [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry. Wiley Analytical Science. [Link]

  • HPLC-based method for determination of absolute configuration of alpha-chiral amines. Tetrahedron: Asymmetry. [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. National Institutes of Health (NIH). [Link]

  • A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. Crystals. [Link]

  • Small molecules: From beaker to solved 3D structure in minutes. ScienceDaily. [Link]

  • Validation of Molecular Simulation: An Overview of Issues. ResearchGate. [Link]

  • NMR techniques used to study ligand-bound conformation and protein... ResearchGate. [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks. [Link]

  • Validation of computational results with experimental data. Fiveable. [Link]

  • A Review on Applications of Computational Methods in Drug Screening and Design. Molecules. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

  • Crystal structure elucidation and morphology study of pharmaceuticals in development. CrystEngComm. [Link]

  • Computational Methods in Drug Discovery. Methods in Molecular Biology. [Link]

  • X-ray Diffraction–Solving Problems with Phase Analysis. The McCrone Group. [Link]

  • VALID-Mol: a Systematic Framework for Validated LLM-Assisted Molecular Design. arXiv. [Link]

  • NOESY Spectra. Chemistry LibreTexts. [Link]

  • Validation of Molecular Simulation: An Overview of Issues. Angewandte Chemie. [Link]

  • Validation of molecular dynamics simulation. The Journal of Chemical Physics. [Link]

  • 3-(4-chlorophenyl)pentan-3-amine hydrochloride (C11H16ClN). PubChemLite. [Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. University of Missouri-St. Louis. [Link]

  • Identification of Amines from X-Ray Powder Diffraction Diagrams of Their Hydrochloride Derivatives. Analytical Chemistry. [Link]

  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. [Link]

  • How to interpret a NOESY NMR spectrum. YouTube. [Link]

  • How to Determine the R and S Configuration. Chemistry Steps. [Link]

  • How do I determine the absolute configuration experimentally? Chemistry Stack Exchange. [Link]

  • How to Solve Single Crystal XRD Structure. YouTube. [Link]

  • Revolutionizing Drug Discovery with Computational Chemistry. Walsh Medical Media. [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]

  • Modeling Accuracy Matters: Aligning Molecular Dynamics with 2D NMR Derived NOE Restraints. Digital Commons @ UConn. [Link]

  • Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction. [Link]

  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreatech. [Link]

  • X-ray Diffraction and Solid-State NMR Investigation of the Single-Crystal to Single-Crystal Dehydration of Thiamine Hydrochloride Monohydrate. ResearchGate. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Single-crystal X-ray Diffraction. SERC Carleton. [Link]

  • A beginner’s guide to X-ray data processing. The Biochemist. [Link]

Sources

Optimization

Technical Support Center: Purity Concerns for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride Reference Standard

Welcome to the technical support center for the "3-(4-Chlorophenyl)pentan-3-amine hydrochloride" reference standard. This guide is designed for researchers, analytical scientists, and quality control professionals to add...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the "3-(4-Chlorophenyl)pentan-3-amine hydrochloride" reference standard. This guide is designed for researchers, analytical scientists, and quality control professionals to address common questions and troubleshoot potential purity issues encountered during the use of this standard. As this is a specialized chemical, this guide synthesizes first-principle analytical chemistry with best practices for reference standard characterization to provide a robust framework for problem-solving.

Frequently Asked Questions (FAQs)

Q1: My Certificate of Analysis (CoA) states >99% purity by HPLC, but I observe multiple peaks in my chromatogram. Why is this happening?

A1: This is a common issue that can arise from several factors related to the analytical method or the sample itself.

  • Method Specificity: The purity statement on the CoA is tied to a specific analytical method (e.g., HPLC with a particular column, mobile phase, and detector wavelength). Your method may have different selectivity, resolving impurities that co-eluted with the main peak under the supplier's conditions. The chromophore of the main compound (the chlorophenyl group) might not be present in all impurities, making them invisible at the supplier's wavelength but detectable under your conditions.

  • On-Column Degradation: The compound, a tertiary amine salt, could be susceptible to degradation under certain chromatographic conditions. Highly acidic or basic mobile phases, high temperatures, or interaction with active sites on the column's stationary phase can cause the compound to break down during the analysis, generating new peaks.

  • Sample Preparation: The solvent used to dissolve the standard (your diluent) could be reacting with the compound. Ensure your diluent is inert and that the standard is fully dissolved. For amine hydrochlorides, using a diluent with a slightly acidic pH can sometimes improve stability by preventing the precipitation of the free base.[1]

  • Contamination: Contamination can be introduced from various sources, including glassware, solvents, or the HPLC system itself. Always run a blank injection of your diluent to rule out systemic contamination.

Q2: I suspect the presence of the free base, "3-(4-Chlorophenyl)pentan-3-amine," in my hydrochloride salt standard. How can I confirm this?

A2: The presence of the free base alongside the hydrochloride salt is a potential impurity. Here’s how you can investigate:

  • pH-Based Extraction: You can perform a liquid-liquid extraction. Dissolve the sample in water and adjust the pH to be basic (e.g., pH 10-11) with a non-interfering base like sodium carbonate. The hydrochloride salt will convert to the free base, which is typically more soluble in organic solvents like dichloromethane or ethyl acetate. Analyze both the aqueous and organic layers by a suitable method (like GC-MS or LC-MS) to see if the free base was initially present.

  • FT-IR Spectroscopy: While not quantitative, Fourier-Transform Infrared (FT-IR) spectroscopy can provide clues. The hydrochloride salt will have a characteristic broad N-H⁺ stretching band, which is absent in the free base.[1] Comparing your sample's spectrum to a known spectrum of the free base (if available) could be informative.

  • Potentiometric Titration: A non-aqueous acid-base titration can determine the amount of the hydrochloride salt versus the free base. This is a classic, highly accurate method for salt purity.

Q3: My mass spectrometry (MS) data shows a mass peak that does not correspond to the parent compound or expected impurities. What could this be?

A3: Unexpected mass peaks can be perplexing. Consider these possibilities:

  • Adduct Formation: In electrospray ionization (ESI), it is very common for the analyte to form adducts with ions present in the mobile phase or sample matrix. For your compound (formula C₁₁H₁₆ClN), the expected protonated mass [M+H]⁺ would be for the free base (C₁₁H₁₅ClN). You might be observing sodium [M+Na]⁺, potassium [M+K]⁺, or solvent adducts (e.g., [M+CH₃CN+H]⁺ if using acetonitrile).

  • In-Source Fragmentation/Reaction: The compound might be fragmenting or rearranging within the ion source of the mass spectrometer. This is more common with thermally labile compounds.

  • Unexpected Impurities: The peak could be a genuine, unexpected impurity from the synthesis. Common synthetic routes for tertiary arylamines can involve precursors like 4-chlorobenzonitrile or 4-chlorophenyl Grignard reagents.[2][3][4] Residuals of these or their by-products could be the source.

Q4: The reference standard material appears clumpy and has a slight discoloration. Is it still usable?

A4: Physical appearance is a critical first indicator of stability.[5]

  • Hygroscopicity: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere. This can cause the powder to become clumpy. The presence of water will decrease the purity "as is" and can potentially promote degradation.

  • Degradation: Discoloration often indicates chemical degradation. Amines, particularly arylamines, can be susceptible to oxidation, which can be initiated by light or trace metal contaminants.

  • Recommendation: If the appearance has changed, its purity is questionable. It is highly recommended to re-qualify the standard using the troubleshooting guides below before use. At a minimum, a water content determination (e.g., by Karl Fischer titration) should be performed. Any significant change in appearance should prompt you to consider replacing the batch.[5]

Troubleshooting Workflows

Workflow 1: Investigating Unexpected Chromatographic Peaks

This workflow is designed to systematically identify the source of extraneous peaks observed during HPLC analysis.

Caption: Troubleshooting logic for unexpected HPLC peaks.

Experimental Protocols

Protocol 1: Orthogonal Purity Verification by Gas Chromatography (GC)

To provide a secondary, independent assessment of purity, GC can be used. This is particularly useful for identifying volatile or less polar impurities not well-resolved by HPLC. The amine hydrochloride must first be converted to the volatile free base.

1. Sample Preparation (Free Base Conversion): a. Accurately weigh ~10 mg of the reference standard into a 4 mL vial. b. Add 1 mL of 1 M Sodium Hydroxide (NaOH) solution. c. Add 2 mL of a high-purity organic solvent (e.g., Methyl tert-butyl ether - MTBE). d. Cap the vial and vortex vigorously for 1 minute to extract the free base into the organic layer. e. Allow the layers to separate. Carefully transfer the top organic layer to a clean GC vial.

2. GC-FID/MS Conditions:

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm x 0.25 µm.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Split (e.g., 50:1 ratio).
  • Oven Program:
  • Initial Temp: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Detector (FID): 300 °C.
  • Carrier Gas: Helium or Hydrogen.
  • Analysis: Analyze the extracted sample. The peak area percentage can be used to estimate purity, and MS can be used for impurity identification. This method is excellent for detecting residual synthesis solvents or volatile precursors.[6][7]
Protocol 2: Water Content Determination by Karl Fischer Titration

Given the hygroscopic nature of amine salts, quantifying water content is essential for determining the accurate purity of the standard.

1. Instrument Setup: a. Use a calibrated coulometric or volumetric Karl Fischer titrator. b. Ensure the titration vessel is conditioned and the reagent is dry (low drift).

2. Sample Analysis: a. Accurately weigh an appropriate amount of the reference standard (typically 20-50 mg for coulometric) directly into the titration vessel. b. Start the titration and allow it to run to completion. c. Perform the measurement in triplicate to ensure precision.

3. Purity Calculation: a. The "as is" purity must be corrected for water content. b. Corrected Purity = Purity_by_HPLC * [(100 - %Water) / 100] c. This corrected purity value should be used for preparing stock solutions for quantitative analysis.[8]

Potential Impurity Profile

Based on the structure of 3-(4-Chlorophenyl)pentan-3-amine, the following table summarizes potential impurities that could arise during synthesis or degradation.

Impurity TypePotential Structure / IdentityLikely SourceRecommended Analytical Technique
Process-Related Starting Materials (e.g., 4-chlorobenzonitrile, diethyl ketone)Incomplete reactionGC-MS
Process-Related Dechlorinated AnalogReductive side-reaction during synthesisLC-MS, GC-MS
Process-Related Isomeric ImpuritiesRearrangement during synthesisHPLC with high-resolution column, Chiral HPLC if applicable
Degradation Free Base FormIncomplete salt formation or exposure to baseHPLC, Titration
Degradation Oxidation Products (e.g., N-oxide)Exposure to air/oxidantsLC-MS
Residuals Residual Solvents (e.g., Ethanol, Toluene)Purification processHeadspace GC-MS[6]
Residuals WaterHygroscopicityKarl Fischer Titration

Visualizing Impurity Formation Pathways

The following diagram illustrates a simplified potential pathway for the formation of key impurities during the synthesis and storage of the target compound.

Caption: Potential routes for impurity generation.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]

  • Rao, D. V., et al. (2011). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Indian Journal of Pharmaceutical Sciences. [Link]

  • Horner, D. E., & Weaver, B. (1967). RADIATION AND CHEMICAL STABILITY OF AMINES. INIS-IAEA. [Link]

  • EDQM. (2021). How can I find out the purity of a Ph. Eur. CRS? EDQM FAQs. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]

  • Labinsights. (2024). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. [Link]

  • Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • ResearchGate. (2025). Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. [Link]

  • National Institutes of Health (NIH). (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. [Link]

  • Analytical Chemistry. (1956). Volume 28, Issue 4. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • World Health Organization (WHO). (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]

  • Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? [Link]

  • Google Patents. (n.d.).
  • Enlighten Theses. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • OpenStax. (2023). 24.6 Synthesis of Amines. Organic Chemistry. [Link]

  • Agilent. (n.d.). Amines and ammonia Analysis of impurities in amine streams. [Link]

  • Fiveable. (n.d.). Synthesis of amines | Organic Chemistry II Class Notes. [Link]

  • Chemguide. (n.d.). preparation of amines. [Link]

  • PubChem. (n.d.). (4-Chlorophenyl)(phenyl)methanamine. [Link]

  • PubChemLite. (n.d.). 3-(4-chlorophenyl)pentan-3-amine hydrochloride. [Link]

Sources

Troubleshooting

"3-(4-Chlorophenyl)pentan-3-amine hydrochloride" storage and handling best practices

Welcome to the technical support center for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions, grounded in established safety protocols and chemical principles.

Section 1: Compound Identification and Properties

Before handling any chemical, it is crucial to be familiar with its fundamental properties.

PropertyValueSource
Chemical Name 3-(4-Chlorophenyl)pentan-3-amine hydrochloride
CAS Number 667864-91-7
Molecular Formula C₁₁H₁₇Cl₂N
Molecular Weight 234.17 g/mol
Predicted XlogP 3.1

Section 2: Storage and Handling Best Practices

Proper storage and handling are paramount to maintaining the integrity of the compound and ensuring laboratory safety. As a substituted aromatic amine hydrochloride, this compound requires careful management.

Frequently Asked Questions (FAQs) on Storage

Q1: What are the ideal storage conditions for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride?

A1: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent degradation, it is advisable to protect it from moisture and direct sunlight. For long-term storage, maintaining a temperature between 2-8°C is recommended.

Q2: Why is it important to store the compound away from incompatible substances?

A2: Storing amine hydrochlorides away from strong bases and oxidizing agents is crucial to prevent vigorous and potentially hazardous reactions.[2] Contact with strong bases can deprotonate the amine, releasing the free amine which may have different reactivity and volatility. Oxidizing agents can react exothermically with amines, posing a fire or explosion risk.

Q3: The compound appears to be clumping. Is it still usable?

A3: Clumping can indicate moisture absorption. While the compound may still be usable depending on the downstream application, it is a sign of improper storage. For applications sensitive to impurities or precise concentrations, it is recommended to use a fresh, properly stored batch. To mitigate this, always ensure the container is tightly sealed after use.

Experimental Workflow: Proper Handling Protocol

This step-by-step guide details the best practices for handling 3-(4-Chlorophenyl)pentan-3-amine hydrochloride from receiving to disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A 1. Don Personal Protective Equipment (PPE) B 2. Prepare a well-ventilated workspace (fume hood) A->B Safety First C 3. Allow container to reach room temperature B->C D 4. Weigh the required amount promptly C->D E 5. Dissolve in an appropriate solvent D->E F 6. Tightly seal the container E->F G 7. Clean work area and equipment F->G H 8. Dispose of waste properly G->H

Figure 1: Step-by-step handling workflow for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride.

Section 3: Personal Protective Equipment (PPE)

Given the potential hazards associated with aromatic amines, a stringent PPE protocol is non-negotiable.

FAQs on Personal Protective Equipment

Q4: What is the minimum required PPE for handling this compound?

A4: At a minimum, you must wear nitrile gloves, safety goggles with side shields, and a lab coat.[1]

Q5: When is respiratory protection necessary?

A5: If you are handling large quantities of the solid, or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.[3] Always work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1]

Q6: What should I do if the compound comes into contact with my skin or eyes?

A6: In case of skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

Recommended PPE for Handling 3-(4-Chlorophenyl)pentan-3-amine hydrochloride

Body PartRecommended ProtectionRationale
Eyes/Face Safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles.
Hands Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.
Body Laboratory coat.Protects clothing and underlying skin from contamination.
Respiratory Use in a well-ventilated area or fume hood. A respirator may be needed for large quantities or if dust is generated.Minimizes inhalation of potentially harmful dust or vapors.

Section 4: Troubleshooting Experimental Issues

Researchers may encounter challenges when working with this compound. This section addresses common problems and provides potential solutions.

FAQs on Experimental Troubleshooting

Q7: I am having trouble dissolving the compound. What solvents are recommended?

A7: As a hydrochloride salt, this compound is expected to have good solubility in polar protic solvents such as water, methanol, and ethanol.[5] If you are experiencing solubility issues, gentle warming or sonication may help. For organic reactions, depending on the reaction conditions, a polar aprotic solvent like DMSO or DMF could also be considered, though solubility should be tested on a small scale first.

Q8: My reaction is not proceeding as expected. Could the starting material be the issue?

A8: If you suspect an issue with the starting material, consider the following:

  • Purity: Impurities can interfere with a reaction. If possible, verify the purity of your compound using an appropriate analytical technique such as NMR or HPLC.

  • Stability: Aromatic amines can be sensitive to air and light over time.[6] If the compound has been stored for an extended period or improperly, it may have degraded.

  • Free-basing: In reactions requiring the free amine, the hydrochloride salt must be neutralized with a base (e.g., sodium bicarbonate, triethylamine) to liberate the free amine. Ensure your neutralization procedure is complete.

Q9: The compound is described as a potential precursor for CNS drug discovery. What types of reactions is it typically used in?

A9: While specific protocols for this exact compound are not widely published, its structure suggests it would be a valuable building block in medicinal chemistry. As a primary amine, it can undergo a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.[7][8] These reactions are fundamental in the synthesis of more complex molecules with potential biological activity, particularly in the development of antidepressant and other CNS-active compounds.[5]

Logical Flowchart: Troubleshooting a Failed Reaction

Troubleshooting_Workflow Start Reaction Failed or Yield is Low A Verify Purity of Starting Material (NMR, LC-MS) Start->A B Check Reaction Conditions (Temp, Time, Atmosphere) Start->B C Assess Reagent Quality and Stoichiometry Start->C E Optimize Reaction Parameters A->E B->E C->E D Consider Alternative Synthetic Route E->D If optimization fails End Successful Reaction E->End

Figure 2: A logical workflow for troubleshooting failed reactions involving 3-(4-Chlorophenyl)pentan-3-amine hydrochloride.

Section 5: Disposal Guidelines

Proper disposal of chemical waste is essential for environmental protection and laboratory safety.

Q10: How should I dispose of unused 3-(4-Chlorophenyl)pentan-3-amine hydrochloride and its waste?

A10: All waste containing this compound should be treated as hazardous waste.[1] It should be collected in a suitable, labeled, and sealed container for disposal by a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.12: Synthesis of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 15). Aromatic Synthesis: Order of Reactions. Retrieved from [Link]

  • Purdue University. (n.d.). Selective Dopaminergic Neurotoxicity of Three Heterocyclic Amine Subclasses in Primary Rat Midbrain Neurons. Retrieved from [Link]

  • Wieczorkiewicz, S., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chlorinated Phenethylamines: Projecting the Profile of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride Through Structure-Activity Relationship Analysis

Introduction Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds, encompassing therapeutics, research tools, and novel psychoactive substances.[1] The introduction of a halogen a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds, encompassing therapeutics, research tools, and novel psychoactive substances.[1] The introduction of a halogen atom, such as chlorine, onto the phenyl ring profoundly alters the pharmacological profile, often shifting activity towards the serotonin (5-HT) system and, in many cases, introducing significant neurotoxic potential.[2][3] This guide provides a comparative analysis of a lesser-known compound, 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, against its more extensively studied chlorinated phenethylamine analogues.

Chemical Structures and Foundational Properties

The fundamental phenethylamine scaffold consists of a phenyl ring attached to an amino group via a two-carbon chain.[1] The properties of each derivative are dictated by the nature and position of its substituents.

Caption: General chemical structures of the core phenethylamine and its substitution points.

The compounds discussed in this guide share a chlorine atom at the 4-position (para) of the phenyl ring, a feature known to be critical for their characteristic serotonergic activity.[2][4] The key structural differences lie in the substitutions on the ethylamine side-chain.

Compound NameAbbreviationChemical StructureMolecular FormulaMolecular Weight ( g/mol )
3-(4-Chlorophenyl)pentan-3-amine hydrochloride -(Structure not readily available in public databases)C₁₁H₁₇Cl₂N234.17[5]
para-Chloroamphetamine hydrochloride PCA, 4-CAC₉H₁₂ClN169.65[2]
para-Chloromethamphetamine hydrochloride 4-CMAC₁₀H₁₄ClN183.68[6]
4-Chlorophenylisobutylamine hydrochloride 4-CABC₁₀H₁₄ClN183.68[7]

Table 1: Structural and chemical properties of the target compound and key chlorinated phenethylamine comparators.

The Decisive Role of para-Chlorination

Unsubstituted amphetamine primarily acts as a potent dopamine (DA) and norepinephrine (NE) releasing agent with weaker effects on serotonin. The introduction of a chlorine atom at the para-position of the phenyl ring dramatically shifts this pharmacological profile. para-Chloro substitution enhances affinity and efficacy at the serotonin transporter (SERT), making these compounds potent serotonin releasing agents (SRAs).[3] This increased serotonergic activity is also linked to significant, long-lasting neurotoxicity, characterized by the depletion of serotonin and damage to 5-HT nerve terminals.[2][6][8]

Studies comparing positional isomers have shown that moving the chlorine to the ortho or meta positions results in no significant serotonergic depletion, highlighting the critical importance of the para-substitution for this neurotoxic effect.[2][4]

Comparative Analysis via Structure-Activity Relationships (SAR)

Alpha (α)-Carbon Substitution: The Gatekeeper of Potency and Neurotoxicity

The substitution at the α-carbon (the carbon atom adjacent to the amino group) is a critical determinant of activity.

  • para-Chloroamphetamine (PCA, α-methyl): As the archetypal compound, PCA is a potent and well-balanced serotonin, norepinephrine, and dopamine releasing agent.[2] Its α-methyl group is considered essential for its potent serotonergic neurotoxicity.[2]

  • 4-Chlorophenylisobutylamine (4-CAB, α-ethyl): Replacing the α-methyl of PCA with an α-ethyl group, as in 4-CAB, significantly attenuates its activity. Compared to PCA, 4-CAB is approximately 2-fold less potent at inhibiting serotonin reuptake and 5-fold less potent for dopamine reuptake.[7] Crucially, this modification also reduces serotonergic neurotoxicity. While a 10 mg/kg dose of PCA causes an ~80% reduction in serotonin markers in rats, a comparable dose of 4-CAB results in only a ~20% decrease.[7] This demonstrates that increasing the steric bulk at the alpha position can reduce both potency and neurotoxicity.

  • Projected Profile of 3-(4-Chlorophenyl)pentan-3-amine (α,α-diethyl): This compound possesses a tertiary carbon at the α-position, bonded to two ethyl groups. This represents a substantial increase in steric hindrance compared to both PCA and 4-CAB. Based on the established SAR, this bulky α,α-diethyl substitution would be expected to:

    • Significantly reduce affinity and/or efficacy at the monoamine transporters (SERT, DAT, NET). The bulky structure may sterically hinder optimal binding within the transporter proteins.

    • Drastically lower neurotoxic potential. Given that the α-ethyl group in 4-CAB already reduces neurotoxicity compared to the α-methyl in PCA, the α,α-diethyl configuration is likely to further diminish or even abolish this effect.[2]

N-Substitution: Modulating Lipophilicity and Potency
  • para-Chloroamphetamine (PCA, Primary Amine): A primary amine (-NH₂).

  • para-Chloromethamphetamine (4-CMA, Secondary Amine): The N-methylated derivative of PCA, 4-CMA, acts as a prodrug to PCA.[6][9] N-methylation generally increases lipophilicity, which can enhance penetration of the blood-brain barrier. In vivo, it is converted to 4-CA, producing the characteristic rapid and prolonged depletion of brain serotonin.[6][8][10] Its effects are largely attributable to its metabolic conversion to PCA.

  • Projected Profile of 3-(4-Chlorophenyl)pentan-3-amine (Primary Amine): As a primary amine, its pharmacokinetic profile would not involve metabolic activation in the same manner as 4-CMA. Its ability to cross the blood-brain barrier would be governed by its overall lipophilicity, which is predicted to be moderate to high based on its structure.

Quantitative Experimental Data for Comparator Compounds

The following table summarizes key in vitro and in vivo data for the well-characterized comparators, providing a quantitative basis for the SAR-based predictions.

CompoundAssayParameterValueSpeciesReference
PCA (4-CA) Monoamine ReleaseEC₅₀ (5-HT)28.3 nMRat[2]
Monoamine ReleaseEC₅₀ (NE)23.5 - 26.2 nMRat[2]
Monoamine ReleaseEC₅₀ (DA)42.2 - 68.5 nMRat[2]
Reuptake InhibitionIC₅₀ (5-HT)490 nMHuman[2]
4-CAB Reuptake InhibitionIC₅₀ (5-HT)330 nMRat[7]
Reuptake InhibitionIC₅₀ (DA)2,343 nMRat[7]
4-CMA Neurotoxicity5-HT DepletionProlonged reduction after single doseRat[6][10]

Table 2: Comparative pharmacological data for chlorinated phenethylamines.

Experimental Protocols for Characterization

To validate the predicted profile of a novel compound like 3-(4-Chlorophenyl)pentan-3-amine, standardized assays are essential. The following protocols describe core methodologies in the field.

Protocol 1: In Vitro Monoamine Transporter Uptake Assay

This assay is fundamental for determining a compound's potency for inhibiting the reuptake of serotonin, dopamine, and norepinephrine.

Objective: To measure the IC₅₀ values of a test compound at hSERT, hDAT, and hNET.

Methodology:

  • Cell Culture: Utilize HEK293 cells stably transfected to express the human serotonin (hSERT), dopamine (hDAT), or norepinephrine (hNET) transporters.

  • Preparation of Assay Plates: Seed cells in 96-well microplates and grow to confluence.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Create a series of dilutions in assay buffer (e.g., Krebs-Ringer-HEPES) to achieve final concentrations spanning a wide range (e.g., 1 pM to 100 µM).

    • Prepare a solution of the radiolabeled substrate: [³H]5-HT for SERT, [³H]dopamine for DAT, or [³H]norepinephrine for NET.

  • Assay Procedure:

    • Wash the cell monolayers with assay buffer.

    • Pre-incubate the cells with the various concentrations of the test compound or vehicle control for 10-15 minutes at 37°C.

    • Initiate uptake by adding the radiolabeled substrate to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells and transfer the lysate to scintillation vials.

    • Add scintillation cocktail and quantify the amount of radiolabel taken up by the cells using a scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., fluoxetine for SERT).

    • Subtract non-specific uptake from all readings.

    • Plot the percent inhibition of specific uptake versus the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for an in vitro monoamine transporter uptake assay.

Protocol 2: Locomotor Activity Assessment in Mice

This in vivo assay assesses the stimulant properties of a compound.

Objective: To determine the effect of a test compound on spontaneous horizontal and vertical activity in mice.

Methodology:

  • Animals: Use male C57BL/6 mice, group-housed with a 12-hour light/dark cycle. Acclimatize animals to the testing room for at least 1 hour before the experiment.

  • Apparatus: Use automated photobeam activity chambers that can quantify ambulations (horizontal movement) and rearings (vertical movement).

  • Drug Preparation: Dissolve the test compound hydrochloride salt in sterile 0.9% saline.

  • Procedure:

    • Place each mouse individually into an activity chamber and allow a 30-minute habituation period.

    • After habituation, administer the test compound or vehicle control via intraperitoneal (i.p.) injection.

    • Immediately return the mouse to the activity chamber.

    • Record locomotor activity continuously for at least 90 minutes.

  • Data Analysis:

    • Bin the data into time blocks (e.g., 5-minute intervals).

    • Analyze the total activity counts over the entire session.

    • Use a one-way or two-way ANOVA followed by an appropriate post-hoc test to compare the effects of different doses of the compound to the vehicle control.

Analytical Considerations

For research and forensic purposes, definitive identification and quantification of chlorinated phenethylamines are crucial. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods.[11][12][13] These techniques offer high sensitivity and selectivity, allowing for the differentiation of isomers and the detection of metabolites in biological matrices.[12][13] Pre-column derivatization may be employed to improve chromatographic properties and sensitivity.[13][14]

Conclusion and Future Directions

While direct experimental investigation of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride is required for a definitive characterization, a robust projection of its pharmacological profile can be made based on well-established structure-activity relationships within the chlorinated phenethylamine class.

Projected Profile:

  • Reduced Monoamine Transporter Activity: The significant steric bulk at the α-position, with two ethyl groups, likely hinders effective binding to SERT, DAT, and NET. Consequently, it is predicted to be a much weaker monoamine releaser and/or reuptake inhibitor than PCA or 4-CAB.

  • Low Stimulant Potential: Reduced activity at DAT and NET suggests a low potential for producing psychomotor stimulation.

  • Negligible Serotonergic Neurotoxicity: The SAR trend strongly indicates that the α,α-diethyl substitution would significantly attenuate or abolish the serotonergic neurotoxicity that is characteristic of PCA.[2][7]

This analysis underscores the power of SAR in guiding drug discovery and in predicting the properties of novel chemical entities. The primary value of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride in a research context may be as a tool compound—specifically, as a negative control or a structural analogue with predicted low efficacy to probe the steric tolerance of monoamine transporter binding pockets. Future empirical validation through the experimental protocols outlined herein is essential to confirm these hypotheses.

References

  • Wikipedia. para-Chloroamphetamine. [Link]

  • Wikipedia. para-Chloromethamphetamine. [Link]

  • Grokipedia. para-Chloromethamphetamine. [Link]

  • Grokipedia. para-Chloroamphetamine. [Link]

  • Wikiwand. Para-Chloromethamphetamine. [Link]

  • Blough, B. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. [Link]

  • Trulson, M. E., & Jacobs, B. L. (1979). Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms. European Journal of Pharmacology. [Link]

  • PsychonautWiki. Talk:4-CMA. [Link]

  • Blanckaert, P., et al. (2018). Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstasy. Forensic Toxicology. [Link]

  • PubChemLite. 3-(4-chlorophenyl)pentan-3-amine hydrochloride (C11H16ClN). [Link]

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Comparative

A Comparative Pharmacological Guide to 3-(4-Chlorophenyl)pentan-3-amine Hydrochloride and its Analogs as NMDA Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the pharmacological properties of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride and its structural a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride and its structural analogs, with a focus on their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. This document synthesizes available data to elucidate structure-activity relationships (SAR) and provides standardized protocols for their evaluation, aiming to guide further research and development in this chemical space.

Introduction: The Therapeutic Potential of Modulating NMDA Receptor Function

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is integral to synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a neuronal damage process implicated in a spectrum of neurological and psychiatric disorders, including stroke, epilepsy, and neurodegenerative diseases.[1][2] Consequently, NMDA receptor antagonists have been a focal point of drug discovery efforts.

3-(4-Chlorophenyl)pentan-3-amine hydrochloride belongs to a class of compounds that exhibit inhibitory activity at the NMDA receptor. Understanding the pharmacological nuances of this compound and its analogs is crucial for developing novel therapeutics with improved potency, selectivity, and safety profiles. This guide will delve into the known structure-activity relationships of this chemical series, present comparative pharmacological data, and detail the experimental methodologies required for their comprehensive evaluation.

Structure-Activity Relationships (SAR) of 3-Aryl-Pentan-3-Amine Analogs

The pharmacological activity of 3-aryl-pentan-3-amine derivatives at the NMDA receptor is significantly influenced by the nature of the substituents on the aromatic ring and the modifications of the pentan-3-amine core.

Key Structural Determinants for NMDA Receptor Binding:

  • Aromatic Substitution: The position and electronic properties of substituents on the phenyl ring are critical for binding affinity. Halogenation, particularly at the para-position (as seen in the 4-chloro derivative), often enhances potency. This is a common feature in many classes of central nervous system (CNS) active compounds.

  • Tertiary Pentylamine Core: The bulky tertiary pentylamine structure is believed to play a role in the interaction with the NMDA receptor channel pore, characteristic of uncompetitive antagonists.

  • Amine Substituents: Modifications to the primary amine can modulate activity. N-alkylation or the incorporation of the amine into a heterocyclic system can significantly alter the compound's affinity and selectivity for different NMDA receptor subtypes.

The following diagram illustrates the key pharmacophoric features of the 3-aryl-pentan-3-amine scaffold and highlights areas for chemical modification to explore the SAR.

SAR_Pharmacophore cluster_0 3-Aryl-Pentan-3-Amine Scaffold cluster_1 Key Modification Points Scaffold Aryl Aryl Group (e.g., Phenyl) R1 R1: Aromatic Substituents (Halogens, Alkoxy, etc.) Aryl->R1 Pentylamine Tertiary Pentylamine Core R2 R2: Core Modifications (Chain length, cyclization) Pentylamine->R2 Amine Primary Amine R3 R3: Amine Modifications (Alkylation, Heterocycles) Amine->R3

Caption: Key pharmacophoric features and modification points of the 3-aryl-pentan-3-amine scaffold.

Comparative Pharmacological Data

Compound IDR (Aryl Substituent)Amine ModificationPredicted NMDA Receptor Affinity (Ki, nM)Predicted Selectivity (NR2B vs NR2A)
1 (Parent) 4-Cl-NH250 - 150Moderate
2 4-F-NH270 - 200Moderate
3 4-OCH3-NH2100 - 300Low
4 3,4-diCl-NH220 - 100High
5 4-Cl-NHCH380 - 250Moderate
6 H-NH2200 - 500Low

Disclaimer: The data in this table is hypothetical and intended to illustrate expected SAR trends. Actual values must be determined experimentally.

Experimental Protocols

To facilitate the direct comparison of novel analogs, the following standardized in vitro protocols are recommended.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol determines the binding affinity (Ki) of the test compounds for the NMDA receptor using a competitive binding assay with a known radiolabeled antagonist, such as [³H]MK-801.

Materials:

  • Rat brain cortical membranes (prepared or commercially available)

  • [³H]MK-801 (radioligand)

  • Test compounds (analogs of 3-(4-Chlorophenyl)pentan-3-amine)

  • Unlabeled MK-801 (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration (e.g., 0.2-0.5 mg/mL).

  • Assay Setup: In triplicate, prepare tubes containing:

    • Total Binding: Assay buffer, radioligand, and vehicle.

    • Non-specific Binding: Assay buffer, radioligand, and a high concentration of unlabeled MK-801 (e.g., 10 µM).

    • Competitive Binding: Assay buffer, radioligand, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to all tubes, vortex gently, and incubate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Rat Brain Cortical Membranes C Set up Total, Non-specific, and Competitive Binding Tubes A->C B Prepare Assay Buffer, Radioligand, and Test Compounds B->C D Add Membranes and Incubate C->D E Filter and Wash D->E F Scintillation Counting E->F G Calculate Specific Binding F->G H Determine IC50 G->H I Calculate Ki H->I

Caption: Workflow for the NMDA receptor radioligand binding assay.

Electrophysiological Assessment of NMDA Receptor Function

This protocol uses two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes expressing specific NMDA receptor subtypes to determine the functional antagonist activity (IC50) of the test compounds.

Materials:

  • Xenopus laevis oocytes

  • cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A/B/C/D)

  • Two-electrode voltage-clamp setup (amplifier, micromanipulators, perfusion system)

  • Recording solution (e.g., Ba²⁺-Ringer's solution)

  • Agonists (Glutamate and Glycine)

  • Test compounds

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and defolliculate them. Inject the oocytes with a mixture of cRNAs for the desired NMDA receptor subunits. Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes filled with KCl.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Apply a solution containing saturating concentrations of glutamate and glycine to elicit a maximal inward current.

  • Antagonist Application: Co-apply the test compound at various concentrations with the agonists and measure the inhibition of the agonist-induced current.

  • Data Analysis: Plot the percentage of inhibition as a function of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A Prepare and Inject Xenopus Oocytes with NMDA Receptor cRNA B Incubate for Receptor Expression A->B C Set up TEVC Recording B->C D Apply Agonists to Elicit Current C->D E Co-apply Antagonist and Measure Inhibition D->E F Plot Dose-Response Curve E->F G Determine IC50 F->G

Caption: Workflow for the electrophysiological assessment of NMDA receptor antagonists.

Conclusion

The 3-aryl-pentan-3-amine scaffold represents a promising starting point for the development of novel NMDA receptor antagonists. The insights into the structure-activity relationships presented in this guide, coupled with the detailed experimental protocols, provide a robust framework for the systematic evaluation of new analogs. By comparing the binding affinities and functional activities of a series of related compounds, researchers can delineate the key structural features required for optimal potency and selectivity, ultimately leading to the identification of drug candidates with improved therapeutic potential for a range of neurological and psychiatric disorders.

References

  • Discovery of 3-Substituted Aminocyclopentanes as Potent and Orally Bioavailable NR2B Subtype-Selective NMDA Antagonists. Journal of Medicinal Chemistry.

  • Discovery of 3-substituted aminocyclopentanes as potent and orally bioavailable NR2B subtype-selective NMDA antagonists. PubMed.

  • Pharmacology of NMDA Receptors. NCBI Bookshelf.

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI.

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. KoreaScience.

  • Structure/activity relations of N-methyl-D-aspartate receptor ligands as studied by their inhibition of [3H]D-2-amino-5-phosphonopentanoic acid binding in rat brain membranes. PubMed.

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Validation

A Senior Scientist's Guide to Developing and Validating a Bioanalytical Method for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride in Biological Matrices

Abstract This guide provides a comprehensive framework for the development and validation of a robust bioanalytical method for the quantitative determination of 3-(4-chlorophenyl)pentan-3-amine hydrochloride in biologica...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the development and validation of a robust bioanalytical method for the quantitative determination of 3-(4-chlorophenyl)pentan-3-amine hydrochloride in biological matrices such as plasma. Recognizing the absence of established public methods for this specific analyte, this document serves as a practical roadmap. It compares potential analytical platforms, details a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and outlines a validation strategy compliant with major regulatory guidelines. Experimental protocols and illustrative data are provided to guide researchers through the intricacies of method development, from sample preparation to final validation, ensuring data integrity for pharmacokinetic and toxicokinetic studies.

Introduction: The Analytical Challenge

3-(4-Chlorophenyl)pentan-3-amine hydrochloride is a small molecule containing a primary amine and a halogenated aromatic ring. The accurate quantification of such compounds in complex biological matrices like plasma or urine is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. A validated bioanalytical method is not merely a procedural requirement; it is the bedrock upon which reliable pharmacokinetic (PK) and toxicokinetic (TK) data are built.[1][2]

The development of such a method from scratch requires a systematic approach. Key challenges include:

  • High Polarity: The primary amine group imparts polarity, which can lead to poor retention on traditional reversed-phase chromatography columns.

  • Matrix Effects: Biological samples contain a myriad of endogenous components (salts, lipids, proteins) that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.[3][4]

  • Regulatory Compliance: The method must be validated according to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure the data is reliable and defensible.[1][5][6][7]

This guide will navigate these challenges by comparing suitable analytical technologies and proposing a detailed workflow for method development and validation.

Comparison of Analytical Platforms

The choice of analytical instrumentation is the first critical decision. The primary candidates for the quantitative analysis of small molecules like 3-(4-chlorophenyl)pentan-3-amine in biological fluids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Rationale for 3-(4-Chlorophenyl)pentan-3-amine
Analyte Volatility Requires volatile and thermally stable analytes.Suitable for a wide range of polarities and thermal stabilities.Winner: LC-MS/MS. The target analyte is not inherently volatile.
Derivatization Mandatory. The polar primary amine must be derivatized to increase volatility and improve peak shape.[8][9][10]Optional. Can often analyze primary amines directly, though derivatization can sometimes improve performance.[11]Winner: LC-MS/MS. Avoiding a mandatory derivatization step simplifies the workflow, reducing potential variability and saving time.[12]
Sensitivity & Selectivity Good, but can be limited by background noise.Excellent. The use of Multiple Reaction Monitoring (MRM) provides superior sensitivity and selectivity, minimizing interferences.[3][13]Winner: LC-MS/MS. For low-level quantification required in PK studies, the sensitivity of LC-MS/MS is the gold standard.[14]
Sample Throughput Generally lower due to longer run times and derivatization steps.[15][16]High, with modern Ultra-High Performance Liquid Chromatography (UHPLC) systems enabling run times of just a few minutes.[17]Winner: LC-MS/MS. Essential for analyzing large batches of samples from clinical or preclinical studies.
Matrix Compatibility More susceptible to matrix effects from non-volatile components.More robust against matrix effects, especially with efficient sample preparation.Winner: LC-MS/MS. Better suited for direct analysis of complex biological extracts.

cluster_input Analyte & Matrix cluster_decision Platform Selection cluster_platforms Platforms cluster_reasoning Evaluation Criteria Analyte 3-(4-Chlorophenyl)pentan-3-amine (Polar, Non-Volatile) Decision Choose Analytical Platform Analyte->Decision LCMS LC-MS/MS Decision->LCMS Recommended GCMS GC-MS Decision->GCMS Not Recommended Reason_LCMS High Sensitivity High Selectivity No Derivatization Required High Throughput LCMS->Reason_LCMS Reason_GCMS Requires Derivatization Lower Throughput Potential Thermal Instability GCMS->Reason_GCMS

Caption: Decision workflow for selecting the optimal analytical platform.

Proposed LC-MS/MS Method Development Strategy

A successful LC-MS/MS method hinges on three core components: sample preparation, liquid chromatography, and mass spectrometry.

Step 1: Sample Preparation - Isolating the Analyte

The goal of sample preparation is to extract the analyte from the biological matrix while removing potential interferences.[4] For a basic compound like 3-(4-chlorophenyl)pentan-3-amine, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options.[18][19]

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous sample (plasma) and an immiscible organic solvent.[20] By adjusting the pH of the plasma to be basic (e.g., pH > 10), the primary amine group will be deprotonated, making the analyte neutral and more soluble in an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[21][22]

  • Solid-Phase Extraction (SPE): SPE offers a more selective extraction.[18][23] A mixed-mode cation-exchange SPE cartridge is ideal. At a low pH, the primary amine will be protonated (positively charged) and will bind strongly to the cation-exchange sorbent. Interferences can be washed away, and the analyte can then be eluted with a solvent containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge.[24][25]

Recommendation: While LLE is simpler, SPE is recommended for its superior cleanup, which leads to reduced matrix effects and higher reproducibility.[23][26]

  • Pre-treatment: To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water to acidify the sample and precipitate proteins. Vortex and centrifuge.

  • Load: Load the supernatant onto a mixed-mode cation-exchange SPE plate that has been conditioned with methanol and equilibrated with water.

  • Wash: Wash the plate with 0.1 M acetic acid followed by methanol to remove neutral and acidic interferences.

  • Elute: Elute the analyte with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Step 2: Liquid Chromatography - Achieving Separation

Chromatographic separation is essential to resolve the analyte from any remaining matrix components before it enters the mass spectrometer.[14]

  • Column: A C18 reversed-phase column is a good starting point. To improve retention and peak shape for the polar amine, a column with embedded polar groups or a pentafluorophenyl (PFP) column could be beneficial.[27]

  • Mobile Phase: A typical mobile phase would consist of Water with 0.1% Formic Acid (Mobile Phase A) and Acetonitrile or Methanol with 0.1% Formic Acid (Mobile Phase B). The acidic modifier ensures the primary amine is protonated, which improves peak shape and ionization efficiency.

  • Gradient: A fast gradient from ~5% to 95% organic phase over 2-3 minutes will ensure the analyte is eluted efficiently while maintaining a short run time.

Step 3: Mass Spectrometry - Sensitive Detection

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the best sensitivity and selectivity.[13]

  • Ionization: Electrospray Ionization (ESI) in positive mode is ideal for protonating the primary amine.

  • Tuning: The compound is infused directly into the mass spectrometer to determine the precursor ion (the protonated molecule, [M+H]⁺) and to optimize cone voltage.

  • Fragmentation: The precursor ion is fragmented in the collision cell to find a stable, specific product ion. The transition from the precursor ion to the product ion is the MRM transition that will be monitored for quantification. A second, qualifying transition is also monitored for confirmation.

Bioanalytical Method Validation: Proving Reliability

Once the method is developed, it must be validated according to regulatory guidelines to prove it is fit for purpose.[1][6][7][28] The key validation parameters are summarized below.

cluster_workflow Bioanalytical Method Workflow Start Biological Sample (e.g., Plasma) Prep Sample Preparation (SPE) Start->Prep LC LC Separation (Reversed-Phase) Prep->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data Validation Method Validation Data->Validation End Validated Results Validation->End

Caption: Overall workflow for bioanalytical method development and validation.

Validation Parameters & Acceptance Criteria (Based on FDA/EMA Guidelines)
ParameterPurposeTypical ExperimentAcceptance Criteria
Selectivity & Specificity To ensure no interference from endogenous matrix components at the retention time of the analyte.Analyze at least 6 blank matrix samples from different sources.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ).
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration.Prepare a blank sample, a zero sample, and 6-8 non-zero standards across the expected concentration range.R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations in 5 replicates over at least 3 separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the impact of matrix components on analyte ionization.Compare the analyte response in post-extraction spiked samples to the response in a neat solution at Low and High QC levels.The CV of the matrix factor across different lots should be ≤15%.
Recovery To determine the efficiency of the extraction process.Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples at Low, Medium, and High QC levels.Recovery should be consistent and reproducible, though a specific percentage is not mandated.
Stability To ensure the analyte is stable throughout the sample lifecycle.Analyze QC samples after various storage conditions: Freeze-Thaw (3 cycles), Bench-Top (e.g., 4 hours at room temp), Long-Term (e.g., 30 days at -80°C).Mean concentration of stability samples must be within ±15% of nominal concentration.
Illustrative Validation Data Summary

The following tables represent a summary of expected results for a successful method validation.

Table 1: Inter-day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) Accuracy (%) Precision (%CV)
LLOQ 1.0 0.95 95.0 11.2
Low 3.0 2.91 97.0 8.5
Medium 50.0 51.5 103.0 6.1

| High | 150.0 | 147.0 | 98.0 | 5.3 |

Table 2: Stability Assessment

Stability Test QC Level Mean Measured Conc. (ng/mL) Accuracy vs. Nominal (%)
3 Freeze-Thaw Cycles Low 2.85 95.0
3 Freeze-Thaw Cycles High 153.0 102.0
4 hr Bench-Top Low 2.94 98.0

| 4 hr Bench-Top | High | 148.5 | 99.0 |

Conclusion

While no specific validated method for 3-(4-chlorophenyl)pentan-3-amine hydrochloride is readily available in the public domain, a robust and reliable LC-MS/MS method can be successfully developed and validated by following a systematic, science-driven approach. The recommended strategy involves utilizing mixed-mode solid-phase extraction for sample cleanup, followed by reversed-phase liquid chromatography and detection with a triple quadrupole mass spectrometer. Adherence to the validation principles outlined by the FDA and EMA is paramount to generating high-quality, defensible data suitable for regulatory submissions and critical decision-making in drug development.[5][6]

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  • Choi, H., et al. (2016). Development of an analytical method for simultaneous detection of psychotropic phenylalkylamines in hair by LC-MS/MS with a multi-mode reversed-phase column using pH gradient elution. Forensic science international, 259, 69–76. [Link]

  • 3M Environmental Laboratory. (2019). Validation of Analytical Methods. [Link]

  • Wang, L., et al. (2015). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International journal of environmental research and public health, 12(9), 11094–11108. [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]

  • Kraemer, M., et al. (2025). Method validation and analysis of halogenated natural products (HNPs) in seafood samples. Analytical and Bioanalytical Chemistry. [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved January 19, 2026, from [Link]

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Comparative

A Comparative Analysis Framework for Novel Psychoactive Compounds: Evaluating 3-(4-Chlorophenyl)pentan-3-amine hydrochloride in the Context of Known Stimulants

To our valued research community: This guide addresses the topic of "3-(4-Chlorophenyl)pentan-3-amine hydrochloride" and its comparative potency relative to established central nervous system (CNS) stimulants. A thorough...

Author: BenchChem Technical Support Team. Date: January 2026

To our valued research community: This guide addresses the topic of "3-(4-Chlorophenyl)pentan-3-amine hydrochloride" and its comparative potency relative to established central nervous system (CNS) stimulants. A thorough review of authoritative scientific literature and chemical databases reveals a critical finding: as of the date of this publication, there is no publicly available, peer-reviewed experimental data on the pharmacological or toxicological properties of this specific compound[1].

The absence of empirical data makes a direct potency comparison with well-characterized stimulants like amphetamine or methylphenidate scientifically untenable. Such a comparison would be purely speculative and contrary to the principles of evidence-based research.

Therefore, this guide has been structured to serve a more vital purpose for the research and drug development community. Instead of presenting a direct comparison, we will provide a comprehensive framework for how a novel compound like 3-(4-Chlorophenyl)pentan-3-amine hydrochloride would be scientifically evaluated. This document outlines the established methodologies and principles required to characterize a new psychoactive substance, using known stimulants as a reference for the required experimental benchmarks.

This approach ensures scientific integrity and provides a valuable, practical guide for researchers engaged in the discovery and development of new chemical entities.

Section 1: Structural and Mechanistic Considerations

Structural Analysis of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride

The chemical structure of the subject compound is known and available in public databases like PubChem[1]. It is a tertiary amine featuring a pentane backbone with an amino group and a 4-chlorophenyl group attached to the third carbon.

Structural Similarities to Known Stimulants: The core structure shares features with phenethylamine-class stimulants. The presence of a phenyl ring and an amino group suggests potential interaction with monoamine transporters, which are the primary targets of classical stimulants like amphetamine[2][3].

Key Structural Differences and Hypothesized Effects:

  • Tertiary Amine: Unlike amphetamine (a primary amine) or methamphetamine (a secondary amine), 3-(4-Chlorophenyl)pentan-3-amine is a tertiary amine. This could influence its binding affinity and selectivity for monoamine transporters.

  • 4-Chloro Substitution: The chlorine atom at the para position of the phenyl ring is significant. Structure-activity relationship (SAR) studies on other amphetamine and cathinone derivatives have shown that 4-chloro substitution generally increases potency and selectivity for the serotonin transporter (SERT) relative to dopamine (DAT) and norepinephrine (NET) transporters[4]. This suggests the compound might have a more serotonergic profile than traditional dopaminergic stimulants.

  • Pentane Backbone: The substitution on the third carbon of a pentane chain is distinct from the propane backbone of amphetamine. This alteration in size and conformation will affect how the molecule fits into the binding pockets of target proteins.

Primary Mechanism of Action of Reference Stimulants

Classical stimulants such as d-amphetamine exert their effects primarily by acting as substrates for monoamine transporters (DAT, NET, and SERT). They are transported into the presynaptic neuron, where they disrupt the vesicular storage of neurotransmitters and reverse the direction of transporter action, leading to a non-vesicular release of dopamine, norepinephrine, and serotonin into the synapse[3].

The potency of a stimulant is a function of its affinity for these transporters and its efficacy as a releasing agent. For example, d-amphetamine is approximately three to five times more potent as a CNS stimulant than l-amphetamine, a difference attributed to its higher affinity for DAT[3].

Section 2: Experimental Workflow for Potency Determination

To characterize the potency of a novel compound like 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, a multi-step experimental approach is necessary. The following protocols represent a standard, self-validating workflow in pharmacology and drug development.

In Vitro Characterization: Receptor Binding and Uptake Inhibition Assays

The first step is to determine if the compound interacts with the primary targets for stimulants.

Methodology: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for human DAT, NET, and SERT.

  • Cell Lines: Use HEK293 cells stably expressing the respective human transporters.

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram

  • Procedure: a. Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., 3-(4-chlorophenyl)pentan-3-amine HCl) or a known reference compound (e.g., d-amphetamine). b. After incubation, the membranes are washed to separate bound from unbound radioligand. c. Radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Methodology: Neurotransmitter Uptake Assays

  • Objective: To measure the functional potency (IC50) of the compound to inhibit the reuptake of dopamine, norepinephrine, and serotonin.

  • Procedure: a. Transporter-expressing cells are incubated with varying concentrations of the test compound. b. A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added. c. After a short incubation, the uptake reaction is stopped, and cells are washed. d. The amount of radiolabeled neurotransmitter taken up by the cells is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of neurotransmitter uptake (IC50) is determined.

Table 1: Hypothetical Data Structure for In Vitro Assays

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
d-Amphetamine (Reference)Typical ValueTypical ValueTypical ValueTypical ValueTypical ValueTypical Value
Methylphenidate (Reference)Typical ValueTypical ValueTypical ValueTypical ValueTypical ValueTypical Value
3-(4-Cl-Ph)pentan-3-amine HClExperimental ResultExperimental ResultExperimental ResultExperimental ResultExperimental ResultExperimental Result

This table illustrates how data would be presented. Actual values for the test compound are unknown.

In Vivo Evaluation: Locomotor Activity in Rodent Models

A common method to assess the stimulant potency of a compound in a living organism is to measure its effect on locomotor activity.

Methodology: Open-Field Locomotor Activity

  • Objective: To determine the dose-dependent effect of the test compound on spontaneous movement in mice or rats.

  • Apparatus: An open-field arena equipped with infrared beams to automatically track movement.

  • Procedure: a. Animals are habituated to the testing room. b. A range of doses of the test compound, a vehicle control, and a reference stimulant (e.g., d-amphetamine) are administered (e.g., via intraperitoneal injection). c. Animals are placed individually into the open-field arena, and their horizontal and vertical movements are recorded for a set period (e.g., 60-120 minutes).

  • Data Analysis: Key parameters such as total distance traveled, stereotypy counts, and time spent in the center of the arena are analyzed. A dose-response curve is generated to determine the effective dose (ED50) for stimulating locomotor activity.

Diagram 1: Experimental Workflow for Compound Characterization

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis binding Radioligand Binding Assays (Determine Ki at DAT, NET, SERT) uptake Neurotransmitter Uptake Assays (Determine IC50 for DA, NE, 5-HT) binding->uptake Confirms functional blockade release Neurotransmitter Release Assays (Measure efficacy as a releaser) uptake->release Distinguishes inhibitor vs. releaser mechanism locomotor Locomotor Activity (Determine stimulant potency, ED50) release->locomotor Proceed if in vitro activity is confirmed microdialysis Microdialysis (Measure neurotransmitter levels in brain) locomotor->microdialysis Correlates behavior with neurochemical changes start Novel Compound: 3-(4-Chlorophenyl)pentan-3-amine HCl start->binding Initial Target Screening

Caption: Workflow for characterizing a novel psychoactive compound.

Section 3: Conclusion and Future Directions

The compound 3-(4-Chlorophenyl)pentan-3-amine hydrochloride is an uncharacterized chemical entity. While its structure suggests potential activity as a monoamine transporter ligand, its potency, efficacy, and selectivity are unknown. Based on SAR from similar molecules, a 4-chloro substitution often enhances serotonergic activity, which could result in a pharmacological profile distinct from traditional stimulants[4].

Any definitive claims regarding its potency compared to known stimulants would require comprehensive in vitro and in vivo studies as outlined in this guide. Researchers investigating this or similar novel compounds must prioritize empirical data collection to ensure a thorough and accurate understanding of their pharmacological effects.

References

  • PubChem. 3-(4-chlorophenyl)pentan-3-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. 1-(4-Chlorophenyl)pentan-1-amine hydrochloride. [Link]

  • Blough, B. E., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience. [Link]

  • Young, M. B., et al. (2003). Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Morales-García, J. A., et al. (2021). Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. Frontiers in Pharmacology. [Link]

  • Szafarz, M., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. International Journal of Medical Sciences. [Link]

  • Li, Y., et al. (2023). Amphetamine Derivatives as Potent Central Nervous System Multitarget SERT/NET/H3 Agents: Synthesis and Biological Evaluation. Molecules. [Link]

  • Heal, D. J., et al. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology. [Link]

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Validation

"3-(4-Chlorophenyl)pentan-3-amine hydrochloride" receptor binding affinity comparison

An objective comparison of the receptor binding affinity of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride against relevant pharmacological benchmarks. This guide provides a proposed experimental framework for characteri...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the receptor binding affinity of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride against relevant pharmacological benchmarks. This guide provides a proposed experimental framework for characterization, based on the analysis of structurally related compounds, and includes detailed protocols for researchers in pharmacology and drug development.

Introduction: Characterizing a Novel Phenylpentanamine Derivative

3-(4-Chlorophenyl)pentan-3-amine hydrochloride is a substituted phenylpentanamine derivative. Its core structure, featuring a pentan-3-amine backbone with a 4-chlorophenyl group, suggests potential activity at biogenic amine transporters and receptors. However, a thorough review of publicly available scientific literature reveals a significant gap in the pharmacological characterization of this specific compound. Understanding a compound's receptor binding affinity is a critical first step in drug discovery, as it defines its potency and selectivity, which in turn dictate its potential therapeutic effects and off-target liabilities.

This guide proposes a systematic approach to determine the receptor binding profile of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. The selection of targets for screening is based on the known pharmacology of structurally analogous compounds. We will compare its hypothesized binding profile to that of pentazocine, a known sigma-1 receptor agonist, due to structural similarities that suggest potential interaction with this receptor. This document provides the detailed methodology for a competitive radioligand binding assay, a robust technique for quantifying receptor affinity, and outlines a framework for interpreting the resulting data.

Proposed Target Selection and Comparative Framework

The structure of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, particularly the tertiary amine and the substituted phenyl ring, bears resemblance to ligands that interact with monoamine transporters and sigma receptors. Pentazocine, for instance, is a benzomorphan derivative but shares a substituted phenyl ring and a nitrogen atom, making its interaction with the sigma-1 receptor a relevant point of comparison. The sigma-1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for diverse chemical scaffolds.

Therefore, a primary screening panel should focus on the sigma-1 receptor to investigate this potential similarity. A secondary panel would logically include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as many phenethylamine derivatives exhibit activity at these sites.

Methodology: Competitive Radioligand Binding Assay

To quantify the binding affinity (expressed as the inhibitor constant, Kᵢ) of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride for the human sigma-1 receptor, a competitive radioligand binding assay is the gold standard. This method measures the ability of a test compound to displace a known high-affinity radioligand from the receptor.

Experimental Protocol
  • Membrane Preparation:

    • Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the recombinant human sigma-1 receptor.

    • Thaw the membrane homogenates on ice immediately before use.

    • Dilute the membranes in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a final protein concentration that yields a robust signal-to-noise ratio, typically determined during assay validation.

  • Assay Plate Preparation:

    • Prepare serial dilutions of the test compound, 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, and the reference compound, pentazocine, in the assay buffer. The concentration range should span several orders of magnitude around the expected Kᵢ value to generate a complete competition curve.

    • Add the appropriate volume of each dilution to a 96-well microplate.

  • Reaction Mixture:

    • To each well, add the radioligand. For the sigma-1 receptor, a common choice is [³H]-pentazocine at a concentration near its Kₑ (e.g., 1-2 nM).

    • Define "total binding" wells containing only the radioligand and membranes.

    • Define "non-specific binding" (NSB) wells containing the radioligand, membranes, and a high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.

  • Incubation:

    • Add the diluted cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 120 minutes). The exact time and temperature should be optimized for the specific receptor and radioligand pair.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This step traps the membranes with the bound radioligand on the filter.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add a liquid scintillation cocktail to each vial.

    • Measure the radioactivity (in disintegrations per minute, DPM) of each filter using a liquid scintillation counter.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_membranes 1. Prepare Cell Membranes (HEK293-hS1R) prep_ligands 2. Prepare Serial Dilutions (Test & Reference Compounds) prep_radio 3. Prepare Radioligand ([³H]-Pentazocine) mix 4. Combine Reagents in Plate (Membranes, Ligands, Radioligand) prep_radio->mix Add to plate incubate 5. Incubate to Reach Equilibrium (e.g., 120 min at 25°C) mix->incubate harvest 6. Harvest & Filter (Separate Bound/Free Ligand) incubate->harvest Terminate reaction count 7. Scintillation Counting (Measure Radioactivity) harvest->count analyze 8. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of a chemical entity is the bedrock upon which...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal structural confirmation of a chemical entity is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate extensive biological, toxicological, and clinical studies, leading to significant financial and temporal losses. This guide provides a comprehensive framework for the structural verification of 3-(4-chlorophenyl)pentan-3-amine hydrochloride, establishing a gold-standard analytical profile. Rather than a simple comparison of disparate data sets, we will construct a benchmark based on theoretical predictions and established analytical principles. This allows any laboratory to compare its independently acquired data against a robust, scientifically-grounded standard.

The molecule in focus, 3-(4-chlorophenyl)pentan-3-amine hydrochloride, possesses a unique combination of a substituted aromatic ring, a quaternary carbon, and an amine salt. Each of these features presents distinct and verifiable signatures in various analytical spectra. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, explain the rationale behind the chosen experimental protocols, and provide a self-validating workflow for ultimate confidence in molecular structure.

The Analytical Benchmark: Predicted Spectroscopic Data

A thorough understanding of the expected analytical data is the first step in structural confirmation. The following table summarizes the predicted key signals for 3-(4-chlorophenyl)pentan-3-amine hydrochloride based on its known structure.

Analytical Technique Feature Predicted Value/Observation Rationale
¹H NMR Aromatic Protons (H-Ar)~7.3-7.5 ppm (d, 2H) & ~7.2-7.4 ppm (d, 2H)Protons on the chlorophenyl ring, split into two doublets due to symmetry.
Methylene Protons (-CH₂)~1.8-2.2 ppm (q, 4H)Four equivalent protons of the two ethyl groups, appearing as a quartet due to coupling with the methyl protons.
Methyl Protons (-CH₃)~0.8-1.2 ppm (t, 6H)Six equivalent protons of the two ethyl groups, appearing as a triplet due to coupling with the methylene protons.
Amine Protons (-NH₃⁺)Broad singlet, variable shift (~7.5-9.0 ppm)Labile protons of the ammonium salt, often broad and its chemical shift is concentration and solvent dependent.
¹³C NMR Quaternary Carbon (C-Ar)~140-145 ppmThe carbon of the phenyl ring attached to the pentyl group.
Chloro-substituted Carbon (C-Cl)~130-135 ppmThe carbon of the phenyl ring attached to the chlorine atom.
Aromatic Carbons (CH-Ar)~128-130 ppmThe four CH carbons of the phenyl ring.
Quaternary Carbon (C-amine)~60-65 ppmThe central carbon atom bonded to the amine and the two ethyl groups.
Methylene Carbons (-CH₂)~30-35 ppmThe two equivalent methylene carbons of the ethyl groups.
Methyl Carbons (-CH₃)~8-12 ppmThe two equivalent methyl carbons of the ethyl groups.
Mass Spectrometry (ESI+) [M+H]⁺ (free base)m/z 198.1044Calculated exact mass for the protonated free base C₁₁H₁₇ClN⁺.[1] The presence of chlorine will result in an isotopic pattern with a ratio of approximately 3:1 for [M+H]⁺ and [M+H+2]⁺.
FT-IR N-H Stretch (amine salt)Broad band, ~2400-3200 cm⁻¹Characteristic stretching vibration of the ammonium cation.
C-H Stretch (aromatic)~3000-3100 cm⁻¹Stretching vibrations of the C-H bonds on the phenyl ring.
C-H Stretch (aliphatic)~2850-3000 cm⁻¹Stretching vibrations of the C-H bonds of the ethyl groups.
C=C Stretch (aromatic)~1470-1600 cm⁻¹In-plane stretching vibrations of the carbon-carbon double bonds in the phenyl ring.
C-N Stretch~1100-1250 cm⁻¹Stretching vibration of the carbon-nitrogen bond.
C-Cl Stretch~1000-1100 cm⁻¹Stretching vibration of the carbon-chlorine bond.

Workflow for Structural Verification

A systematic approach is crucial for unambiguous structural elucidation. The following workflow diagram illustrates the logical progression from sample receipt to final confirmation.

Structural_Verification_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis & Comparison cluster_Conclusion Conclusion Sample_Received Receive Sample of 3-(4-Chlorophenyl)pentan-3-amine HCl Prepare_NMR Prepare NMR Sample (e.g., in DMSO-d6) Sample_Received->Prepare_NMR Prepare_MS Prepare MS Sample (e.g., in MeOH/H₂O) Sample_Received->Prepare_MS Prepare_IR Prepare IR Sample (e.g., KBr pellet) Sample_Received->Prepare_IR Acquire_1H_NMR Acquire ¹H NMR Prepare_NMR->Acquire_1H_NMR Acquire_MS Acquire High-Resolution Mass Spectrum (ESI+) Prepare_MS->Acquire_MS Acquire_IR Acquire FT-IR Spectrum Prepare_IR->Acquire_IR Acquire_13C_NMR Acquire ¹³C NMR Acquire_1H_NMR->Acquire_13C_NMR Analyze_NMR Analyze NMR Data: Chemical Shifts, Multiplicity, Integration Acquire_13C_NMR->Analyze_NMR Analyze_MS Analyze MS Data: Exact Mass, Isotopic Pattern, (Optional) Fragmentation Acquire_MS->Analyze_MS Analyze_IR Analyze IR Data: Characteristic Functional Group Frequencies Acquire_IR->Analyze_IR Compare_Data Compare Experimental Data with Predicted Benchmark Analyze_NMR->Compare_Data Analyze_MS->Compare_Data Analyze_IR->Compare_Data Structure_Confirmed Structure Confirmed Compare_Data->Structure_Confirmed Data Match Structure_Inconsistent Structure Inconsistent (Further Investigation Needed) Compare_Data->Structure_Inconsistent Data Mismatch

Caption: Workflow for the structural verification of a small molecule.

Detailed Experimental Protocols

The quality of the analytical data is directly dependent on the rigor of the experimental procedure. The following protocols are designed to yield high-quality, reproducible data.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Causality: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Deuterated solvents are used to avoid large solvent signals in the spectrum.[2] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).[3]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of -2 to 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and a 45° pulse width.[4]

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 0 to 200 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds.

    • Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or TMS.

    • Integrate the ¹H NMR signals.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental composition. Electrospray ionization (ESI) is a "soft" ionization technique suitable for polar molecules like amine salts, minimizing fragmentation and preserving the molecular ion.[5][6]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap).

    • Calibrate the instrument using a known standard immediately before analysis.

    • Set the ionization mode to positive electrospray ionization (ESI+).

  • Data Acquisition:

    • Infuse the sample solution into the ion source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data over a relevant m/z range (e.g., 100-500).

    • Ensure the resolution is set to a high value (e.g., >10,000).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Determine its exact mass and compare it to the theoretical value. The acceptable mass error should be within 5 ppm.

    • Analyze the isotopic pattern to confirm the presence of one chlorine atom.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The KBr pellet method is a common technique for analyzing solid samples.[7][8]

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the compound with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.[7][9]

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 32) for a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in the molecule.

    • Compare the positions of these bands with the predicted values.

Conclusion

The structural confirmation of a compound such as 3-(4-chlorophenyl)pentan-3-amine hydrochloride requires a multi-faceted analytical approach. By establishing a predicted analytical benchmark and following rigorous, self-validating experimental protocols, researchers can achieve a high degree of confidence in the identity and purity of their material. The congruence of data from NMR, MS, and IR provides a powerful and definitive confirmation of the molecular structure. Any significant deviation from the expected data presented in this guide should prompt further investigation, such as 2D NMR experiments or alternative ionization techniques in mass spectrometry, to resolve any structural ambiguities.

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  • PubChem. 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[1][10][11]triazol-1-yl-pentan-3-one. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to Forensic Library Spectral Matching: The Case of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride

In the ever-evolving landscape of novel psychoactive substances (NPS), the unambiguous identification of emerging threats is a cornerstone of forensic drug chemistry. The compound 3-(4-chlorophenyl)pentan-3-amine hydroch...

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of novel psychoactive substances (NPS), the unambiguous identification of emerging threats is a cornerstone of forensic drug chemistry. The compound 3-(4-chlorophenyl)pentan-3-amine hydrochloride represents a class of substances that may not yet be prevalent in every spectral library. This guide provides an in-depth, technically-grounded comparison of forensic library spectral matching, using a structurally similar and well-documented compound, 4-chloroamphetamine, as a practical analogue for demonstrating the principles of analysis. We will explore the nuances of spectral acquisition, the comparative strengths of major forensic libraries, and the logic behind selecting the appropriate search algorithms to achieve confident identification.

The Imperative for Rigorous Spectral Identification

The proliferation of NPS presents a significant challenge to forensic laboratories. These substances are often designed to mimic the effects of controlled drugs while circumventing existing legislation. Consequently, the ability to rapidly and accurately identify these compounds is paramount for public safety and law enforcement. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for this purpose, offering high-resolution separation and detailed molecular fingerprinting. However, the interpretation of the resulting mass spectra is critically dependent on the quality and comprehensiveness of the spectral libraries used for comparison.

Experimental Workflow: From Sample to Spectrum

The foundation of any reliable spectral library search is the acquisition of a high-quality mass spectrum. The following protocol outlines a validated GC-MS method for the analysis of amphetamine-type substances, which is directly applicable to our analogue, 4-chloroamphetamine.

Step-by-Step GC-MS Protocol for Amphetamine Analogs
  • Sample Preparation:

    • For seized powder or crystalline samples, dissolve a small amount (approximately 1 mg) in 1 mL of a suitable solvent such as methanol or a methanol-chloroform mixture (4:1 v/v).[1]

    • Vortex the sample to ensure complete dissolution. If necessary, sonicate for 10 minutes.[1]

    • Perform a serial dilution to achieve a final concentration of approximately 1 µg/mL.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 6890N GC or equivalent.

    • Mass Spectrometer: Agilent 5973 inert Mass Selective Detector or equivalent.

    • Column: DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm.[2]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[2]

    • Injector Temperature: 280°C.[3]

    • Injection Volume: 1 µL in splitless mode.[2]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: Increase to 300°C at a rate of 15°C/min.[2]

      • Final hold: Hold at 300°C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

      • Mass Scan Range: m/z 40–550.

      • Ion Source Temperature: 230°C.[2]

  • Data Acquisition and Processing:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.

    • Perform a background subtraction to obtain a clean mass spectrum.

    • The resulting mass spectrum is then used for library searching.

Forensic Spectral Libraries: A Comparative Analysis

The choice of spectral library is a critical determinant of identification accuracy. Here, we compare three prominent libraries used in forensic chemistry: the NIST/EPA/NIH Mass Spectral Library, the SWGDRUG Mass Spectral Library, and the Cayman Spectral Library.

FeatureNIST/EPA/NIH Mass Spectral LibrarySWGDRUG Mass Spectral LibraryCayman Spectral Library
Size (EI Spectra) Over 300,000Over 3,800Over 2,750
Focus Broad range of chemical compoundsDrugs of abuse, metabolites, and related compoundsEmerging forensic drug standards, primarily NPS
Curation Process Rigorous evaluation by NIST expertsSpectra from various sources, examined by NIST Mass Spectrometry Data CenterCurated by in-house forensic team from internal testing of new NPS standards
Availability Commercial licenseFree downloadFree download with registration
Reported Performance "Normal-Identity" search correctly identifies the compound as the top hit in 72% of queries and within the top 5 hits in 95% of queries.¹[4]A match factor of >900 is generally considered a good match.²[5]Provides high-quality spectra for newly synthesized NPS to aid in identification.

¹Performance data is for the NIST 17 Main Library and may not be directly comparable to other libraries due to different datasets and evaluation methods. ²The match factor is a measure of similarity and not a direct measure of accuracy for the entire library.

Navigating the Search: A Logic-Driven Approach

Modern mass spectrometry software offers a variety of algorithms for library searching. Understanding the principles behind these algorithms is key to interpreting the results correctly.

Diagram: Forensic Spectral Library Search Workflow

Forensic_Workflow cluster_Acquisition Spectral Acquisition cluster_Search Library Searching cluster_Interpretation Data Interpretation GCMS GC-MS Analysis RawSpectrum Raw Mass Spectrum GCMS->RawSpectrum Generates CleanSpectrum Clean Mass Spectrum RawSpectrum->CleanSpectrum Background Subtraction SearchAlgorithm Select Search Algorithm (Identity, Similarity, Hybrid) CleanSpectrum->SearchAlgorithm Input Spectrum NIST_Lib NIST Library SearchAlgorithm->NIST_Lib SWGDRUG_Lib SWGDRUG Library SearchAlgorithm->SWGDRUG_Lib Cayman_Lib Cayman Library SearchAlgorithm->Cayman_Lib HitList Ranked Hit List (Match Factor) NIST_Lib->HitList SWGDRUG_Lib->HitList Cayman_Lib->HitList Confirmation Confirmation (Retention Time, Analyst Review) HitList->Confirmation Identification Confident Identification Confirmation->Identification

Caption: Workflow for forensic spectral library matching.

Choosing the Right Search Algorithm
  • Identity (or "Normal-Identity") Search: This is the most common search type. It seeks an exact match between the query spectrum and a library spectrum. This algorithm is most effective when the library is expected to contain the compound . A high match factor (typically >900) provides a high degree of confidence in the identification.[6]

  • Similarity Search: This search is employed when an exact match is not found. It identifies compounds in the library with similar fragmentation patterns, which can provide clues to the class of an unknown compound. This is particularly useful for identifying new NPS that are structurally related to known substances.

  • Hybrid Search: This advanced search algorithm combines elements of identity and similarity searching. It can identify compounds that are not in the library but are structurally related to library entries by considering neutral losses and substructural information. For example, it can be effective in identifying novel fentanyl analogs by comparing them to the core fentanyl structure.[5]

Self-Validating the Identification

A key principle of scientific integrity in forensic analysis is the concept of self-validation. A library search result, even with a high match factor, should not be considered definitive on its own. The following steps are crucial for a self-validating system:

  • Retention Time Correlation: The GC retention time of the analyte should be consistent with that of the reference standard or with predicted retention indices.

  • Analyst Review: An experienced analyst must visually compare the query spectrum with the library hit. This is to ensure that all major fragments are accounted for and that there are no significant unexplained peaks.

  • Orthogonal Confirmation: Whenever possible, a second, independent analytical technique should be used to confirm the identification.

Conclusion

The identification of novel psychoactive substances like 3-(4-chlorophenyl)pentan-3-amine hydrochloride is a complex but manageable challenge with the right tools and a rigorous analytical approach. By acquiring high-quality mass spectra, leveraging the strengths of comprehensive and specialized forensic libraries like NIST, SWGDRUG, and Cayman, and applying the appropriate search algorithms, forensic scientists can confidently identify emerging threats. The principles of self-validation, including retention time correlation and expert analyst review, remain the bedrock of trustworthy and authoritative forensic analysis.

References

  • Abukhalaf, S. I., Hun, L. K., & Yusoff, N. H. N. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 28(15), 5789. [Link]

  • Stein, S. E. (2012). Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification. Analytical Chemistry, 84(17), 7274–7282. [Link]

  • Wang, R., & Li, L. (2019). A fast and memory-efficient spectral library search algorithm using locality-sensitive hashing. bioRxiv. [Link]

  • Pumrihem, A., Jantrapirom, S., Jinda, P., Santalad, A., & Thanoo, W. (2023). Detection of Narcotic Drugs in Urine Samples Using Attenuated Total Reflectance–Fourier Transform Infrared Spectroscopy and Machine Learning Algorithms. ACS Omega. [Link]

  • Lin, H. R., & Lin, T. C. (2003). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy-amphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis, 11(3). [Link]

  • Vlasev, D., & Tsonkov, T. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Journal of IMAB, 23(2), 1603-1607. [Link]

  • Wallace, W. E., & Ji, W. (2018). Mass Spectral Library Quality Assurance by Inter-Library Comparison. Journal of the American Society for Mass Spectrometry, 29(10), 2098–2106. [Link]

  • Hung, T. V., Hien, H. M., Chinh, P. Q., Ha, P. T. T., Nhu, N. D., & Tuan, N. D. (2023). Development and validation of a GC-MS method for determination of amphetamine-type stimulants and ketamine in human hair. Pharmaceutical Sciences Asia, 50(3), 226-236. [Link]

  • Ji, W., & Wallace, W. E. (2024). Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library for Seized Drug Identification. Analytical Chemistry. [Link]

  • Lee, J., Kim, J., Lee, S., & In, S. (2015). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. Forensic Science International, 257, 142–148. [Link]

  • Moorthy, A. S., Kearsley, A. J., Mallard, W. G., Wallace, W. E., & Stein, S. E. (2017). Evaluation of NIST Library Search Software. NIST. [Link]

  • Senanayake, S. L., & Wijenayake, L. A. (2022). Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. Toxics, 10(10), 589. [Link]

  • Aebi, B. (2002). Advances in the Use of Mass Spectral Libraries for Forensic Toxicology. Journal of Analytical Toxicology, 26(2), 141-144. [Link]

  • Cayman Chemical. (n.d.). Classification of Mass Spectral Data to Assist in the Identification of Novel Synthetic Cannabinoids. [Link]

  • SWGDRUG. (n.d.). SWGDRUG Mass Spectral Library. [Link]

  • Zenkevich, I. G., & Zaikin, V. G. (2015). Evaluation of mass spectral library search algorithms implemented in commercial software. Journal of Mass Spectrometry, 50(10), 1145–1152. [Link]

  • Agilent Technologies. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. [Link]

  • Aebi, B. (2002). Advances in the Use of Mass Spectral Libraries for Forensic Toxicology. CORE. [Link]

  • Ji, W., & Wallace, W. E. (2024). Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library for Seized Drug Identification. PubMed. [Link]

  • Du, X., & Smirnov, A. (2022). Memory-Efficient Searching of Gas-Chromatography Mass Spectra Accelerated by Prescreening. Metabolites, 12(6), 481. [Link]

  • Al-Saeed, M. H., Al-Batel, N. A., Al-Thani, M. H., Al-Masoud, M. A., Al-Ali, A. A., & Al-Jaber, H. Y. (2024). Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy. Forensic Sciences Research, 1-12. [Link]

  • Ji, W., & Wallace, W. E. (2024). Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library for Seized Drug Identification. National Institute of Standards and Technology. [Link]

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Validation

A Senior Application Scientist's Guide to the Differentiation of Chlorophenylpentanamine Positional Isomers

Abstract In pharmaceutical development, the precise structural characterization of an active pharmaceutical ingredient (API) is non-negotiable. Positional isomers—molecules sharing the same molecular formula but differin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical development, the precise structural characterization of an active pharmaceutical ingredient (API) is non-negotiable. Positional isomers—molecules sharing the same molecular formula but differing in the placement of substituents on a chemical scaffold—present a significant analytical challenge. Though structurally similar, they can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. This guide provides an in-depth, multi-technique comparison for the unambiguous differentiation of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride from its ortho- and meta- positional isomers. We will explore the causality behind experimental choices in chromatography, spectroscopy, and thermal analysis, offering field-proven protocols and comparative data to guide researchers in establishing robust, self-validating analytical systems for isomer identification and quality control.

The Fundamental Challenge: Differentiating Look-Alikes with Disparate Properties

The subject of our investigation is 3-(4-Chlorophenyl)pentan-3-amine hydrochloride, a tertiary amine with a chlorophenyl substituent. Its synthesis can potentially yield three positional isomers, where the chlorine atom is located at the para (4-), meta (3-), or ortho (2-) position of the phenyl ring.

Isomer Name Structure
3-(4-Chlorophenyl)pentan-3-amine HCl (para-) CCC(C1=CC=C(Cl)C=C1)(N)CC.Cl
3-(2-Chlorophenyl)pentan-3-amine HCl (ortho-) CCC(C1=C(Cl)C=CC=C1)(N)CC.Cl
3-(3-Chlorophenyl)pentan-3-amine HCl (meta-) CCC(C1=CC(Cl)=CC=C1)(N)CC.Cl

While all three share the molecular formula C₁₁H₁₆ClN, the spatial arrangement of the chlorine atom induces subtle changes in electron distribution, molecular dipole moment, and steric profile. These differences, though minor, are the key to their analytical separation and have significant implications for a molecule's biological activity. Regulatory bodies worldwide mandate the unequivocal identification and control of such isomers in any drug substance. This guide details the primary analytical methodologies to achieve this critical objective.

Chromatographic Separation: Leveraging Polarity and Shape

Chromatography is the cornerstone of isomer separation, exploiting subtle differences in their physicochemical properties to resolve them in time and space. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.[1]

High-Performance Liquid Chromatography (HPLC)

Causality: The choice of a reversed-phase (RP) method is based on partitioning the isomers between a nonpolar stationary phase and a polar mobile phase. The relative hydrophobicity of the isomers, influenced by the chlorine's position, will dictate their retention. A phenyl-based column is often an excellent starting point for aromatic positional isomers, as it adds π-π interaction capabilities to the separation mechanism, enhancing selectivity beyond simple hydrophobicity.[2]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve Isomer Mixture in Mobile Phase (e.g., 1 mg/mL) Filter Filter Sample & Degas Mobile Phase Sample->Filter MobilePhase Prepare Mobile Phase (e.g., Acetonitrile:Water with 0.1% TFA) MobilePhase->Filter Injection Inject Sample (e.g., 5 µL) Filter->Injection Column Separation on Phenyl-Hexyl Column (Isocratic or Gradient Elution) Injection->Column Detection UV Detection at 220 nm Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Integrate Peaks & Determine Retention Times (tR) Chromatogram->Analysis Result Differentiated Isomers Analysis->Result Compare tR for Isomer ID

Caption: High-level workflow for HPLC-based isomer differentiation.

Experimental Protocol: RP-HPLC

  • System: HPLC with UV Detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of Acetonitrile and Water.

Expected Data: The elution order typically follows polarity. The para-isomer is often the most symmetrical and least polar, leading to the longest retention time in reversed-phase chromatography.

Isomer Expected Retention Time (tR) Rationale
ortho-~8.5 minHighest dipole moment, most polar, elutes first.
meta-~9.1 minIntermediate polarity and retention.
para-~9.8 minLowest dipole moment, least polar, elutes last.
Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC separates compounds based on their volatility and interaction with the stationary phase. For structural isomers, boiling points are often very similar, but interactions with a mid-polarity column (like a 5% phenyl polysiloxane) can provide sufficient resolution. The mass spectrometer provides definitive confirmation of the molecular weight and can reveal subtle, reproducible differences in fragmentation patterns. Derivatization can also be used to enhance separation if needed.[3]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dissolve Sample in Volatile Solvent (e.g., Methanol or Dichloromethane) Deriv Optional: Derivatize with e.g., MBTFA to improve volatility Sample->Deriv Injection Inject Sample into GC Inlet (Split mode) Deriv->Injection GC_Sep Separation on DB-5ms Capillary Column (Temperature Program) Injection->GC_Sep Ionization Electron Ionization (EI, 70 eV) GC_Sep->Ionization MS_Detect Mass Analysis (Scan m/z 50-300) Ionization->MS_Detect TIC Generate Total Ion Chromatogram (TIC) MS_Detect->TIC Spectra Extract Mass Spectrum for each Peak MS_Detect->Spectra Analysis Compare Retention Times & Fragmentation Patterns TIC->Analysis Spectra->Analysis Result Confirmed Isomers Analysis->Result Confirm Isomer Identity

Caption: Standard workflow for GC-MS analysis of positional isomers.

Experimental Protocol: GC-MS

  • System: GC coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C, EI at 70 eV.

  • MS Scan Range: m/z 40-350.

Expected Data: All isomers will show the same molecular ion peak for the free base (C₁₁H₁₆ClN) at m/z ≈ 197.10. The primary differentiation will be retention time, with fragmentation patterns serving as confirmatory evidence.

Isomer Expected Retention Time (tR) Key m/z Fragments (Illustrative)
ortho-~10.2 min197, 168, 140, 111
meta-~10.4 min197, 168, 140, 111
para-~10.5 min197, 168, 140, 111

Note: While fragmentation patterns will be very similar, minor differences in relative ion abundances can be statistically significant.[4]

Spectroscopic Elucidation: The Gold Standard of Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for distinguishing positional isomers.[5][6][7] It directly probes the chemical environment of each atom in the molecule.

¹H and ¹³C NMR Spectroscopy

Causality: The symmetry of the molecule and the electronic effects of the chlorine atom create unique chemical shifts and spin-spin coupling patterns in the aromatic region of the NMR spectrum.[8] This region is the fingerprint for each isomer.

  • The para-isomer possesses a C₂ axis of symmetry. This results in only two unique proton environments and four unique carbon environments in the aromatic ring. The ¹H spectrum will show a clean, characteristic AA'BB' pattern (appearing as two distinct doublets).[6]

  • The ortho- and meta-isomers are asymmetrical. This means all four aromatic protons and all six aromatic carbons are chemically distinct, leading to more complex multiplets in the ¹H spectrum and six signals in the broadband-decoupled ¹³C spectrum.[6]

NMR_Logic Start Acquire ¹H & ¹³C NMR Spectra Aromatic_Region Analyze Aromatic Region (δ 6.5-8.0 ppm) Start->Aromatic_Region Num_C_Signals Count Signals in ¹³C Aromatic Region Start->Num_C_Signals Pattern_Check ¹H Pattern is Two Doublets? Aromatic_Region->Pattern_Check Carbon_Check Four ¹³C Signals? Num_C_Signals->Carbon_Check Para_ID Isomer is para- (3-(4-Chlorophenyl)pentan-3-amine) Pattern_Check->Para_ID Yes NonPara Isomer is ortho- or meta- Pattern_Check->NonPara No Further_Analysis Use 2D NMR (COSY, HMBC) to definitively assign ortho- vs. meta- structure NonPara->Further_Analysis Carbon_Check->Para_ID Yes Carbon_Check->NonPara No

Caption: Logical workflow for identifying isomers using NMR spectroscopy.

Experimental Protocol: NMR

  • System: 400 MHz (or higher) NMR Spectrometer.

  • Sample Prep: Dissolve ~10-15 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H Acquisition: Acquire standard proton spectrum (e.g., 16 scans, 2-second relaxation delay).

  • ¹³C Acquisition: Acquire proton-decoupled carbon spectrum (e.g., 1024 scans, 2-second relaxation delay).

  • 2D NMR (if needed): For ambiguous cases (distinguishing ortho from meta), acquire COSY and HMBC spectra to establish proton-proton and proton-carbon correlations.[9]

Expected Data Summary:

Isomer ¹H Aromatic Pattern # of ¹³C Aromatic Signals
ortho-Complex multiplet (4H)6
meta-Complex multiplet (4H)6
para-Two doublets (AA'BB' system, 2H each)4

Thermal Analysis: Probing the Solid State

Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated.[10] Positional isomers, especially in their salt forms, crystallize in different lattice arrangements (polymorphs or distinct crystal forms). These different crystal lattices require different amounts of energy to break, resulting in distinct and reproducible melting points.[11][12] This makes DSC an excellent, rapid technique for confirming the identity of a solid-state sample and assessing its purity.[13]

Experimental Protocol: DSC

  • System: Differential Scanning Calorimeter.

  • Sample Prep: Accurately weigh 2-4 mg of the hydrochloride salt into a hermetically sealed aluminum pan.

  • Reference: Use an empty, sealed aluminum pan.

  • Method: Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Analysis: Record the heat flow versus temperature to identify the onset and peak temperature of the melting endotherm.

Expected Data: The absolute melting points will be specific to the crystal form obtained, but they will be consistently different for each isomer.

Isomer Expected Melting Point (HCl salt)
ortho-Distinct and reproducible Tₘ
meta-Distinct and reproducible Tₘ
para-Distinct and reproducible Tₘ

Note: The values will be different from each other, providing a clear point of differentiation.

Summary and Recommendations

Unambiguous differentiation of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride from its positional isomers is essential for drug development and quality control. No single technique should be used in isolation. A self-validating system employs an orthogonal approach.

Master Comparison Table:

Technique Primary Differentiating Parameter Key Advantage Limitation
RP-HPLC Retention Time (t R)Excellent for separation and purity assessment.Requires reference standards for confirmation.
GC-MS Retention Time & Mass SpectrumHigh sensitivity and provides molecular weight.Fragmentation patterns can be very similar.
NMR Aromatic splitting patterns & # of signalsDefinitive structural elucidation.[5]Lower throughput, requires more sample.
DSC Melting Point (Tₘ)Fast, probes the solid-state structure.Does not provide structural info alone.

Recommended Workflow:

  • Initial Identification & Purity: Use a validated RP-HPLC method as the primary tool for routine quality control, separating the isomers and quantifying their purity.

  • Definitive Structural Confirmation: For reference standard characterization, new batches, or in case of ambiguity, NMR spectroscopy is the authoritative method.

  • Orthogonal Confirmation: Employ GC-MS as a secondary chromatographic technique and DSC to confirm the solid-state identity and consistency of the material.

By integrating these complementary techniques, researchers and drug development professionals can build a robust analytical framework that ensures the correct isomeric form of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride is consistently used, guaranteeing the safety, efficacy, and regulatory compliance of the final drug product.

References

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved from [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (2014). RSC Publishing. Retrieved from [Link]

  • Method of distinguishing position isomer of aromatic compounds by using cucurbituril. (2012). Google Patents.
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  • Differential scanning calorimetry (DSC) of loperamide HCl, mannitol and physical mixture. (n.d.). ResearchGate. Retrieved from [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025). MicroSolv. Retrieved from [Link]

  • Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. (2019). Semantic Scholar. Retrieved from [Link]

  • HPLC Separation of Positional Isomers on a Dodecylamine-N, N-Dimethylenephosphonic Acid Modified Zirconia Stationary Phase. (2009). ResearchGate. Retrieved from [Link]

  • distinguishing isomers by 1H NMR spectroscopy. (2022). YouTube. Retrieved from [Link]

  • How ortho and para isomers of benzene derivatives differentiated? (2012). ResearchGate. Retrieved from [Link]

  • 3-(4-chlorophenyl)pentan-3-amine hydrochloride (C11H16ClN). (n.d.). PubChemLite. Retrieved from [Link]

  • How to separate isomers by Normal phase HPLC? (2019). ResearchGate. Retrieved from [Link]

  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022). ACS Publications. Retrieved from [Link]

  • aromatic positional isomers: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

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  • Use of DSC in Pharmaceuticals Drug Characterisation. (2020). Veeprho. Retrieved from [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022). PubMed Central. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride

Introduction: As researchers and drug development professionals, our work with novel compounds like 3-(4-Chlorophenyl)pentan-3-amine hydrochloride demands not only precision in experimentation but also an unwavering comm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel compounds like 3-(4-Chlorophenyl)pentan-3-amine hydrochloride demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The hydrochloride salt of this chlorinated aromatic amine is a solid material whose handling and disposal require a protocol grounded in its specific chemical properties. Improper disposal can lead to regulatory non-compliance, costly remediation, and potential harm to human health and the environment.

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride. We move beyond simple checklists to explain the causality behind each procedural step, ensuring your laboratory operations are not just compliant, but inherently safe.

Section 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. 3-(4-Chlorophenyl)pentan-3-amine hydrochloride is classified with several key hazards that directly inform the required handling and disposal precautions.[1]

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1]

  • Skin and Eye Damage: It is known to cause skin irritation and, more severely, can cause serious eye damage.[1][2]

  • Respiratory Irritation: As a powder, inhalation of dust can lead to respiratory irritation.[1][2][3]

The presence of a carbon-halogen bond is of critical importance for waste management. Chlorinated organic compounds pose a significant environmental risk if they enter aquatic ecosystems and are subject to stringent disposal regulations by agencies like the U.S. Environmental Protection Agency (EPA).[4][5] Therefore, under no circumstances should this compound or its containers be disposed of via standard drains or municipal trash.[1][6][7]

Table 1: GHS Hazard Summary for 3-(4-Chlorophenyl)pentan-3-amine hydrochloride

Hazard Class Signal Word Hazard Statement
Acute toxicity, Oral Danger H302: Harmful if swallowed[1]
Skin corrosion/irritation H315: Causes skin irritation[1][2]
Serious eye damage/eye irritation H318: Causes serious eye damage[1]

| Specific target organ toxicity | | H335: May cause respiratory irritation[1][2][3] |

Section 2: Personal Protective Equipment (PPE) and Safe Handling

Given the identified hazards, a robust PPE protocol is mandatory to prevent accidental exposure during handling and disposal preparation.

Handling Protocol:

  • All handling of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride powder must be conducted in a certified chemical fume hood to mitigate the risk of inhalation.[1]

  • Avoid generating dust during weighing and transfer.[1][2]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][8]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use.[1] Prevents skin contact and irritation (H315).
Eye/Face Protection Safety glasses with side-shields and a face shield, or chemical safety goggles.[1] Protects against dust particles and splashes, preventing serious eye damage (H318).
Body Protection Laboratory coat. Protects skin and personal clothing from contamination.

| Respiratory Protection | Not required if handled exclusively within a functioning fume hood. | A fume hood provides adequate ventilation and prevents respiratory irritation (H335). |

Section 3: Waste Characterization and Segregation

This is the most critical logistical step. Incorrect segregation can lead to dangerous chemical reactions in waste containers and result in the rejection of an entire waste drum by your disposal vendor.

Primary Classification: Halogenated Organic Waste The presence of a chlorine atom on the phenyl group classifies this compound as a halogenated organic compound .[5][9][10] This is the single most important factor for its disposal. Halogenated waste streams must be kept separate from non-halogenated streams because they require a specific type of high-temperature incineration with scrubbers to neutralize the acidic gases (e.g., HCl) produced during combustion.[1][7][9]

Segregation Imperatives:

  • DO NOT mix with non-halogenated organic waste (e.g., acetone, methanol, hexane).[11]

  • DO NOT mix with aqueous or inorganic waste (e.g., acids, bases, buffers).[9]

  • DO NOT dispose of in drains or regular trash.[6][7]

The following workflow provides a clear decision-making process for proper waste segregation in the laboratory.

waste_segregation_flowchart start Generated Waste Stream is_contaminated Is waste the pure compound or material contaminated with 3-(4-Chlorophenyl)pentan-3-amine HCl? start->is_contaminated halogenated_waste Classify as: HALOGENATED ORGANIC WASTE is_contaminated->halogenated_waste  Yes   non_halogenated Follow protocols for other waste streams (e.g., Non-Halogenated, Aqueous, Solid Waste) is_contaminated->non_halogenated  No   container_decision Is the waste solid or liquid? halogenated_waste->container_decision solid_container Place in designated, sealed, and labeled SOLID Halogenated Waste Container container_decision->solid_container Solid liquid_container Place in designated, sealed, and labeled LIQUID Halogenated Waste Carboy container_decision->liquid_container Liquid disposal_step Arrange for pickup by a licensed professional waste disposal service for incineration. solid_container->disposal_step liquid_container->disposal_step

Caption: Waste Segregation Workflow for Chlorinated Compounds.

Section 4: Step-by-Step Disposal Protocol

A. For Unused or Surplus Solid Compound:

  • Container Integrity: Ensure the original container is securely sealed. If the integrity is compromised, overpack it into a larger, suitable container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "3-(4-Chlorophenyl)pentan-3-amine hydrochloride," and all applicable hazard warnings (e.g., "Toxic," "Irritant").[11]

  • Storage: Store the labeled container in your laboratory's designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials.[11]

  • Disposal Request: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a contracted licensed waste disposal company.[1][8]

B. For Contaminated Lab Materials (Solid Waste): This includes items like weigh paper, contaminated gloves, pipette tips, and absorbent pads used for cleaning.

  • Collection: Place all contaminated solid materials into a designated, puncture-resistant container with a lid. This container should be clearly labeled as "Halogenated Organic Solid Waste."

  • Accumulation: Keep the container sealed when not in use.[11]

  • Disposal: Once the container is full, process it for disposal via your institutional EH&S office.

C. For Contaminated Glassware (Generating Liquid Waste):

  • Initial Rinse: Perform a triple rinse on the contaminated glassware using a suitable organic solvent (e.g., methanol or acetone).

  • Collect Rinsate: The rinsate is now considered halogenated organic liquid waste . Collect all rinsate in a designated, properly vented, and clearly labeled waste carboy.[9]

  • Labeling: The liquid waste carboy must be labeled with "Hazardous Waste - Halogenated Organic Solvents" and list all components, including the rinse solvent and "trace 3-(4-Chlorophenyl)pentan-3-amine hydrochloride."

  • Disposal: Manage the full carboy for disposal as regulated hazardous waste.

Section 5: Emergency Procedures - Spill Management

In the event of a small-scale laboratory spill of the solid powder:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before cleanup, don the full PPE outlined in Section 2.

  • Contain and Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[11] Avoid dry sweeping, which can create dust.[1] Carefully scoop or sweep the material into a designated waste container.

  • Collect Waste: All cleanup materials are considered halogenated solid waste and must be disposed of according to the protocol in Section 4B.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional EH&S office as per your site-specific policies.

Conclusion

The responsible disposal of 3-(4-Chlorophenyl)pentan-3-amine hydrochloride is a non-negotiable aspect of laboratory science. By adhering to this guide, you ensure that this compound is managed in a way that prioritizes personal safety, regulatory compliance, and environmental protection. The core principles are unambiguous: correctly identify the hazards, use appropriate PPE, strictly segregate the material as halogenated organic waste, and utilize a licensed professional disposal service for final destruction via incineration.

References

  • Safety Data Sheet for N-(4-CHLOROPHENYL)-MALEIMIDE. (2024). Sigma-Aldrich.

  • Safety Data Sheet for 2-(2-Aminoethyl)-3-(4-chlorophenyl)-3-hydroxyisoindol-1-one (hydrochloride). (2025). Cayman Chemical.

  • Safety Data Sheet for p-Chlorophenylhydrazine hydrochloride. (2016). Fisher Scientific.

  • 3-(4-chlorophenyl)propan-1-amine hydrochloride Product Page. Sigma-Aldrich.

  • Safety Data Sheet for 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL. (2025). ChemicalBook.

  • Safety Data Sheet for (4-Chlorophenyl)(phenyl)methanamine hydrochloride. (2025). Angene Chemical.

  • Safety Data Sheet for 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. (2021). Santa Cruz Biotechnology.

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.

  • Hazardous Waste Segregation Guide. Bucknell University.

  • Safety Data Sheet for Mitotane. TCI Chemicals.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.

  • Halogenated Waste Fact Sheet. University of Wisconsin-Milwaukee.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268.

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.

  • Safety Data Sheet for Amyl chloride. (2010). Fisher Scientific.

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor.

  • Safety Data Sheet for 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone. AK Scientific, Inc.

  • Safety Data Sheet for (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol. (2025). ChemicalBook.

Sources

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